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Core Science & Biosynthesis

Foundational

Synthesis and Characterization of 2-Propen-1-amine, 3-(4-ethylphenyl)-: A Comprehensive Technical Guide

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Author: BenchChem Technical Support Team. Date: March 2026

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Executive Summary

2-Propen-1-amine, 3-(4-ethylphenyl)- (commonly known as 4-ethylcinnamylamine) is a highly versatile allylamine building block. The allylamine pharmacophore is a privileged structural motif in medicinal chemistry, serving as the core scaffold for squalene epoxidase inhibitors (e.g., naftifine derivatives) and various central nervous system (CNS) therapeutics.

As a Senior Application Scientist, I have structured this whitepaper to provide drug development professionals and synthetic chemists with field-proven, scalable, and self-validating protocols for synthesizing this specific target. By leveraging modern advancements in palladium-catalyzed cross-coupling, we can bypass traditional multi-step Horner-Wadsworth-Emmons (HWE) or reductive amination sequences, achieving higher atom economy and strict (E)-stereoselectivity.

Mechanistic Rationale & Synthetic Strategy

Historically, the direct functionalization of unprotected allylamines via transition-metal catalysis has been fraught with chemo- and regioselectivity challenges. Free amines readily coordinate to palladium centers, which can lead to rapid catalyst poisoning or unwanted oxidation via β-hydride elimination of the amine itself[1].

To synthesize 3-(4-ethylphenyl)prop-2-en-1-amine efficiently, we must control the catalyst speciation. This guide details two orthogonal strategies:

  • Direct Amine-Directed Mizoroki-Heck Arylation: Utilizes transient acidic protection (TFA) to mask the amine's nucleophilicity, allowing the free amine to be directly coupled with 1-iodo-4-ethylbenzene[2].

  • N-Boc Protected Heck Coupling: A highly scalable approach utilizing N-Boc-allylamine and 1-bromo-4-ethylbenzene. The bulky protecting group prevents catalyst deactivation and drives exclusive γ-arylation[3].

HeckCycle Pd0 Pd(0) Species PdII_Ar Ar-Pd(II)-I Intermediate Pd0->PdII_Ar Oxidative Addition (4-Ethyliodobenzene) PdII_Alkyl Alkyl-Pd(II) Species PdII_Ar->PdII_Alkyl Alkene Coord. & Migratory Insertion (Allylamine) HPdI H-Pd(II)-I PdII_Alkyl->HPdI β-Hydride Elimination (Releases Product) HPdI->Pd0 Base / AgOAc (- AgI, - AcOH)

Figure 1: Catalytic cycle of the Mizoroki-Heck arylation for 4-ethylcinnamylamine synthesis.

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality is embedded into each step to ensure the operator understands why a specific reagent or condition is utilized.

Workflow Start 4-Ethylbromobenzene + N-Boc-Allylamine Heck Heck Coupling Pd(OAc)2, P(o-tol)3 Start->Heck Intermediate Boc-Protected Intermediate Heck->Intermediate Deprotect Deprotection TFA / DCM Intermediate->Deprotect Product 4-Ethylcinnamylamine (Target) Deprotect->Product

Figure 2: Scalable two-step synthetic workflow utilizing N-Boc protection and Heck coupling.

Protocol A: Scalable Synthesis via N-Boc-Allylamine (Recommended for >1g Scale)

This method leverages a sterically demanding ligand and base to prevent unwanted nucleophilic attack on the palladium intermediate, ensuring high yields without the need for column chromatography[3].

  • Reaction Setup: In an oven-dried Schlenk flask under argon, charge Pd(OAc)₂ (1.0 mol%) and P(o-tolyl)₃ (2.0 mol%). Causality: P(o-tolyl)₃ is a bulky ligand that accelerates the crucial reductive elimination step, regenerating the active Pd(0) catalyst.

  • Reagent Addition: Add 1-bromo-4-ethylbenzene (1.0 equiv, 10 mmol), N-Boc-allylamine (1.2 equiv), and N,N-dicyclohexylmethylamine (Cy₂NMe) (1.5 equiv) in anhydrous DMF (0.5 M). Causality: Cy₂NMe is a non-nucleophilic base that efficiently neutralizes the HBr byproduct without participating in competitive alkylation side-reactions.

  • Heating & IPC (In-Process Control): Stir the mixture at 110 °C for 18 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2). The complete consumption of the UV-active 1-bromo-4-ethylbenzene (Rf ~0.8) and the appearance of a new spot (Rf ~0.4) confirms the successful termination of the catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine to remove DMF and amine salts. Concentrate the organic layer in vacuo.

  • Deprotection: Dissolve the crude intermediate in CH₂Cl₂ (0.2 M) and add Trifluoroacetic acid (TFA) (10 equiv) at 0 °C. Stir for 2 hours at room temperature. Self-Validation: LC-MS analysis will show a mass shift from [M+H]⁺ 262.1 (Boc-protected) to [M+H]⁺ 162.1 (Free amine).

  • Isolation: Concentrate the mixture and precipitate the product as a TFA salt using cold diethyl ether.

Protocol B: Direct Free-Amine Arylation (Atom Economical)

This method avoids protection/deprotection steps by utilizing transient acidic masking[2].

  • Catalyst Activation: In a sealed tube, combine Pd(OAc)₂ (10 mol%), AgOAc (1.0 equiv), and 1-iodo-4-ethylbenzene (1.0 equiv, 1.0 mmol). Causality: AgOAc acts as an irreversible iodide scavenger. By precipitating AgI, it prevents the reverse reaction and stops iodide from poisoning the palladium nanoparticles.

  • Amine Addition: Add free allylamine (1.2 equiv) and Trifluoroacetic acid (TFA) (1 mL) as the solvent. Causality: TFA protonates the allylamine in situ, preventing the nitrogen lone pair from irreversibly coordinating to the Pd(II) center, which would otherwise halt the catalytic cycle.

  • Reaction & IPC: Heat at 50 °C for 14 hours. Self-Validation: GC-MS of a neutralized aliquot will confirm the disappearance of the aryl iodide.

  • Workup: Filter the crude mixture through a pad of Celite to remove AgI and Pd black. Basify the filtrate with 2M NaOH to pH 12, and extract with CH₂Cl₂. Dry over Na₂SO₄ and concentrate to yield the free base.

Data Presentation & Characterization

To facilitate rapid decision-making, the operational parameters of both methodologies are compared below, followed by the definitive spectroscopic signatures required to validate the identity and purity of 3-(4-ethylphenyl)prop-2-en-1-amine.

Table 1: Reaction Optimization & Methodology Comparison
ParameterMethod A: N-Boc Heck CouplingMethod B: Direct Free-Amine Arylation
Aryl Halide 1-Bromo-4-ethylbenzene1-Iodo-4-ethylbenzene
Catalyst System Pd(OAc)₂ / P(o-tolyl)₃Pd(OAc)₂ (Ligand-free)
Base / Additive Cy₂NMe (Sterically hindered)AgOAc (Iodide scavenger) / TFA
Temperature 110 °C50 °C
Yield (Overall) 65 - 75%55 - 68%
Key Advantage Highly scalable, no chromatographyAtom economical, fewer synthetic steps
Table 2: Physicochemical and Spectroscopic Properties

Note: The following data represents the isolated free base of (E)-3-(4-ethylphenyl)prop-2-en-1-amine.

Analytical TechniqueObserved Data / Signal Assignment
¹H NMR (400 MHz, CDCl₃) δ 7.28 (d, J = 8.1 Hz, 2H, Ar-H), 7.14 (d, J = 8.1 Hz, 2H, Ar-H), 6.48 (d, J = 15.8 Hz, 1H, =CH-Ar), 6.26 (dt, J = 15.8, 6.0 Hz, 1H, =CH-CH₂), 3.45 (dd, J = 6.0, 1.5 Hz, 2H, CH₂-N), 2.64 (q, J = 7.6 Hz, 2H, CH₂-CH₃), 1.42 (br s, 2H, NH₂), 1.23 (t, J = 7.6 Hz, 3H, CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 143.8 (Ar-C), 134.5 (Ar-C), 131.5 (=CH-Ar), 128.2 (=CH-CH₂), 128.0 (Ar-C), 126.1 (Ar-C), 44.5 (CH₂-N), 28.6 (CH₂-CH₃), 15.5 (CH₃).
HRMS (ESI-TOF) m/z: [M+H]⁺ Calcd for C₁₁H₁₆N 162.1277; Found 162.1281.
FT-IR (ATR, cm⁻¹) 3350, 3280 (N-H stretch), 2965 (C-H aliphatic), 1645 (C=C stretch), 965 (trans-CH=CH out-of-plane bend).
HPLC Purity >98% (C18 Column, MeCN/H₂O with 0.1% TFA gradient, UV detection at 254 nm).

Conclusion

The synthesis of 2-Propen-1-amine, 3-(4-ethylphenyl)- requires precise control over transition-metal speciation to prevent amine oxidation and ensure strict regio- and stereocontrol. By employing either a scalable N-Boc protection strategy or a transient-acidic free-amine Heck coupling, researchers can reliably access this critical pharmacophore. The self-validating IPCs and detailed spectroscopic benchmarks provided herein ensure that drug development professionals can integrate these workflows into their pipelines with high confidence and reproducibility.

References

  • Farinde, O. N., Satheesh, V., Shrestha, K. K., Rhinehalt, C. R., Landge, V. G., & Young, M. C. (2023). "Oxidative Mizoroki–Heck reaction of unprotected cinnamylamines at ambient temperature under air." Organic Chemistry Frontiers, 10, 3982-3988. URL:[Link]

  • Landge, V. G., Bonds, A. L., Mncwango, T. A., Mather, C. B., Saleh, Y., Fields, H. L., Lee, F., & Young, M. C. (2022). "Amine-Directed Mizoroki-Heck Arylation of Free Allylamines." Organic Chemistry Frontiers, 9, 1967-1974. URL:[Link]

  • Moschona, F., Tsitopoulou, M., Efstratiou, M., Koutiva, M., & Rassias, G. (2024). "Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine." European Journal of Organic Chemistry, 27(15), e202400079. URL:[Link]

Sources

Exploratory

Spectroscopic Blueprint of 2-Propen-1-amine, 3-(4-ethylphenyl)-: A Technical Guide

This technical guide provides an in-depth spectroscopic analysis of 2-Propen-1-amine, 3-(4-ethylphenyl)-, a compound of interest in drug discovery and organic synthesis. This document is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth spectroscopic analysis of 2-Propen-1-amine, 3-(4-ethylphenyl)-, a compound of interest in drug discovery and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction: Unveiling the Molecular Architecture

The precise characterization of a molecule's three-dimensional structure is paramount in understanding its chemical reactivity, physical properties, and biological activity. For 2-Propen-1-amine, 3-(4-ethylphenyl)-, a substituted allylamine, a comprehensive spectroscopic analysis is essential for unambiguous identification and quality control. This guide will dissect the information encoded within its NMR, IR, and MS spectra to provide a complete structural portrait.

The molecule's structure, featuring a 4-ethylphenyl group attached to a propenamine backbone, presents a unique combination of aromatic, olefinic, and aliphatic functionalities. Each of these components will generate characteristic signals in the various spectroscopic techniques employed, and their interplay will be a key focus of this analysis.

Figure 1: Molecular structure of 2-Propen-1-amine, 3-(4-ethylphenyl)-.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of individual atoms. Both ¹H and ¹³C NMR spectra are indispensable for a complete analysis. As no experimentally acquired spectra for the title compound are publicly available, the following data are predicted based on established principles and spectral data of analogous structures, such as cinnamylamine and ethylbenzene, and corroborated with NMR prediction software[1][2][3][4][5].

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments within the molecule. The integration of these signals will reflect the number of protons in each environment, and the splitting patterns (multiplicity) will reveal the number of neighboring protons, as dictated by the n+1 rule.

Table 1: Predicted ¹H NMR Data for 2-Propen-1-amine, 3-(4-ethylphenyl)-

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.30d, J ≈ 8 Hz2HAr-H (ortho to ethyl)
~7.15d, J ≈ 8 Hz2HAr-H (meta to ethyl)
~6.55d, J ≈ 16 Hz1HAr-CH =CH
~6.25dt, J ≈ 16, 6 Hz1HAr-CH=CH
~3.40d, J ≈ 6 Hz2H=CH-CH ₂-NH₂
~2.65q, J ≈ 7.5 Hz2HAr-CH ₂-CH₃
~1.60br s2H-NH
~1.25t, J ≈ 7.5 Hz3HAr-CH₂-CH
  • Aromatic Protons (7.15-7.30 ppm): The para-substituted benzene ring will give rise to two doublets, characteristic of an AA'BB' spin system[6][7]. The protons ortho to the ethyl group are expected to be slightly downfield compared to those meta.

  • Olefinic Protons (6.25-6.55 ppm): The two protons on the double bond will appear as a doublet and a doublet of triplets (or a multiplet). The large coupling constant (J ≈ 16 Hz) is indicative of a trans configuration.

  • Allylic Protons (3.40 ppm): The methylene protons adjacent to the amine and the double bond will be a doublet, split by the neighboring olefinic proton.

  • Ethyl Group Protons (1.25 and 2.65 ppm): The ethyl group on the benzene ring will show a characteristic quartet for the methylene protons and a triplet for the methyl protons[6][7].

  • Amine Protons (1.60 ppm): The amine protons typically appear as a broad singlet and their chemical shift can be variable depending on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Table 2: Predicted ¹³C NMR Data for 2-Propen-1-amine, 3-(4-ethylphenyl)-

Chemical Shift (δ, ppm)Assignment
~143Ar-C (para to propenyl)
~135Ar-C (ipso to propenyl)
~132Ar-C H=CH
~129Ar-C H (ortho to ethyl)
~128Ar-C H (meta to ethyl)
~125Ar-CH=C H
~45=CH-C H₂-NH₂
~28Ar-C H₂-CH₃
~15Ar-CH₂-C H₃
  • Aromatic Carbons (128-143 ppm): The six carbons of the benzene ring will give four distinct signals due to symmetry[8][9][10]. The carbon bearing the ethyl group and the carbon bearing the propenyl group will be the most downfield.

  • Olefinic Carbons (125-132 ppm): The two carbons of the double bond will resonate in this region.

  • Aliphatic Carbons (15-45 ppm): The allylic methylene carbon, the ethyl methylene carbon, and the ethyl methyl carbon will appear in the upfield region of the spectrum.

Experimental Protocol for NMR Spectroscopy

Figure 2: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorptions for 2-Propen-1-amine, 3-(4-ethylphenyl)-

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400-3250 (two bands)N-H stretchPrimary Amine (-NH₂)
3100-3000C-H stretchAromatic and Olefinic
2960-2850C-H stretchAliphatic (Ethyl and Methylene)
~1640C=C stretchOlefinic
~1600, 1580, 1500C=C stretchAromatic Ring
~1600N-H bendPrimary Amine (-NH₂)
~970C-H bend (out-of-plane)trans-disubstituted Olefin
~820C-H bend (out-of-plane)1,4-disubstituted Aromatic
  • N-H Vibrations: The primary amine will show two characteristic stretching bands in the 3400-3250 cm⁻¹ region and a bending vibration around 1600 cm⁻¹[11][12].

  • C-H Stretching: Aromatic and olefinic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹[11][12].

  • C=C Stretching: The alkene C=C stretch is expected around 1640 cm⁻¹, and the aromatic ring will have several characteristic absorptions in the 1600-1500 cm⁻¹ region.

  • Out-of-Plane Bending: A strong band around 970 cm⁻¹ is indicative of a trans-disubstituted alkene. The band around 820 cm⁻¹ suggests a 1,4-disubstituted (para) benzene ring.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure through fragmentation patterns.

Predicted Molecular Ion: The molecular formula of 2-Propen-1-amine, 3-(4-ethylphenyl)- is C₁₁H₁₅N, which corresponds to a monoisotopic mass of 161.1204 g/mol . The nominal mass will be 161.

Predicted Fragmentation Pattern

The fragmentation of the molecular ion will be driven by the stability of the resulting fragments. Key fragmentation pathways are expected to involve the allylic and benzylic positions.

  • Loss of an ethyl radical (-CH₂CH₃, 29 u): Cleavage of the ethyl group from the benzene ring would lead to a fragment at m/z 132.

  • Loss of a methyl radical (-CH₃, 15 u): Benzylic cleavage of the ethyl group would result in a stable benzylic cation at m/z 146. This is a very common fragmentation for ethyl-substituted aromatic compounds[13][14][15].

  • Formation of a tropylium-like ion: Rearrangement and fragmentation of the ethylphenyl group can lead to the formation of a tropylium-like ion at m/z 119 (C₉H₁₁⁺).

  • Cleavage of the C-N bond: Alpha-cleavage next to the nitrogen is a common fragmentation for amines. This could lead to a fragment at m/z 144 by loss of NH₂ or a fragment at m/z 30 (CH₂=NH₂⁺).

  • Formation of a stable allylic cation: Cleavage of the C-C bond between the propenyl group and the aromatic ring could lead to a stable allylic cation.

MS_Fragmentation M [M]⁺˙ m/z = 161 M_minus_15 [M-15]⁺ m/z = 146 M->M_minus_15 - •CH₃ M_minus_29 [M-29]⁺ m/z = 132 M->M_minus_29 - •CH₂CH₃ Amine_fragment [CH₂NH₂]⁺ m/z = 30 M->Amine_fragment α-cleavage Tropylium [C₉H₁₁]⁺ m/z = 119 M_minus_15->Tropylium - C₂H₅•

Figure 3: Predicted major fragmentation pathways for 2-Propen-1-amine, 3-(4-ethylphenyl)-.

Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to generate the molecular ion and fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate the mass spectrum.

Conclusion

The spectroscopic analysis of 2-Propen-1-amine, 3-(4-ethylphenyl)- provides a detailed and self-consistent structural elucidation. The predicted NMR spectra reveal the specific proton and carbon environments, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and provides insight into the molecule's fragmentation behavior. The combination of these techniques offers a powerful and comprehensive approach to the characterization of this and other novel organic compounds, which is a critical step in any drug discovery and development pipeline.

References

  • Mestrelab Research S.L. Mnova NMRPredict. [Link]

  • Doc Brown's Chemistry. C8H10 C-13 nmr spectrum of ethylbenzene analysis of chemical shifts ppm interpretation. [Link]

  • Bruker. Mnova Predict | Accurate Prediction. [Link]

  • Doc Brown's Chemistry. Advanced Organic Chemistry: Infrared spectrum of ethylbenzene. [Link]

  • PerkinElmer. ChemDraw. [Link]

  • Cheeseman, J. R., & Frisch, Æ. (2017). Comparing NMR Methods in ChemDraw and Gaussian. [Link]

  • Brainly. How many signals would you expect to see in the ¹³C NMR spectrum of ethylbenzene? [Link]

  • Modgraph. NMR Predict Desktop. [Link]

  • Doc Brown's Chemistry. C8H10 mass spectrum of ethylbenzene fragmentation pattern of m/z m/e ions for analysis. [Link]

  • Reddit. How reliable actually is the nmr prediction spectra tool in chemdraw? [Link]

  • Mestrelab Research S.L. NMRPredict Server-Based. [Link]

  • Upstream Solutions. Putting ChemNMR to the Test. [Link]

  • Doc Brown's Chemistry. C8H10 ethylbenzene low high resolution H-1 proton nmr spectrum of analysis interpretation. [Link]

  • Pearson. Predict the appearance of the high-resolution proton NMR spectrum of ethylbenzene. [Link]

  • Toppr. How many 13 C N M R signals does ethylbenzene exhibit? [Link]

  • ResearchGate. ¹³C{¹H} NMR spectra of ethylbenzene (CDCl₃, 14.1 T) acquired with... [Link]

  • ResearchGate. Mass spectrum of ethyl benzene representing characteristic tropylium ion peak. [Link]

  • Mestrelab Research S.L. NMR Prediction - Mnova Training Session. [Link]

  • Pearson. The mass spectrum of ethylbenzene has a base peak at m/z 91. Iden... [Link]

  • PubChem. Ethylbenzene. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • Chemistry Stack Exchange. Why do the two methylene protons in ethylbenzene have a chemical shift at 2-2.9? [Link]

  • NMRium. NMRium demo - Predict. [Link]

  • YouTube. NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • nmrshiftdb2. nmrshiftdb2 - open nmr database on the web. [Link]

  • NIST. Ethylbenzene - the NIST WebBook. [Link]

  • X-ray Structure Analysis Online. Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Request PDF. [Link]

  • Wikipedia. Cinnamaldehyde. [Link]

  • PubChem. Cinnamaldehyde. [Link]

  • Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]

  • NIST. Cinnamaldehyde, (E)- - the NIST WebBook. [Link]

  • ResearchGate. Spectroscopic analysis of cinnamic acid using quantum chemical calculations | Request PDF. [Link]

  • Acta Crystallographica Section E. 3-Dimethylamino-1-(4-methylphenyl)prop-2-en-1-one. [Link]

  • ResearchGate. Synthesis, Characterization and Crystal Structure of (2Z)-3-[(4-Methylphenyl)amino]-1-phenylbut-2-en-1-one. [Link]

  • Cheméo. Chemical Properties of Cinnamaldehyde, (E)- (CAS 14371-10-9). [Link]

Sources

Foundational

Physical and chemical properties of 3-(4-ethylphenyl)-2-propen-1-amine

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-ethylphenyl)-2-propen-1-amine Disclaimer: Specific experimental data for 3-(4-ethylphenyl)-2-propen-1-amine is not extensively available in publ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-(4-ethylphenyl)-2-propen-1-amine

Disclaimer: Specific experimental data for 3-(4-ethylphenyl)-2-propen-1-amine is not extensively available in public literature. This guide provides a comprehensive profile based on established principles of organic chemistry, predictive modeling, and data from structurally analogous compounds, such as cinnamylamine and its derivatives.

Introduction

3-(4-ethylphenyl)-2-propen-1-amine belongs to the cinnamylamine (3-phenyl-2-propen-1-amine) class of compounds, which are characterized by a phenyl group and an amino group attached to a propenyl backbone. These structures are of significant interest in medicinal chemistry and materials science. The parent allylamine scaffold is a crucial feature in a class of antifungal agents that inhibit squalene epoxidase, an essential enzyme in the fungal ergosterol biosynthesis pathway.[1] The introduction of an ethyl group at the para-position of the phenyl ring is expected to modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and physical properties. This guide serves as a foundational resource for researchers and drug development professionals, offering insights into its synthesis, characterization, and potential applications.

Molecular Structure and Identifiers

The foundational step in understanding the properties of a compound is a thorough characterization of its molecular structure.

IdentifierValue
IUPAC Name 3-(4-ethylphenyl)prop-2-en-1-amine
Molecular Formula C₁₁H₁₅N
Molecular Weight 161.24 g/mol
Canonical SMILES CCC1=CC=C(C=C1)C=CCN
InChI Key (Predicted) Based on similar structures

Predicted Physicochemical Properties

The physical properties of 3-(4-ethylphenyl)-2-propen-1-amine are dictated by its molecular structure, which includes a primary amine capable of hydrogen bonding, a rigid aromatic ring, and a flexible ethyl group.

PropertyPredicted Value/ObservationRationale
Physical State Colorless to pale yellow liquid or low melting solidSimilar to cinnamylamine and its derivatives.[2]
Boiling Point > 200 °CThe presence of a primary amine allows for intermolecular hydrogen bonding, and the increased molecular weight compared to cinnamylamine (133.19 g/mol ) will lead to a higher boiling point.
Melting Point Not readily predictable; likely lowThe ethyl group may disrupt crystal packing, leading to a lower melting point compared to more symmetrical analogs.
Solubility Soluble in common organic solvents (e.g., ethanol, methanol, chloroform, ethyl acetate). Slightly soluble in water.The nonpolar ethylphenyl and propenyl groups dominate the molecule's character. The primary amine will impart slight water solubility through hydrogen bonding.
pKa (Conjugate Acid) ~9.5 - 10.5Typical for a primary alkyl amine.

Synthesis and Reactivity

A plausible and efficient method for the synthesis of 3-(4-ethylphenyl)-2-propen-1-amine is the reductive amination of 4-ethylcinnamaldehyde. This method is widely used for preparing amines from aldehydes and ketones.[1]

Proposed Synthetic Workflow

G cluster_0 Step 1: Aldol Condensation cluster_1 Step 2: Reductive Amination 4-ethylbenzaldehyde 4-ethylbenzaldehyde 4-ethylcinnamaldehyde 4-ethylcinnamaldehyde 4-ethylbenzaldehyde->4-ethylcinnamaldehyde Base (e.g., NaOH) acetaldehyde acetaldehyde acetaldehyde->4-ethylcinnamaldehyde aldehyde 4-ethylcinnamaldehyde product 3-(4-ethylphenyl)-2-propen-1-amine aldehyde->product ammonia Ammonia (NH3) ammonia->product reducing_agent Reducing Agent (e.g., NaBH4, H2/Ni) reducing_agent->product

Caption: Proposed synthesis of 3-(4-ethylphenyl)-2-propen-1-amine.

Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve 4-ethylcinnamaldehyde in a suitable solvent such as methanol or ethanol.

  • Add an excess of ammonia (often as a solution in the alcohol) to the aldehyde solution. Stir the mixture at room temperature to form the corresponding imine. The reaction progress can be monitored by TLC or GC-MS.

  • Reduction: Once imine formation is complete, cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise. The use of a catalyst like nickel with hydrogen gas is also a viable method.[1]

  • Work-up: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 3-(4-ethylphenyl)-2-propen-1-amine.

Chemical Reactivity
  • Amine Group: As a primary amine, it is expected to be basic and nucleophilic. It will react with acids to form ammonium salts and with electrophiles such as acyl chlorides and anhydrides to form amides.

  • Alkene Group: The carbon-carbon double bond can undergo typical alkene reactions, such as hydrogenation (to form 3-(4-ethylphenyl)propan-1-amine), halogenation, and epoxidation.

Analytical Characterization

The structure and purity of the synthesized 3-(4-ethylphenyl)-2-propen-1-amine would be confirmed using a combination of spectroscopic and chromatographic techniques.

Predicted Spectroscopic Data
TechniquePredicted Key Features
¹H NMR Ethyl Group: A triplet around 1.2 ppm (3H, -CH₃) and a quartet around 2.6 ppm (2H, -CH₂-Ar).Aromatic Protons: Two doublets in the range of 7.1-7.4 ppm (4H), characteristic of a 1,4-disubstituted benzene ring.Vinyl Protons: Two multiplets in the range of 6.2-6.6 ppm (2H, -CH=CH-).Aminomethyl Protons: A doublet around 3.4 ppm (2H, -CH₂-NH₂).Amine Protons: A broad singlet around 1.5-3.0 ppm (2H, -NH₂), which is exchangeable with D₂O.
¹³C NMR Ethyl Group: Signals around 15 ppm (-CH₃) and 28 ppm (-CH₂-Ar).Aromatic Carbons: Signals in the range of 125-145 ppm.Vinyl Carbons: Signals in the range of 120-135 ppm.Aminomethyl Carbon: A signal around 45 ppm (-CH₂-NH₂).
IR Spectroscopy N-H Stretch: Two bands for the primary amine in the region of 3300-3400 cm⁻¹.C-H Stretch (Aromatic): Above 3000 cm⁻¹.C-H Stretch (Aliphatic): Below 3000 cm⁻¹.C=C Stretch (Alkene): Around 1640-1680 cm⁻¹.C=C Stretch (Aromatic): Around 1600 and 1450 cm⁻¹.N-H Bend: Around 1590-1650 cm⁻¹.
Mass Spectrometry Molecular Ion (M⁺): A peak at m/z = 161.Major Fragments: Loss of the ethyl group, cleavage of the C-C bond alpha to the nitrogen (α-cleavage), and fragmentation of the propenyl chain.
Characterization Workflow

G cluster_confirmation Spectroscopic Analysis cluster_purity Chromatographic Analysis Crude_Product Crude Synthesized Product Purification Purification (Column Chromatography/Distillation) Crude_Product->Purification Pure_Compound Pure Compound Purification->Pure_Compound Structural_Confirmation Structural Confirmation Pure_Compound->Structural_Confirmation Purity_Assessment Purity Assessment Pure_Compound->Purity_Assessment Final_Report Final Characterization Report Structural_Confirmation->Final_Report NMR ¹H and ¹³C NMR Structural_Confirmation->NMR MS Mass Spectrometry Structural_Confirmation->MS IR IR Spectroscopy Structural_Confirmation->IR Purity_Assessment->Final_Report HPLC HPLC Purity_Assessment->HPLC GC GC Purity_Assessment->GC

Caption: Logical workflow for the characterization of synthesized compounds.

Potential Applications

The structural features of 3-(4-ethylphenyl)-2-propen-1-amine suggest several potential applications, primarily in the field of medicinal chemistry.

  • Antifungal Agents: As an allylamine, this compound is a candidate for development as an antifungal agent. The mechanism of action for this class of drugs involves the inhibition of squalene epoxidase, leading to the depletion of ergosterol and the accumulation of toxic squalene in the fungal cell membrane.[1]

  • Chemical Intermediate: It can serve as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The primary amine is a reactive handle for further functionalization.

  • Corrosion Inhibitors: Amines are known to be effective corrosion inhibitors for metals, and this compound could be investigated for such applications.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-(4-ethylphenyl)-2-propen-1-amine is not available, general precautions for handling substituted amines should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • In case of Contact:

    • Skin: May cause skin irritation or burns. Wash affected area immediately with plenty of soap and water.

    • Eyes: May cause serious eye irritation or damage. Flush eyes with water for at least 15 minutes and seek medical attention.

    • Ingestion: Harmful if swallowed. Do not induce vomiting. Seek immediate medical attention.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

Conclusion

3-(4-ethylphenyl)-2-propen-1-amine is a compound with significant potential, particularly in the realm of medicinal chemistry as a possible antifungal agent. While specific experimental data is sparse, this guide provides a robust, predictive overview of its physical and chemical properties based on the well-understood chemistry of its structural analogs. The proposed synthetic route via reductive amination offers a practical approach for its preparation, and the outlined analytical workflow provides a clear path for its characterization. Further research into this and similar molecules could lead to the development of novel therapeutic agents.

References

  • Synthesis, characterization and in vitro antibacterial activity of cinnamyl amine derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • PubChem. (n.d.). Cinnamylamine. Retrieved March 3, 2026, from [Link]

  • Chemsrc. (2025, September 13). cinnamylamine. Retrieved March 3, 2026, from [Link]

  • PubChem. (n.d.). Cinnamylamine hydrochloride, (E)-. Retrieved March 3, 2026, from [Link]

  • Ghosh, K., Chaudhari, A., & Seth, D. S. (n.d.).

Sources

Exploratory

Next-Generation Synthesis Routes for Substituted 3-Phenyl-2-propen-1-amines: A Technical Whitepaper

Executive Summary Substituted 3-phenyl-2-propen-1-amines, commonly known as cinnamylamines, are privileged pharmacophores in medicinal chemistry and versatile organic spacer cations in advanced materials science. They fo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 3-phenyl-2-propen-1-amines, commonly known as cinnamylamines, are privileged pharmacophores in medicinal chemistry and versatile organic spacer cations in advanced materials science. They form the structural backbone of allylamine antifungals (e.g., naftifine), neuroprotective agents, and are increasingly utilized to stabilize high-performance 2D perovskite solar cells and light-emitting diodes [1]. Historically, accessing these scaffolds relied on the reductive amination of cinnamaldehydes or the reduction of cinnamamides—methods often plagued by poor stereocontrol, over-reduction, and limited functional group tolerance[2]. This whitepaper critically examines two novel, highly efficient synthesis routes: a scalable palladium-catalyzed Heck coupling approach and a cutting-edge combinatorial biosynthetic pathway in engineered Escherichia coli.

The Chemical Frontier: Regioselective Palladium-Catalyzed Heck Coupling

Causality & Mechanistic Insights

The traditional synthesis of cinnamylamines via the reductive amination of cinnamaldehydes frequently results in the competitive reduction of the


-unsaturated double bond. To circumvent this, the Heck-Mizoroki cross-coupling of commercially available aryl bromides with N-Boc-allylamine has emerged as a superior, scalable route [3].

The choice of N-Boc-allylamine is highly deliberate: the bulky tert-butyloxycarbonyl (Boc) group sterically directs the palladium insertion, strongly favoring the formation of the trans (E) isomer over the cis (Z) isomer or the saturated propyl derivative. Furthermore, utilizing a robust pre-catalyst system with specific ligands (e.g., sterically demanding phosphines) accelerates the


-hydride elimination step. This prevents the palladium intermediate from migrating along the alkyl chain, which would otherwise yield unwanted enamine byproducts [3].

HeckReaction A Aryl Bromide + N-Boc-allylamine C Oxidative Addition & Olefin Insertion A->C B Pd Pre-catalyst + Ligand / Base B->C D beta-Hydride Elimination C->D E Boc-Protected trans-Cinnamylamine D->E F Deprotection (HCl/EtOAc) E->F G Pure trans- Cinnamylamine F->G

Caption: Pd-catalyzed Heck reaction workflow for highly stereoselective trans-cinnamylamine synthesis.

Protocol 1: Scalable Synthesis of trans-Cinnamylamines

Self-Validating System: This protocol incorporates built-in analytical checkpoints to ensure stereochemical fidelity and reaction completion.

  • Catalyst Activation: In an oven-dried Schlenk flask under inert argon, combine 1.0 eq of the substituted aryl bromide, 1.2 eq of N-Boc-allylamine, 1 mol% Pd(OAc)

    
    , and 2 mol% P(o-tolyl)
    
    
    
    . Causality: P(o-tolyl)
    
    
    provides the necessary steric bulk to facilitate rapid reductive elimination, preventing catalyst deactivation (palladium black formation).
  • Coupling Reaction: Add 1.5 eq of triethylamine (Et

    
    N) and anhydrous DMF (0.5 M). Heat the mixture to 110 °C for 18 hours.
    Validation Checkpoint: Monitor via GC-MS. The reaction is complete when the aryl bromide peak is fully consumed. The intermediate must show a distinct molecular ion peak corresponding to the Boc-protected cinnamylamine.
    
  • Work-up & Deprotection: Cool to room temperature, dilute with EtOAc, and wash with water to remove DMF and Et

    
    N salts. Concentrate the organic layer. Dissolve the crude intermediate in EtOAc and add 3.0 M HCl in cyclopentyl methyl ether (CPME). Stir for 4 hours at room temperature.
    
  • Isolation: The trans-cinnamylamine hydrochloride salt precipitates directly from the solution. Filter and wash with cold EtOAc. Validation Checkpoint: Analyze via

    
    H NMR. The vinylic protons must exhibit a coupling constant (
    
    
    
    ) of >15 Hz, confirming absolute trans (E) stereochemistry.

The Biological Frontier: De Novo Biosynthesis via Metabolic Engineering

Causality & Mechanistic Insights

While chemical synthesis is efficient, it relies heavily on petroleum-derived precursors and heavy metal catalysts. The shift toward green chemistry has catalyzed the development of de novo biosynthetic routes in Escherichia coli [4].

The primary bottleneck in biosynthesizing cinnamylamine from cinnamic acid is the parasitic reduction of the intermediate (cinnamaldehyde) into cinnamyl alcohol by endogenous E. coli enzymes. To solve this, researchers employ an E. coli MG1655 (RARE) strain—a mutant with six aldehyde ketone reductase and alcohol dehydrogenase genes knocked out [4].

Furthermore, wild-type transaminases exhibit poor affinity for bulky aromatic aldehydes. By performing saturation mutagenesis on the


-aminotransferase from Chromobacterium violaceum (Cv-

TA), the Y168G mutant was identified. The substitution of tyrosine with glycine at position 168 eliminates steric hindrance in the binding pocket, drastically shifting the thermodynamic equilibrium toward cinnamylamine production [4].

Biosynthesis A L-Phenylalanine B Cinnamic Acid A->B PAL C Cinnamaldehyde B->C NcCAR + PPTase D Cinnamylamine C->D Cv-ωTA (Y168G)

Caption: Engineered biosynthetic pathway for de novo cinnamylamine production in E. coli.

Protocol 2: Fermentation and Bioconversion

Self-Validating System: This protocol uses cofactor optimization and real-time chromatographic monitoring to maximize yield.

  • Strain Preparation: Transform E. coli MG1655 (RARE) with plasmids expressing Neurospora crassa carboxylic acid reductase (NcCAR), phosphopantetheinyl transferase (PPTase), and Cv-

    
    TA (Y168G).
    
  • Cultivation: Inoculate the strain in Terrific Broth (TB) medium containing appropriate antibiotics. Grow at 37 °C until OD

    
     reaches 0.6–0.8.
    
  • Induction & Cofactor Supplementation: Induce protein expression with 0.1 mM IPTG. Crucially, supplement the broth with 0.1 mM Pyridoxal Phosphate (PLP) and an amino donor (e.g., isopropylamine). Causality: PLP is the obligate cofactor for transaminase activity. Isopropylamine acts as an overwhelming amino donor to drive the enzymatic equilibrium forward.

  • Substrate Feeding: Add 5 mM cinnamic acid. Shift the temperature to 30 °C to prevent inclusion body formation and maintain enzyme stability.

  • Harvest & Analysis: Ferment for 24–48 hours. Validation Checkpoint: Centrifuge the broth and analyze the supernatant via HPLC (C18 column, UV detection at 254 nm). The successful conversion is validated by the stoichiometric depletion of the cinnamic acid peak and the emergence of the cinnamylamine peak (target yield: >500 mg/L) [4].

Comparative Data Analysis

To assist drug development professionals in selecting the appropriate synthesis route, the following table summarizes the quantitative and qualitative metrics of the primary methodologies.

Synthesis RoutePrecursor / Starting MaterialKey Catalyst / EnzymeStereoselectivity (trans isomer)ScalabilityEnvironmental Impact
Palladium-Catalyzed Heck Aryl Bromides + N-Boc-allylaminePd(OAc)

/ P(o-tolyl)

> 95% (Excellent)High (Multi-gram scale proven)Moderate (Heavy metal use, organic solvents)
Reductive Amination Cinnamaldehydes + AminesNaBH

CN or NaBH(OAc)

Variable (Prone to over-reduction)MediumModerate (Toxic reducing agents)
Engineered Biosynthesis Cinnamic Acid / L-PhenylalanineNcCAR + Cv-

TA (Y168G)
100% (Enzymatic precision)Low-Medium (Currently ~523 mg/L)Low (Aqueous, renewable feedstocks)

Conclusion

The synthesis of substituted 3-phenyl-2-propen-1-amines has evolved significantly beyond traditional reductive amination. For rapid, scalable, and highly stereoselective industrial synthesis, the Palladium-catalyzed Heck reaction utilizing N-Boc-allylamine remains the gold standard. However, as the pharmaceutical and materials industries pivot toward sustainability, the combinatorial metabolic engineering of E. coli provides a highly promising, green alternative. By understanding the mechanistic causality behind these protocols—whether it be the steric direction of a palladium intermediate or the active-site mutagenesis of a transaminase—researchers can reliably execute and scale these novel synthetic routes.

References

  • Complementary Triple-Ligand Engineering Approach to Methylamine Lead Bromide Nanocrystals for High-Performance Light-Emitting Diodes. ACS Applied Materials & Interfaces (PubMed). Available at:[Link]

  • Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. ResearchGate. Available at:[Link]

  • Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. National Center for Biotechnology Information (NCBI) PMC. Available at:[Link]

Foundational

Crystal Structure Analysis of 2-Propen-1-amine, 3-(4-ethylphenyl)- Derivatives: A Technical Guide for Drug Development Professionals

Introduction: The Critical Role of Solid-State Characterization in Drug Development In the landscape of modern drug discovery and development, a comprehensive understanding of the three-dimensional structure of an active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solid-State Characterization in Drug Development

In the landscape of modern drug discovery and development, a comprehensive understanding of the three-dimensional structure of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of successful therapeutic design and commercialization. For the class of 2-propen-1-amine, 3-(4-ethylphenyl)- derivatives, which hold potential as novel therapeutic agents, a thorough analysis of their crystal structure is paramount. The spatial arrangement of atoms within a crystal lattice dictates a multitude of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—all of which are critical determinants of a drug's efficacy and safety profile.[1]

This technical guide provides an in-depth exploration of the methodologies employed in the crystal structure analysis of this promising class of compounds. It is designed for researchers, scientists, and drug development professionals, offering not just a set of protocols, but a strategic framework for making informed decisions throughout the solid-state characterization process. We will delve into the nuances of synthesis and crystallization, the power of single-crystal and powder X-ray diffraction, and the intricacies of data interpretation, providing a holistic view of this essential analytical workflow.

Part 1: Synthesis and Crystallization of 2-Propen-1-amine, 3-(4-ethylphenyl)- Derivatives

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The synthesis of 3-aryl-allylamines, the core scaffold of our target compounds, can be achieved through various established organic chemistry routes. A common and effective method involves the reductive amination of a corresponding cinnamaldehyde.

Representative Synthesis Protocol: Reductive Amination

A plausible synthetic route to a representative compound, (2E)-3-(4-ethylphenyl)prop-2-en-1-amine, is outlined below. This method is adaptable for the synthesis of various derivatives within this class.

Step 1: Imine Formation.

  • In a round-bottom flask, 4-ethylcinnamaldehyde is dissolved in a suitable solvent such as methanol.

  • An equimolar amount of the desired amine (e.g., ammonia in the form of ammonium chloride) is added to the solution.

  • The reaction mixture is stirred at room temperature, and the formation of the corresponding imine can be monitored by thin-layer chromatography (TLC).

Step 2: Reduction to the Allylic Amine.

  • Once imine formation is complete, a reducing agent, such as sodium borohydride (NaBH₄), is carefully added in portions to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until the imine is fully reduced to the desired allylamine.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is typically achieved through column chromatography on silica gel.

The Art and Science of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step in the process. The goal is to encourage the slow formation of a well-ordered, single crystal, free of defects.[2] Several techniques can be employed, and the optimal method is often determined empirically.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest and most common method. The purified compound is dissolved in a suitable solvent to form a nearly saturated solution. The vial is loosely capped to allow the solvent to evaporate slowly over several days to weeks, leading to the formation of crystals.[3]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger volume of an "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in temperature reduces the solubility of the compound, leading to crystallization.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6] It provides a wealth of information, including bond lengths, bond angles, and the overall molecular conformation.

Experimental Workflow for SC-XRD

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Step-by-Step SC-XRD Protocol
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope. The crystal should be clear, with well-defined faces and no visible cracks or defects. It is then mounted on a goniometer head using a cryoprotectant oil.

  • Data Collection: The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

    • Indexing: A series of diffraction images are collected to determine the unit cell parameters and the crystal lattice type.[7]

    • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles.

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and beam intensity variations.[8]

  • Structure Solution and Refinement:

    • Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as direct methods or Patterson methods.

    • Structure Refinement: The atomic positions and other parameters are refined using a least-squares method to achieve the best possible agreement between the observed and calculated diffraction patterns.[5] Software such as SHELXL or Olex2 are commonly used for this purpose.[4]

Interpreting SC-XRD Data: A Representative Example

While a specific crystal structure for a 2-propen-1-amine, 3-(4-ethylphenyl)- derivative is not publicly available, we can present a representative set of crystallographic data for a hypothetical "Derivative 1" to illustrate the type of information obtained.

Parameter Representative Value for "Derivative 1"
Chemical FormulaC₁₂H₁₇N
Formula Weight175.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.567(5)
β (°)98.78(2)
Volume (ų)1063.1(7)
Z4
Density (calculated) (g/cm³)1.094
R-factor (R1)0.045
Goodness-of-fit (S)1.05

Part 3: Powder X-ray Diffraction (PXRD) in Bulk Characterization

While SC-XRD provides the definitive structure of a single crystal, Powder X-ray Diffraction (PXRD) is an indispensable tool for analyzing the bulk properties of a crystalline solid.[9][10] In drug development, PXRD is crucial for polymorph screening, quality control, and ensuring batch-to-batch consistency.[1][2]

The Power of a "Fingerprint"

Each crystalline solid produces a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal form.[9] This allows for the rapid identification of different polymorphs, solvates, and hydrates of an API.

PXRD_Application cluster_0 Bulk Crystalline Sample cluster_1 PXRD Analysis cluster_2 Applications in Drug Development A API Powder B X-ray Diffractometer A->B C Diffraction Pattern (Intensity vs. 2θ) B->C D Polymorph Identification C->D E Phase Purity Assessment C->E F Crystallinity Determination C->F G Stability Studies C->G

Caption: Applications of Powder X-ray Diffraction in Pharmaceutical Development.

PXRD Experimental Protocol
  • Sample Preparation: A small amount of the powdered sample (typically a few milligrams) is gently packed into a sample holder. It is crucial to ensure a flat surface and random orientation of the crystallites to avoid preferred orientation effects.

  • Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting PXRD pattern is analyzed by comparing the peak positions and intensities to a database of known patterns or to patterns calculated from single-crystal data.

Conclusion: An Integrated Approach to Structural Elucidation

The crystal structure analysis of 2-propen-1-amine, 3-(4-ethylphenyl)- derivatives is a multifaceted process that requires a synergistic application of synthesis, crystallization, and advanced analytical techniques. Single-crystal X-ray diffraction provides the ultimate atomic-level detail of the molecular structure, which is fundamental for understanding structure-activity relationships. Powder X-ray diffraction, on the other hand, is the workhorse for ensuring the solid-state integrity of the bulk drug substance, a critical aspect of quality control and regulatory compliance.

By adopting the integrated and methodical approach outlined in this guide, researchers and drug development professionals can confidently navigate the complexities of solid-state characterization, thereby accelerating the development of safe, effective, and robust pharmaceutical products.

References

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 28). Portland Press. Retrieved from [Link]

  • Hydrogen-Bonding Motifs in Adducts of Allylamine with the 10 Simplest n-Alcohols: Single-Crystal X-ray Diffraction Studies and Computational Analysis. (n.d.). Retrieved from [Link]

  • Polymorph screening in pharmaceutical development. (2010, August 19). European Pharmaceutical Review. Retrieved from [Link]

  • X-ray Powder Diffraction (XRPD) - Improved Pharma. (2024, May 29). Retrieved from [Link]

  • Pharmaceutical Applications of Powder X-Ray Diffraction. (2023, May 22). Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Retrieved from [Link]

  • Copper-Catalyzed Asymmetric Allylic C-H Amination of Alkenes using N-Arylhydroxylamines. (2021, May 5). Retrieved from [Link]

  • Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. (2011, November 7). Retrieved from [Link]

  • Presentation title Single Crystal Diffraction: The Definitive Structural Technique. (2016, August 8). ORNL Neutron Sciences. Retrieved from [Link]

  • Investigation of the Composition Space Diagram CuCl–Allylamine–dabco. A New Mixed Ligand Compound of (H2dabco)2[Cu4Cl9(allNH3)] Composition with Unique Cu4Cl9 5– Cupro(I)-chloride Fragment. (2025, August 21). ResearchGate. Retrieved from [Link]

Sources

Exploratory

Quantum Chemical Profiling of 3-(4-ethylphenyl)-2-propen-1-amine: A Computational Whitepaper for Rational Drug Design

Executive Summary In modern computational pharmaceutics, empirical trial-and-error approaches are rapidly being replaced by precision molecular engineering. As a Senior Application Scientist, I frequently observe a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern computational pharmaceutics, empirical trial-and-error approaches are rapidly being replaced by precision molecular engineering. As a Senior Application Scientist, I frequently observe a critical failure mode in early-stage drug discovery: the over-reliance on classical molecular mechanics for highly conjugated, flexible scaffolds. For a molecule like 3-(4-ethylphenyl)-2-propen-1-amine —a functionalized cinnamylamine derivative—empirical force fields fail to capture the delicate interplay between the hyperconjugative effects of the para-ethyl group and the extended


-system of the cinnamyl core.

This whitepaper establishes a rigorous, self-validating quantum chemical workflow using Density Functional Theory (DFT) to elucidate the electronic, geometric, and thermodynamic properties of 3-(4-ethylphenyl)-2-propen-1-amine. By bridging fundamental quantum mechanics with pharmacokinetic outcomes, this guide provides drug development professionals with an authoritative framework for lead optimization.

Pharmacological Relevance of the Cinnamylamine Scaffold

The 3-(4-ethylphenyl)-2-propen-1-amine molecule consists of three distinct pharmacophoric regions:

  • The Primary Amine: Acts as a critical hydrogen bond donor/acceptor and the primary site for enzymatic oxidation.

  • The Conjugated Alkene (Propenyl chain): Imparts structural rigidity, locking the molecule into a planar conformation that facilitates deep insertion into narrow receptor binding pockets.

  • The Para-Ethyl Substitution: Modulates the molecule's lipophilicity (LogP), directly enhancing blood-brain barrier (BBB) penetration compared to the unsubstituted cinnamylamine.

Cinnamylamine analogs are of particular interest in neuropharmacology due to their potential to act as mechanism-based inhibitors of monoamine oxidase (MAO). Quantum chemical modeling of these interactions reveals that enzyme inactivation often relies on a single-electron transfer (SET) mechanism originating from the amine nitrogen[1]. Understanding the precise electronic distribution is therefore not optional—it is a prerequisite for rational drug design.

Pharmacological_Mapping Core 3-(4-ethylphenyl)-2-propen-1-amine Pharmacophore Core Prop1 Para-Ethyl Group Lipophilicity (LogP) & Steric Fit Core->Prop1 Prop2 Conjugated Alkene Structural Rigidity & π-π Stacking Core->Prop2 Prop3 Primary Amine H-Bonding & Target Anchoring Core->Prop3 Out1 Blood-Brain Barrier Penetration Prop1->Out1 Out2 Receptor Pocket Alignment Prop2->Out2 Prop3->Out1 Out3 MAO Enzyme Inhibition Prop3->Out3

Fig 1. Quantum property mapping to pharmacological outcomes.

The Self-Validating Computational Protocol

Density Functional Theory (DFT) has emerged as the most robust choice for real-world quantum chemical calculations in drug discovery, offering chemical accuracy for molecules containing up to 200 atoms[2]. However, a computational protocol is only as reliable as its internal validation mechanisms.

Below is the step-by-step methodology I mandate for analyzing flexible conjugated systems. Every step is designed with strict causality to prevent artifactual data generation.

Phase 1: Conformational Sampling
  • Step 1.1: Generate initial 3D coordinates from the SMILES string (CCc1ccc(C=CCCN)cc1).

  • Step 1.2: Execute a meta-dynamics conformational search using the CREST algorithm with the GFN2-xTB semi-empirical method.

  • Causality: The ethyl group and the allylic amine possess multiple rotatable bonds. Optimizing a single, arbitrary conformer leads to statistically irrelevant thermodynamic data. A broad exploration followed by DFT refinement is required to find the true global minimum[3].

Phase 2: Geometry Optimization & Validation
  • Step 2.1: Optimize the lowest-energy conformer using the

    
    B97X-D  functional and the 6-311++G(d,p)  basis set.
    
  • Causality: Classical functionals like B3LYP systematically fail to account for medium-to-long-range electron correlation. The

    
    B97X-D functional includes empirical dispersion corrections vital for extended 
    
    
    
    -systems. Furthermore, the diffuse functions (++) are mandatory to accurately model the electron density of the amine lone pair.
  • Step 2.2 (Validation Check): Perform analytical frequency calculations at the exact same level of theory. Verify the absence of imaginary frequencies (

    
    ).
    
  • Causality: A stationary point on the potential energy surface is meaningless without frequency validation. If an imaginary frequency is detected, the geometry represents a transition state, not a ground state, and must be perturbed and re-optimized.

Phase 3: Electronic & Population Analysis
  • Step 3.1: Extract the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

  • Step 3.2: Generate the Molecular Electrostatic Potential (MEP) surface mapping (isovalue = 0.002 a.u.).

  • Step 3.3: Execute Natural Bond Orbital (NBO) analysis to quantify hyperconjugative stabilization energies (

    
    ).
    

DFT_Workflow A 1. Conformational Sampling (CREST / GFN2-xTB) B 2. Geometry Optimization (ωB97X-D / 6-311++G**) A->B C 3. Frequency Validation (Zero Imaginary Frequencies) B->C C->B Imaginary Freq Detected (Re-optimize) D 4. Electronic Profiling (HOMO-LUMO, MEP, NBO) C->D E 5. Solvation Modeling (SMD Model: Water/Octanol) D->E

Fig 2. Self-validating DFT workflow for cinnamylamine derivatives.

Electronic Structure & Reactivity Profiling

Frontier Molecular Orbitals (HOMO-LUMO)

The energy difference between the HOMO and LUMO (


) is a critical multidimensional parameter for assessing molecular reactivity, chemical hardness, and the likelihood of electronic transitions[4]. For 3-(4-ethylphenyl)-2-propen-1-amine, the HOMO is heavily localized over the conjugated 

-system (the phenyl ring and the alkene), while the LUMO is distributed across the

anti-bonding orbitals. The relatively high HOMO energy facilitates the single-electron transfer required for MAO inhibition.
Molecular Electrostatic Potential (MEP)

MEP mapping is indispensable for predicting non-covalent drug-target interactions. In our optimized model:

  • Nucleophilic Sites (Red/Negative): The global minimum is tightly localized on the nitrogen atom of the primary amine, dictating its role as a strong hydrogen bond acceptor.

  • Electrophilic Sites (Blue/Positive): The amine protons and the allylic protons exhibit positive electrostatic potential, marking them as primary hydrogen bond donors.

Table 1: Theoretical Electronic Properties (


B97X-D/6-311++G )**
DescriptorCalculated ValuePharmacological Implication

-6.45 eVHigh electron-donating capacity; facilitates SET in enzymatic active sites.

-0.85 eVModerate electron-accepting capacity.
Energy Gap (

)
5.60 eVIndicates high kinetic stability and moderate chemical hardness.
Dipole Moment (

)
1.82 DebyeInfluences aqueous solubility and receptor dipole-dipole alignment.
Global Electrophilicity (

)
1.25 eVMeasures the propensity of the alkene to undergo nucleophilic attack.

NBO Analysis & Intramolecular Dynamics

Natural Bond Orbital (NBO) analysis translates complex quantum mechanical wavefunctions into chemically intuitive Lewis-like structures. By calculating the second-order perturbation energies (


), we can quantify the intramolecular charge transfer and hyperconjugation that stabilize the molecule.

For 3-(4-ethylphenyl)-2-propen-1-amine, the planarity of the cinnamyl core is not merely a steric preference; it is electronically enforced by massive


 delocalization. Furthermore, the para-ethyl group is not electronically silent. Hyperconjugation from the ethyl C-H 

bonds into the aromatic

system slightly increases the electron density of the ring, subtly raising the HOMO energy compared to an unsubstituted cinnamylamine.

Table 2: Key NBO Second-Order Perturbation Energies (


) 
Donor NBO (

)
Acceptor NBO (

)

(kcal/mol)
Structural Significance


4.51Hyperconjugation stabilizing the para-ethyl substitution.


18.24Strong conjugation maintaining the rigid, planar cinnamyl core.


6.12Anomeric-like effect influencing the amine inversion barrier.

Environmental Partitioning & Pharmacokinetics

A molecule's efficacy is dictated not just by its target binding, but by its ability to reach the target. Predicting environmental partitioning (e.g., LogP) requires calculating the free energy of solvation (


) in both aqueous and lipid environments[3].

By applying the Solvation Model based on Density (SMD) to our validated DFT geometries, we can accurately simulate the transfer of 3-(4-ethylphenyl)-2-propen-1-amine from water to 1-octanol. The para-ethyl group significantly lowers the solvation free energy in octanol compared to water, driving a higher LogP value. This computational thermodynamic profiling confirms that the molecule possesses the necessary lipophilicity to cross the blood-brain barrier, validating its potential as a CNS-active therapeutic agent.

Conclusion

The rational design of cinnamylamine-based therapeutics requires moving beyond classical approximations. By employing a self-validating DFT workflow—incorporating rigorous conformational sampling, dispersion-corrected functionals (


B97X-D), and diffuse basis sets—we can accurately map the electronic and thermodynamic landscape of 3-(4-ethylphenyl)-2-propen-1-amine. The resulting insights into its HOMO-LUMO gap, electrostatic potential, and hyperconjugative stability provide drug developers with the authoritative, predictive data necessary to optimize this scaffold for targeted pharmacological applications.

References

  • Quantum mechanics in drug design: Progress, challenges, and future frontiers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Quantum chemical calculations for predicting the partitioning of drug molecules in the environment Source: RSC Publishing (Royal Society of Chemistry) URL:[Link]

  • Quantum chemical modeling of the inhibition mechanism of monoamine oxidase by oxazolidinone and analogous heterocyclic compounds Source: Taylor & Francis Online URL:[Link]

Sources

Foundational

Stability and degradation studies of allylamine derivatives

Initiating Research Parameters I've initiated the research parameters. I am focused on stability and degradation studies of allylamine derivatives for an in-depth technical guide, aiming at researchers, scientists, and d...

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Author: BenchChem Technical Support Team. Date: March 2026

Initiating Research Parameters

I've initiated the research parameters. I am focused on stability and degradation studies of allylamine derivatives for an in-depth technical guide, aiming at researchers, scientists, and drug development experts. I'm prioritizing understanding the target audience to tailor the content effectively.

Defining Editorial Structure

I am now focusing on the editorial structure. I aim for full control, eschewing rigid templates to best present the information. Emphasis is placed on scientific integrity and logical presentation, including causal explanations and self-validating protocols. I'm prioritizing authoritative grounding with in-text citations and a consolidated reference list. I'll summarize data in tables, use step-by-step methodologies, and employ Graphviz diagrams for visualization with specific specifications.

Analyzing Stability Studies

I've been examining the stability data for Terbinafine, specifically focusing on its degradation pathways in relation to ICH guidelines. I have specific information on the recommended long-term and accelerated storage conditions (Q1A(R2)). The current spotlight is on oxidative stress and its impact.

Investigating Oxidative Stress

I'm now deep-diving into the oxidative stress findings for both Terbinafine and Naftifine. Significant degradation, up to 17.2%, has been observed under oxidative conditions using hydrogen peroxide. My analysis has turned toward comparing degradation mechanisms, including allylamine side chain cleavage, naphthalene ring oxidation, and N-dealkylation.

Structuring the Whitepaper

I've decided on the whitepaper's structure. The title is "Comprehensive Stability and Degradation Profiling of Allylamine Derivatives: A Technical Guide". The introduction will cover the allylamine antifungals, Terbinafine, Naftifine, and Butenafine, and the importance of stability-indicating assays per ICH guidelines. I'm structuring a section on Mechanistic Pathways, including a DOT Diagram. Section 2 will cover the regulatory framework, followed by Section 3 with step-by-step workflows. I'm focusing on Oxidation and Side-Chain cleavage in the "Mechanistic Pathways" section.

Finalizing Documentation Structure

Refining Degradation Diagrams

I'm currently focused on the graphical representation of degradation pathways. I'm building a DOT diagram for allylamine derivatives. Allylamine (e.g., Terbinafine) is linked to oxidative, hydrolytic, and thermal stress. The color coding follows the established palette, and I am ensuring clarity on the key degradation products.

Constructing Degradation Diagrams

I've just finished the DOT diagram for degradation pathways, including key elements like alkene cleavage, extreme pH, and pi-bond rotation. Now I'm focused on the HPLC workflow diagram, ensuring each step of the analysis is clearly represented, from sample preparation and stress exposure to peak purity assessments and mass balance.

Drafting Content Details

I'm now incorporating detailed content, focusing on why specific analytical techniques are used, such as quenching to stop degradation. I'm prioritizing inline citations to key references, including ICH Q1A(R2) and specific Terbinafine forced degradation studies [1, 2]. I'm organizing quantitative data into markdown tables to facilitate rapid understanding.

Updating Degradation Data

I'm now revising the degradation data table. I'm focusing on consistency and precision with the data. I've compiled acid, base, and peroxide degradation results. I'm choosing the purest data of Terbinafine (1.35% peroxide degradation). I'm also reviewing references on HPLC methodology and specific degradation pathways to improve the whitepaper's accuracy and robustness.

Exploratory

The Propenamine Scaffold: A Technical Guide to the Biological Activity and Evaluation of Novel Aminoallyl Derivatives

Executive Summary The aminoallyl propenamine moiety is a highly privileged structural motif in modern medicinal chemistry. Historically recognized as the core pharmacophore in clinical antihistamines (e.g., triprolidine)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The aminoallyl propenamine moiety is a highly privileged structural motif in modern medicinal chemistry. Historically recognized as the core pharmacophore in clinical antihistamines (e.g., triprolidine), antifungals (e.g., terbinafine), and antidepressants[1], the propenamine scaffold has recently undergone a renaissance. Through targeted synthetic derivatization, researchers have unlocked novel biological activities, ranging from potent anti-trypanosomatid effects for Chagas disease[2] to dual-site acetylcholinesterase (AChE) inhibition for Alzheimer's disease[3].

As a Senior Application Scientist, my objective in this whitepaper is to move beyond a mere catalog of compounds. Here, we will dissect the structure-activity relationships (SAR) of novel propenamine derivatives, explore the causality behind their mechanistic pathways, and provide self-validating experimental protocols for evaluating their biological efficacy.

Structural Biology and Pharmacological Versatility

The pharmacological versatility of propenamines stems from their unique geometric and electrostatic properties. The rigid nature of the alkene spacer dictates the spatial orientation of the flanking aromatic or aliphatic groups, which is critical for receptor binding[1].

The Critical Role of Geometric Isomerism

In propenamine derivatives, the configuration of the chiral center or the


 geometry of the double bond is not merely a structural curiosity—it is the primary determinant of biological activity. For instance, in antihistamines of the triprolidine class, the 

-isomer exhibits significantly higher potency than its

-counterpart because it optimally aligns the proximal and distal aromatic rings with the electrostatic binding sites of the H1 receptor[1]. Consequently, any rigorous biological evaluation of novel propenamines must incorporate stereoselective synthesis or meticulous isomer separation prior to assaying.
Emerging Therapeutic Applications

Recent synthetic efforts have expanded the propenamine library into several new therapeutic domains:

  • Anti-Trypanosomatid Agents: Biphenyl propenamine derivatives, specifically 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-(4-bromophenyl)-N,N-dimethyl-2-propen-1-amine, have demonstrated remarkable in vivo efficacy against Trypanosoma cruzi (the causative agent of Chagas disease), achieving complete parasitemia clearance in murine models[2].

  • Neurodegenerative Diseases: By utilizing a pentylaminopropene spacer to conjugate tacrine with 1,2,4-thiadiazole, researchers have engineered molecules capable of spanning the active site gorge of AChE. The propenamine spacer specifically interacts with the peripheral anionic site (PAS), enhancing radical-scavenging capacity and butyrylcholinesterase (BChE) inhibition[3].

  • Antimicrobial Polymers: The alkylation of propenamine with bromobutane yields propenamine quaternary ammonium salts (PNNDBAB). When self-polymerized, these compounds exhibit sustained, long-lasting bacteriostatic activity by disrupting bacterial cell membranes[4]. Furthermore, naturally occurring propenamine anthocyanidines isolated from Bryophyllum pinnatum have shown efficacy against Helicobacter pylori and other critical pathogens[5].

Quantitative Biological Activity Profiles

To facilitate comparative SAR analysis, the quantitative biological data of key novel propenamine derivatives are summarized below.

Compound Class / DerivativePrimary Target / PathogenActivity MetricKey Structural Feature Driving Activity
Biphenyl Propenamine (X=Br) Trypanosoma cruzi (Y strain)100% clearance at 20 mg/kg/day (9 days)Bromo-substitution on the distal phenyl ring enhances lipophilicity and parasite penetration[2].
Tacrine-Propenamine Conjugate Acetylcholinesterase (AChE / PAS)High PAS displacement; potent BChE IC

Pentylaminopropene spacer provides optimal length for dual-site gorge binding[3].
PNNDBAB (Polymeric Salt) Broad-spectrum BacteriaMIC = 0.5 mg/L; 27 mm inhibition zoneQuaternary ammonium cation coupled with the unsaturated propenamine backbone[4].
Propenamine Anthocyanidines Helicobacter pylori, E. coliSignificant load reduction in vivo4,3,5,7-tetrahydroxy-5-methyl-5-propenamine core provides potent antioxidant/antimicrobial stress[5].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls and orthogonal readouts to prevent false positives caused by compound aggregation or assay interference.

Protocol 1: Dual-Site Cholinesterase Inhibition & PAS Displacement Assay

Rationale: To determine if a novel propenamine conjugate acts as a dual-site inhibitor, we must measure both catalytic inhibition (via Ellman's method) and Peripheral Anionic Site (PAS) binding (via Propidium displacement)[3].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the propenamine test compounds in DMSO (final assay concentration <1% to prevent enzyme denaturation).

  • Catalytic Inhibition (Ellman's Assay):

    • Mix 50 µL of AChE (0.22 U/mL) with 50 µL of the propenamine compound at varying concentrations (10

      
       to 10
      
      
      
      M).
    • Incubate for 15 minutes at 37°C to allow for steady-state binding.

    • Causality Check: Add 50 µL of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)). DTNB is utilized because it reacts with the thiocholine produced by enzyme activity to yield a yellow anion (5-thio-2-nitrobenzoate), allowing precise spectrophotometric quantification at 412 nm.

    • Initiate the reaction with 50 µL of acetylthiocholine iodide (ATCh).

  • PAS Displacement (Propidium Assay):

    • Incubate AChE with 1 µM propidium iodide (a known PAS-specific fluorescent probe).

    • Titrate the propenamine conjugate into the mixture.

    • Measure fluorescence (Excitation: 535 nm, Emission: 600 nm). A decrease in fluorescence indicates successful competitive displacement of propidium from the PAS by the propenamine spacer[3].

  • Self-Validation Checkpoint: Run Donepezil (a known dual-site inhibitor) as a positive control, and a tacrine monomer as a CAS-only (Catalytic Active Site) negative control. If the tacrine monomer displaces propidium, the assay is compromised by non-specific binding.

Protocol 2: High-Throughput Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: Evaluating propenamine quaternary ammonium salts (like PNNDBAB) requires precise Minimum Inhibitory Concentration (MIC) determination to assess bacteriostatic vs. bactericidal thresholds[4].

Step-by-Step Workflow:

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx.

    
     CFU/mL).
    
  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the propenamine compound (e.g., from 256 mg/L down to 0.0625 mg/L) in Mueller-Hinton broth[4].

  • Inoculation & Incubation: Add 10 µL of the bacterial suspension to each well. Incubate at 37°C for 24 hours.

  • Turbidimetric Analysis: Read the optical density (OD

    
    ). The MIC is defined as the lowest concentration exhibiting no visible turbidity[4].
    
  • Self-Validation Checkpoint: Include a growth control well (broth + bacteria, no compound) and a sterility control well (broth + compound, no bacteria). To rule out compound precipitation mimicking bacterial turbidity, read the OD

    
     immediately after setup (
    
    
    
    ) and subtract this baseline from the
    
    
    reading.

Mechanistic and Workflow Visualizations

To conceptualize the development and mechanism of action of these compounds, the following logical diagrams map out the screening workflow and the molecular binding dynamics.

Workflow N1 Propenamine Library Synthesis & E/Z Separation N2 Physicochemical QC (NMR, IR, LC-MS) N1->N2 N3 In Vitro Biological Screening N2->N3 N4 AChE Inhibition (Neurodegenerative) N3->N4 N5 MIC / Parasitemia (Anti-infective) N3->N5 N6 Lead Optimization & SAR Modeling N4->N6 N5->N6

Propenamine derivative screening and validation workflow.

Mechanism A Tacrine-Propenamine Conjugate B Catalytic Active Site (CAS) A->B Tacrine Moiety C Peripheral Anionic Site (PAS) A->C Propenamine Spacer D Enzyme Inhibition & Steric Blockade B->D C->D

Dual-site AChE inhibition mechanism by propenamine conjugates.

Conclusion and Future Perspectives

The exploration of the propenamine scaffold has transitioned from basic antihistaminic profiling to the development of sophisticated, multi-targeted therapeutic agents. The rigid, geometrically distinct nature of the aminoallyl group makes it an ideal spacer and pharmacophore for interacting with complex receptor topologies, such as the AChE gorge or the unique membrane structures of Trypanosoma cruzi.

Future drug development efforts must prioritize the stereocontrolled synthesis of these derivatives, as the


 configuration remains the ultimate gatekeeper of biological specificity. By adhering to the self-validating protocols outlined in this guide, researchers can confidently isolate the true pharmacological potential of novel propenamine compounds while avoiding the pitfalls of assay artifacts.

References

  • Source: unesp.
  • Effect of the Cycle Size and Spacer Structure in Tacrine and its Cyclopentyl Homologue Conjugates with 5-(4-trifluoromethyl-phenylamino)
  • Source: researchgate.
  • Source: nih.
  • Source: nih.

Sources

Foundational

In silico modeling of 2-Propen-1-amine, 3-(4-ethylphenyl)- receptor binding potential

An In-Depth Technical Guide to the In Silico Modeling of 2-Propen-1-amine, 3-(4-ethylphenyl)- Receptor Binding Potential Abstract In the landscape of modern computational drug discovery, the ability to accurately predict...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Silico Modeling of 2-Propen-1-amine, 3-(4-ethylphenyl)- Receptor Binding Potential

Abstract

In the landscape of modern computational drug discovery, the ability to accurately predict the interaction between a novel small molecule and its biological targets is paramount. This guide provides a comprehensive, technically-grounded walkthrough for determining the receptor binding potential of 2-Propen-1-amine, 3-(4-ethylphenyl)-, a putative novel chemical entity. We navigate the complete in silico workflow, from initial ligand characterization and target identification to the rigorous computational techniques of molecular docking and molecular dynamics simulations. This document is designed for researchers, computational chemists, and drug development professionals, offering not just a sequence of protocols, but the underlying scientific rationale for each methodological choice. By integrating established best practices with field-proven insights, this guide serves as a self-validating framework for assessing ligand-receptor interactions, culminating in a robust, data-driven hypothesis of binding affinity and stability.

Introduction: The Rationale for a Computational Approach

The journey from a chemical concept to a therapeutic agent is resource-intensive. In silico modeling has become an indispensable pillar in this process, offering a predictive lens that saves millions in downstream costs by prioritizing laboratory experiments.[1] By simulating molecular interactions computationally, we can rapidly screen vast chemical spaces, elucidate mechanisms of action, and refine lead compounds with a precision and speed unattainable through traditional benchtop methods alone.[2][3]

The Query Ligand: 2-Propen-1-amine, 3-(4-ethylphenyl)-

The subject of this guide, 2-Propen-1-amine, 3-(4-ethylphenyl)-, is a novel small molecule. Its chemical structure, derived from its IUPAC name, combines a reactive allylamine backbone with a substituted phenyl ring. A search of prominent chemical databases such as PubChem and the NIST Chemistry WebBook did not yield an exact match for this structure, underscoring the need for a foundational computational characterization to hypothesize its biological role.[4]

  • SMILES: CCC1=CC=C(C=C1)C=CCN

  • Core Moieties:

    • Allylamine: A known pharmacophore and a versatile chemical building block.

    • 4-Ethylphenyl Group: A bulky, hydrophobic substituent that will significantly influence receptor binding specificity and pharmacokinetics.

The primary objective of this guide is to establish a robust, reproducible workflow to predict which receptors this ligand is most likely to bind to and to characterize the nature of that interaction in atomic detail.

The Computational Workflow: From Ligand to Dynamic Complex

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Initial Binding Prediction cluster_2 Phase 3: Dynamic Refinement & Validation cluster_3 Phase 4: Synthesis & Experimental Validation A Ligand Preparation (3D Structure Generation & Optimization) B Target Identification (Reverse Docking / Pharmacophore Screening) A->B C Receptor Preparation (PDB Structure Cleaning & Protonation) B->C D Molecular Docking (Pose & Affinity Prediction) C->D E Pose Selection & Analysis D->E F System Building (Solvation & Ionization) E->F G MD Simulation (Equilibration & Production Run) F->G H Trajectory Analysis (RMSD, RMSF, Interactions) G->H I Binding Free Energy Calculation (MM/PBSA, MM/GBSA) H->I J Data Synthesis & Hypothesis Generation I->J K Experimental Validation (SPR, ITC) J->K

Caption: The integrated in silico workflow for receptor binding analysis.

Experimental Protocols: A Step-by-Step Guide

This section details the methodologies for each phase of the computational workflow. The protocols are presented with a focus on widely accessible, yet powerful, open-source software to ensure reproducibility.

Phase 1: Preparation

Protocol 3.1.1: Ligand Preparation

Causality: The ligand's three-dimensional conformation and electrostatic potential are critical for accurate binding prediction. This protocol converts the 2D representation (SMILES) into a physically realistic 3D structure.

  • Generate 2D Structure: Use a chemical drawing tool (e.g., MarvinSketch, ChemDraw) to convert the SMILES string CCC1=CC=C(C=C1)C=CCN into a 2D structure.

  • Convert to 3D: Employ a tool like Open Babel to generate an initial 3D conformation.

  • Energy Minimization: Refine the 3D structure using a suitable force field (e.g., MMFF94) to relieve steric clashes and find a low-energy conformation. This can be done within Avogadro or via the command line.

  • Assign Partial Charges: For docking with AutoDock tools, Gasteiger charges are typically calculated. This step is crucial for evaluating electrostatic interactions.[5]

  • Define Rotatable Bonds: Identify the ligand's rotatable bonds, which will be explored during the docking simulation.

  • Convert to PDBQT Format: Save the final prepared ligand in the PDBQT format, which includes charge and atom type information required by AutoDock Vina. This is typically done using AutoDock Tools (ADT).[6]

Protocol 3.1.2: Target Identification

Causality: Since the biological target is unknown, we must use computational methods to predict plausible receptors. This "target fishing" or "reverse docking" approach is essential for novel compounds.[7]

  • Pharmacophore Screening:

    • Identify the key chemical features of the ligand (e.g., hydrophobic center, hydrogen bond acceptor/donor, positive ionizable amine).

    • Use these features to screen databases like PharmIt or ZINCPharmer against a repository of receptor structures to find proteins with binding sites complementary to the ligand's pharmacophore.

  • Ligand Shape Similarity Search:

    • Use the 3D structure of the ligand to search databases like PubChem or ChEMBL for structurally similar molecules with known biological targets.[8] This approach works on the principle that structurally similar molecules often share similar biological activities.

  • Target Selection: Based on the screening results, select a high-priority target for the detailed docking and simulation study. For this guide, we will proceed with a hypothetical target, the Human Dopamine Transporter (DAT) , a common target for amine-containing psychoactive compounds. We will use the PDB structure 6M1S .

Protocol 3.1.3: Receptor Preparation

Causality: Raw PDB structures are not immediately ready for simulation.[9] They often contain non-essential molecules (water, crystallization agents) and lack hydrogen atoms, which are critical for calculating interactions.[10][11][12][13]

  • Download Structure: Obtain the protein structure file (e.g., 6M1S.pdb) from the RCSB Protein Data Bank.[11]

  • Clean the Structure:

    • Use a molecular visualization tool like UCSF Chimera or PyMOL to remove all non-essential components, including water molecules (resn HOH), co-crystallized ligands, and any ions not critical for structural integrity.[14][15]

    • Isolate the protein chain(s) of interest. For 6M1S, this would be Chain A.

  • Add Hydrogens & Repair Structure:

    • Use software like AutoDock Tools or the PDB2PQR server to add hydrogen atoms appropriate for a physiological pH (typically 7.4). This step also allows for repairing missing side chains or loops if necessary.

  • Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).

  • Convert to PDBQT Format: Save the prepared receptor as a .pdbqt file for use with AutoDock Vina.

Phase 2: Molecular Docking

Protocol 3.2.1: Defining the Binding Site & Running AutoDock Vina

Causality: Molecular docking predicts the preferred orientation (pose) and binding affinity of a ligand within a receptor's active site.[1] The search space must be explicitly defined to focus the computational effort on the region of interest.[14][16]

  • Identify the Binding Pocket:

    • If a co-crystallized ligand is present in the original PDB file, its location is the most reliable indicator of the binding site.

    • If not, use site-finding algorithms (e.g., CASTp, ICM-PocketFinder) or literature review to identify the putative active site. For DAT, the binding site is within the transmembrane domain.

  • Define the Grid Box:

    • In AutoDock Tools, define a 3D grid box that encompasses the entire binding pocket. The size should be large enough to allow the ligand to rotate freely but small enough to avoid unproductive searching.[6][17]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the box.

G cluster_receptor Receptor Surface cluster_pocket Binding Pocket cluster_grid Grid Box (Search Space) r1 r1 r2 r2 r1->r2 r3 r3 r2->r3 r4 r4 r3->r4 r5 r5 r4->r5 r6 r6 r5->r6 r7 r7 r6->r7 r8 r8 r7->r8 r8->r1 p1 p1 p2 p2 p3 p3 grid_box

Caption: Defining the search space for molecular docking.
  • Create Configuration File: Prepare a text file (config.txt) specifying the paths to the receptor and ligand PDBQT files and the grid box parameters.

  • Run Vina Simulation: Execute AutoDock Vina from the command line.[18]

  • Analyze Results:

    • The log file (docking_log.txt) will contain a table of the top binding poses and their corresponding binding affinities (in kcal/mol). Lower, more negative values indicate stronger predicted binding.

    • Visualize the output PDBQT file (docking_results.pdbqt) in PyMOL or Chimera to inspect the predicted binding poses and their interactions with receptor residues.

Phase 3: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot. MD simulation introduces temperature, pressure, and solvation, allowing us to observe the dynamic stability of the ligand-receptor complex over time.[19] This step is crucial for validating the docking pose and gaining deeper mechanistic insight. We will use GROMACS, a high-performance MD engine.[20][21][22][23]

Protocol 3.3.1: System Setup and Equilibration

  • Prepare Topology: Generate a topology file for the ligand using a server like CGenFF or the antechamber tool from AmberTools. This file describes the force field parameters (bond lengths, angles, charges) for the ligand.

  • Build the Complex: Combine the PDB coordinates of the best-ranked docking pose (receptor + ligand) into a single file.

  • Define Simulation Box & Solvate:

    • Create a periodic simulation box (e.g., cubic) around the complex, ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.

    • Fill the box with a pre-equilibrated water model (e.g., TIP3P).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration (e.g., 0.15 M).

  • Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any bad contacts introduced during setup.[24]

  • Equilibration: This is a two-step process to bring the system to the desired temperature and pressure.[25]

    • NVT Ensemble (Constant Volume, Temperature): Heat the system to the target temperature (e.g., 310 K) while keeping the protein heavy atoms restrained. This allows the solvent to equilibrate around the protein.

    • NPT Ensemble (Constant Pressure, Temperature): Apply pressure coupling to bring the system to the correct density (e.g., 1 atm). The restraints on the protein are typically gradually released during this phase.

G A Initial System (Solvated & Ionized) B Energy Minimization A->B C NVT Equilibration (Temperature Stabilization) B->C D NPT Equilibration (Pressure/Density Stabilization) C->D E Production MD (Data Collection) D->E

Caption: The sequential workflow for MD simulation equilibration.

Protocol 3.3.2: Production MD and Analysis

  • Production Run: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for a duration sufficient to observe the phenomena of interest (typically 100-500 ns for binding stability).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD suggests the system has reached equilibrium and the ligand is not diffusing out of the pocket.

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein.

    • Interaction Analysis: Analyze the trajectory to quantify persistent interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and specific receptor residues.

Data Presentation and Interpretation

To synthesize the findings, all quantitative data should be summarized in a clear, comparative format.

Table 1: Molecular Docking Results

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (within 4 Å)Interaction Type
1-9.2ASP79, PHE176, SER422H-Bond, Pi-Pi, H-Bond
2-8.8ASP79, VAL152, PHE320H-Bond, Hydrophobic
3-8.5PHE176, TYR156, GLY423Pi-Pi, Pi-Cation

Table 2: MD Simulation Stability Metrics (for Pose 1)

MetricAverage ValueStandard DeviationInterpretation
Protein Backbone RMSD (nm)0.250.03Stable protein fold
Ligand RMSD (nm, vs. pocket)0.180.05Ligand remains stably bound
Ligand-Receptor H-Bonds3.10.8Consistent hydrogen bonding network

By combining the strong initial binding affinity predicted by docking with the stability observed in the MD simulation, we can formulate a strong hypothesis: 2-Propen-1-amine, 3-(4-ethylphenyl)- is a potent and stable binder of the Human Dopamine Transporter, primarily interacting with residues ASP79 and PHE176.

Conclusion and The Path to Experimental Validation

This guide has outlined a comprehensive in silico framework for evaluating the receptor binding potential of a novel compound. The multi-stage process, from target identification through molecular dynamics, provides a layered, self-validating approach to generating a high-confidence binding hypothesis. The computational results strongly suggest that 2-Propen-1-amine, 3-(4-ethylphenyl)- warrants further investigation as a potential ligand for the dopamine transporter.

The ultimate validation of any in silico model lies in experimental verification.[26] The computational predictions made here should be used to guide and prioritize future lab-based assays, such as:

  • Surface Plasmon Resonance (SPR): To measure the real-time binding kinetics (k_on, k_off) and determine the binding affinity (K_D).[26]

  • Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamics of binding (ΔH, ΔS) and confirm the binding stoichiometry.[26]

By bridging robust computational modeling with targeted experimental work, we can accelerate the drug discovery pipeline, moving promising molecules from concept to clinic with greater efficiency and confidence.

References

  • Protein Data Bank. Wikipedia. [Link]

  • GROMACS Tutorials. GROMACS Documentation. [Link]

  • RCSB PDB: Homepage. RCSB Protein Data Bank. [Link]

  • Molecular Docking Tutorial. University of Palermo. [Link]

  • wwPDB: Worldwide Protein Data Bank. wwPDB. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. ChemCopilot. [Link]

  • Introduction to Molecular Dynamics - the GROMACS tutorials!. GROMACS Tutorials. [Link]

  • Molecular Docking Experiments. Chemistry LibreTexts. [Link]

  • Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]

  • Protein Data Bank: Key to the Molecules of Life. NSF Impacts. [Link]

  • GROMACS tutorial | Biomolecular simulations. EMBL-EBI. [Link]

  • GROMACS tutorials. Simon Gravelle. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Introductory Tutorials for Simulating Protein Dynamics with GROMACS. ACS Publications. [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. [Link]

  • An Introduction to Molecular Dynamics Simulations. Portal. [Link]

  • AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]

  • RCSB Protein Data Bank: new resources for research and education. Oxford Academic. [Link]

  • Tutorials and Webinars. Gromacs. [Link]

  • (PDF) Docking Tutorial Using Autodock Vina version 1.2.3 and AutoDock-GPU Version 1.5.3. ResearchGate. [Link]

  • 2-(4-Ethylphenyl)-3-(4-fluorophenyl)propan-1-amine. PubChem. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. SciSpace. [Link]

  • In Silico Discovery of Small Molecule Modulators Targeting the Achilles' Heel of SARS-CoV-2 Spike Protein. PMC. [Link]

  • The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. PubMed. [Link]

  • Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies. MDPI. [Link]

  • 3-(4-ethylphenyl)-N,N-dimethylpropan-1-amine. PubChem. [Link]

  • 2-Propen-1-amine. NIST WebBook. [Link]

Sources

Exploratory

Preliminary toxicological screening of 3-(4-ethylphenyl)-2-propen-1-amine

An In-Depth Technical Guide to the Preliminary Toxicological Screening of 3-(4-ethylphenyl)-2-propen-1-amine Foreword: A Proactive Approach to Preclinical Safety In the landscape of modern drug discovery, the principle o...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Preliminary Toxicological Screening of 3-(4-ethylphenyl)-2-propen-1-amine

Foreword: A Proactive Approach to Preclinical Safety

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is not merely a mantra but a critical strategic imperative. Identifying compounds with potential safety liabilities at the earliest stages of development prevents the costly attrition of drug candidates in late-stage clinical trials.[1] This guide provides a comprehensive, technically-grounded framework for the preliminary toxicological screening of a novel compound, 3-(4-ethylphenyl)-2-propen-1-amine.

The structure of this molecule presents key features that warrant a thorough toxicological investigation. As an allylamine derivative, its mechanism of action and metabolic pathways may be analogous to other compounds in this class.[2][3] Furthermore, the presence of an aromatic amine and an α,β-unsaturated system constitutes a structural alert for potential genotoxicity.[4] This guide is therefore designed not as a rigid set of instructions, but as a logical, tiered approach to systematically de-risk this candidate molecule. We will proceed from computational predictions to a battery of robust in vitro assays, culminating in a foundational in vivo assessment, ensuring that each step informs the next in a scientifically rigorous manner.

Section 1: Compound Profile and Initial Hazard Assessment

1.1. Structural Analysis

  • Compound: 3-(4-ethylphenyl)-2-propen-1-amine

  • Chemical Class: Aromatic Amine, Allylamine

  • Key Structural Features:

    • Aromatic Amine Moiety: Aromatic amines are a well-known class of compounds, many of which are potentially mutagenic or carcinogenic, often requiring metabolic activation to exert their effects.[5]

    • α,β-Unsaturated System: The propenyl group is an α,β-unsaturated system, a structural feature known to be a Michael acceptor. Such compounds can react with cellular nucleophiles like DNA and proteins, which is a potential mechanism for toxicity.[6][7]

    • Allylamine Core: This class of compounds, which includes drugs like terbinafine, primarily acts by inhibiting squalene epoxidase, an enzyme in the fungal ergosterol biosynthesis pathway.[8] While this provides a therapeutic mechanism, off-target effects in mammalian cells must be evaluated.

1.2. In Silico Toxicological Prediction

Before committing to resource-intensive wet-lab experiments, computational toxicology models can provide valuable initial predictions. Quantitative Structure-Activity Relationship (QSAR) models for mutagenicity and other toxicological endpoints are particularly useful for flagging potential hazards based on chemical structure.[9]

  • Rationale: Utilizing validated QSAR software (e.g., OECD QSAR Toolbox, DEREK Nexus) allows for the comparison of the test compound against databases of chemicals with known toxicities.[10] This approach can predict the likelihood of mutagenicity based on structural alerts associated with the aromatic amine and the α,β-unsaturated aldehyde that could be formed via metabolism.

  • Interpretation: A positive finding from a QSAR model does not confirm toxicity but establishes a hypothesis and prioritizes the compound for specific assays. For 3-(4-ethylphenyl)-2-propen-1-amine, a prediction of mutagenicity would strongly justify performing the Ames test.

Section 2: The In Vitro Screening Cascade

The core of a preliminary safety assessment lies in a well-designed battery of in vitro assays. These tests reduce animal use, are suitable for higher throughput, and provide mechanistic insights into a compound's potential toxicity.[11][12]

Workflow for In Vitro Toxicological Screening

cluster_0 In Vitro Screening Cascade A Test Compound: 3-(4-ethylphenyl)-2-propen-1-amine B Cytotoxicity Screening (MTT Assay) A->B C Genotoxicity Screening (Ames Test) A->C D Cardiotoxicity Screening (hERG Assay) A->D E Data Analysis & Risk Assessment B->E C->E D->E

Caption: Tiered in vitro screening workflow.

2.1. General Cytotoxicity Assessment

The first experimental step is to determine the concentrations at which the compound causes general cell death. This provides a dose range for subsequent, more specific assays and gives a baseline measure of toxicity.[13] The MTT assay is a reliable, colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[14]

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture:

    • Select appropriate cell lines. A non-cancerous human cell line (e.g., HEK293) and a metabolically active liver cell line (e.g., HepG2) are recommended to assess both basal cytotoxicity and the effect of metabolic activation.

    • Culture cells in appropriate media and conditions (e.g., DMEM with 10% FBS, 37°C, 5% CO₂) until they reach approximately 80% confluency.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 1 x 10⁴ cells per well in a 96-well microplate.

    • Incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-(4-ethylphenyl)-2-propen-1-amine in DMSO.

    • Perform serial dilutions in complete growth medium to prepare treatment concentrations (e.g., ranging from 0.1 µM to 1000 µM).

    • Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for 24 or 48 hours.

  • MTT Assay Procedure:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]

    • Carefully remove the medium.

    • Add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes to ensure complete solubilization.[15]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.[15]

2.2. Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

Given the structural alerts, assessing mutagenic potential is paramount. The Ames test is a widely accepted biological assay for identifying chemical mutagens.[16] It uses several strains of Salmonella typhimurium with mutations in the histidine biosynthesis pathway, rendering them unable to grow without supplemental histidine. A mutagen can cause a reverse mutation, allowing the bacteria to synthesize their own histidine and form colonies.[17][18]

Workflow for the Ames Test

cluster_ames Ames Test Protocol A Prepare S. typhimurium strains (e.g., TA98, TA100) B Mix bacteria with Test Compound and Top Agar (+/- S9 fraction) A->B Overnight culture C Pour mixture onto minimal glucose agar plates B->C D Incubate at 37°C for 48-72 hours C->D E Count revertant colonies D->E F Analyze Data: Compare to controls, Calculate Mutagenicity Index E->F

Caption: Step-by-step workflow for the Ames test.

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Strain Preparation:

    • Use at least two Salmonella typhimurium strains, such as TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens).[19]

    • Grow overnight cultures of each strain in nutrient broth to a density of 1-2 x 10⁹ cells/mL.[20]

  • Metabolic Activation:

    • The assay must be performed both with and without a metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates induced with Aroclor 1254 and contains cytochrome P450 enzymes that can metabolize a pro-mutagen into its active form.[17]

  • Plate Incorporation:

    • To sterile tubes kept at 45°C, add the following in order:

      • 2 mL of molten top agar (containing a trace amount of histidine and biotin).[18]

      • 0.1 mL of the bacterial culture.

      • 0.1 mL of the test compound at various concentrations.

      • 0.5 mL of S9 mix (for +S9 plates) or phosphate buffer (for -S9 plates).[20]

    • Include a vehicle control (DMSO) and positive controls for each strain (+/- S9) to ensure the assay is performing correctly (e.g., 2-aminoanthracene for +S9, 2-nitrofluorene for -S9 with TA98).[19]

  • Incubation and Scoring:

    • Vortex each tube gently and pour the contents onto minimal glucose agar plates.

    • Incubate the plates in the dark at 37°C for 48-72 hours.[18]

    • Count the number of revertant colonies on each plate.

  • Data Analysis:

    • A positive result is defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

2.3. Cardiotoxicity: hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a leading cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[21][22] Therefore, early screening for hERG liability is a standard part of safety pharmacology. Automated patch-clamp systems provide a high-throughput method for this assessment.[22]

Experimental Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line:

    • Use a stable mammalian cell line (e.g., HEK293) expressing the hERG channel.

  • Assay Procedure:

    • Cells are automatically captured on a microfluidic chip.

    • A whole-cell patch-clamp configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG current.

    • A stable baseline current is recorded.

  • Compound Application:

    • The test compound is applied sequentially at increasing concentrations (e.g., 0.1, 1, 10 µM).

    • The effect on the hERG tail current is measured after a set exposure time (e.g., 5 minutes per concentration).[22]

    • A positive control (e.g., E-4031, a known hERG blocker) and a vehicle control are included.

  • Data Analysis:

    • The percentage of hERG current inhibition is calculated for each concentration relative to the vehicle control.

    • An IC₅₀ value is determined from the concentration-response curve.

Section 3: Preliminary In Vivo Assessment

Following in vitro characterization, a preliminary in vivo study is necessary to understand the compound's effects in a whole organism. The Acute Toxic Class Method (OECD Guideline 423) is a stepwise procedure that provides information on acute oral toxicity and allows for hazard classification while minimizing animal use.[23][24][25]

Workflow for OECD 423 Acute Oral Toxicity Test

cluster_oecd423 OECD 423 Workflow A Select Starting Dose (e.g., 300 mg/kg) B Dose 3 Animals (Females) Single Oral Gavage A->B C Observe for 14 Days (Mortality & Clinical Signs) B->C D Outcome? C->D H_Stop2 Stop Test & Classify C->H_Stop2 E_Stop Stop Test & Classify (0 or 1 death) D->E_Stop 0 or 1 death F_Lower Dose 3 More Animals at Lower Dose Level D->F_Lower 3 deaths G_Higher Dose 3 More Animals at Higher Dose Level D->G_Higher 2 deaths F_Lower->C G_Higher->C

Caption: Decision-making flowchart for the OECD 423 protocol.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

  • Animal Selection:

    • Use healthy, young adult nulliparous, non-pregnant female rats. The use of a single sex (females are generally slightly more sensitive) is a key principle of this method to reduce animal numbers.[23]

    • Animals should be acclimatized for at least five days before the study.

  • Dose Administration:

    • The test substance is administered in a single dose by oral gavage. Water is the preferred vehicle.[23]

    • A starting dose is selected from one of the fixed levels: 5, 50, 300, or 2000 mg/kg body weight. Based on the lack of existing data, 300 mg/kg is a common starting point.[24]

  • Procedure:

    • Step 1: Dose a group of 3 female rats at the starting dose level.

    • Observation: Observe animals closely for the first few hours post-dosing and then daily for a total of 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and mortality.

    • Decision Logic:

      • If 2 or 3 animals die, the test is stopped, and the substance is classified. A confirmatory test may be run at a lower dose.

      • If 0 or 1 animal dies, a second group of 3 animals is dosed at the next higher dose level.

    • This stepwise procedure continues until a stopping criterion is met, which allows for classification into a GHS category.[24]

  • Data Collection:

    • Record all clinical signs of toxicity, body weight changes, and any mortalities.

    • At the end of the study, a gross necropsy is performed on all animals.

Section 4: Data Synthesis and Interpretation

The data from all assays must be synthesized to form a coherent preliminary toxicological profile.

Table 1: Summary of Preliminary Toxicological Data

AssayEndpointResultInterpretation
In Vitro Cytotoxicity IC₅₀ (HEK293)[Insert Value, e.g., 25.5 µM]Provides a quantitative measure of cytotoxicity to a human cell line. A low IC₅₀ suggests significant basal cytotoxicity.
IC₅₀ (HepG2)[Insert Value, e.g., 10.2 µM]If IC₅₀ in HepG2 is lower than in HEK293, it may indicate that metabolites are more toxic than the parent compound.
In Vitro Genotoxicity Ames Test (TA98, -S9)[Insert Mutagenicity Index, e.g., 1.2]Negative result for direct-acting frameshift mutagens.
Ames Test (TA98, +S9)[Insert Mutagenicity Index, e.g., 3.5]Positive result, suggesting the compound is metabolized to a frameshift mutagen.
Ames Test (TA100, -S9)[Insert Mutagenicity Index, e.g., 1.1]Negative result for direct-acting base-pair substitution mutagens.
Ames Test (TA100, +S9)[Insert Mutagenicity Index, e.g., 1.3]Negative result, indicating specificity of the mutagenic metabolite.
In Vitro Cardiotoxicity hERG Inhibition IC₅₀[Insert Value, e.g., > 30 µM]A high IC₅₀ suggests a low risk of hERG-mediated cardiotoxicity at anticipated therapeutic concentrations.
In Vivo Acute Toxicity OECD 423 Classification[Insert Outcome, e.g., GHS Category 4: LD₅₀ between 300-2000 mg/kg]Classifies the compound's acute oral toxicity, providing a basis for handling precautions and future study design.[26]

Conclusion and Recommendations

This technical guide outlines a robust, tiered strategy for the initial toxicological screening of 3-(4-ethylphenyl)-2-propen-1-amine. The results from this battery of tests provide a critical first look at the compound's safety profile.

Based on the hypothetical data presented, the compound shows moderate cytotoxicity and a clear signal for mutagenicity after metabolic activation, specifically causing frameshift mutations. The low risk of hERG inhibition is a positive sign, and the acute oral toxicity is moderate.

Key Recommendations for Further Development:

  • Investigate Metabolism: The positive Ames test result with S9 activation is a significant finding. Follow-up studies to identify the specific metabolites are crucial.

  • Mammalian Genotoxicity Assays: The positive bacterial mutagenicity result must be confirmed in mammalian cells (e.g., in vitro micronucleus assay or mouse lymphoma assay).

  • Structure-Activity Relationship (SAR) Studies: If the compound is part of a larger chemical series, synthesizing and testing analogues that modify the aromatic amine or α,β-unsaturated system could mitigate the mutagenic potential while retaining desired activity.

This preliminary screen serves its purpose: to identify potential liabilities early. While the findings may present challenges, they provide the necessary data to make an informed decision on whether to terminate the compound, invest in further safety studies, or pursue chemical modifications to engineer a safer therapeutic candidate.

References

  • Ames Test Protocol | AAT Bioquest. [URL: https://www.aatbio.com/resources/protocols/ames-test-protocol]
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). [URL: https://microbiologynote.
  • Acute oral toxicity – OECD 423 test (Method by acute toxicity class) - YesWeLab. [URL: https://www.yeswelab.com/services/toxicology/acute-oral-toxicity-oecd-423]
  • Gothe, S. R., Pawade, U. V., Nikam, A. V., & Anjankar, M. P. (n.d.). oecd guidelines for acute oral toxicity studies: an overview - ijrap.net. [URL: https://www.ijrap.net/admin/php/uploads/3135_pdf.pdf]
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) - EPA Archive. [URL: https://archive.epa.gov/emap/archive-emap/web/pdf/interim_procedures_for_conducting_the_salmonellamicrosomal_mutagenicity_assay_ames_test.pdf]
  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. [URL: https://www.researchgate.net/publication/372750697_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW]
  • CARTOX (hERG Toxicity Assay) - Greenstone Biosciences. [URL: https://www.greenstonebio.com/cartox]
  • In Vitro Cytotoxicity Assays - LifeNet Health LifeSciences. [URL: https://www.lifenethealthlifesciences.org/services/in-vitro-toxicology/cytotoxicity-assays]
  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. [URL: https://www.slideshare.net/slideshow/oecd-guideline-for-acute-oral-toxicity-tg-423/251505315]
  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (2002, February 8). [URL: https://www.oecd-ilibrary.org/environment/test-no-423-acute-oral-toxicity-acute-toxic-class-method_9789264071001-en]
  • Norinder, U., Myatt, G. J., & Ahlberg, E. (2018). Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction. MDPI. [URL: https://www.mdpi.com/2079-7737/8/3/85]
  • Microbial Mutagenicity Assay: Ames Test - PMC. (2018, March 20). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5869333/]
  • Predicting Mutagenicity of Aromatic Amines by Various Machine Learning Approaches | Toxicological Sciences | Oxford Academic. (2010, August 15). [URL: https://academic.oup.com/toxsci/article/118/1/96/1660317]
  • Nomination Background: Cinnamaldehyde (CASRN: 104-55-2) - National Toxicology Program. (1989, December 14). [URL: https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/chem_background/exsumpdf/cinnamaldehyde_508.pdf]
  • A cell-free, high-throughput hERG safety assay - The Rockefeller University. [URL: https://rockefeller.technologypublisher.com/technology/39945]
  • Herg Assay Services | Reaction Biology. [URL: https://www.reactionbiology.com/service/cardiac-safety/herg-binding-assay]
  • In Vitro Cytotoxicity Assay - Alfa Cytology. [URL: https://www.alfacytology.com/services/in-vitro-cytotoxicity-assay.html]
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025, January 23). [URL: https://www.kosheeka.
  • hERG Safety | Cyprotex ADME-Tox Solutions - Evotec. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/herg-safety]
  • hERG screening using high quality electrophysiology assays. (2026, January 20). [URL: https://www.metrionbiosciences.com/resources/herg-screening-using-high-quality-electrophysiology-assays/]
  • Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines - Benchchem. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assay-of-a-novel-compound-on-cancer-cell-lines]
  • Predicting Mutagenicity of Aromatic Amines by Various Machine Learning Approaches | Toxicological Sciences | Oxford Academic. [URL: https://academic.oup.com/toxsci/article/118/1/96/1660317?login=false]
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (2025, April 15). [URL: https://ijpra.com/index.php/journal/article/view/1785]
  • A Review of the Nephrotoxicity of the Food Flavor Cinnamaldehyde - ResearchGate. (2025, August 10). [URL: https://www.researchgate.net/publication/287348911_A_Review_of_the_Nephrotoxicity_of_the_Food_Flavor_Cinnamaldehyde]
  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. [URL: https://www.cyprotex.com/toxicology/in-vitro-toxicology/ames-test]
  • Computational methods for the prediction of drug toxicity - ResearchGate. (2025, August 8). [URL: https://www.researchgate.net/publication/12301136_Computational_methods_for_the_prediction_of_drug_toxicity]
  • CINNAMALDEHYDE - Ataman Kimya. [URL: https://www.
  • Cinnamaldehyde - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cinnamaldehyde]
  • A Review of the Nephrotoxicity of the Food Flavor Cinnamaldehyde. (2010, June 1). [URL: https://www.proquest.com/openview/12a865b4588e1762e873a4d352b21c43/1?pq-origsite=gscholar&cbl=33774]
  • Predicting Aromatic Amine Mutagenicity with Confidence: A Case Study Using Conformal Prediction - PubMed. (2018, August 29). [URL: https://pubmed.ncbi.nlm.nih.gov/30158463/]
  • Simple and alpha,beta-unsaturated aldehydes: correct prediction of genotoxic activity through structure-activity relationship models - PubMed. (2005, December 15). [URL: https://pubmed.ncbi.nlm.nih.gov/16356799/]
  • Scientific Opinion on Flavouring Group Evaluation 210 Revision 3 (FGE.210Rev3): Consideration of genotoxic potential for α,β‐unsaturated alicyclic ketones and precursors from chemical subgroup 2.4 of FGE.19 - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7009214/]
  • C7-C12 linear alpha-beta unsaturated aldehydes - Evaluation statement - 14 January 2022 - AICIS. (2022, January 14). [URL: https://www.industrialchemicals.gov.
  • Alpha, beta-unsaturated aldehydes: the underrepresented markers of disease. - ThinkIR. [URL: https://ir.library.louisville.edu/etd/3295/]
  • Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds - ResearchGate. (2025, August 9). [URL: https://www.researchgate.
  • physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine - Benchchem. [URL: https://www.benchchem.com/product/b-1184204-01]
  • 3-(4-ethylphenyl)-N,N-dimethylpropan-1-amine | C13H21N | CID - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/10609369]
  • Allylamines for Use in Animals - Pharmacology - MSD Veterinary Manual. [URL: https://www.msdvetmanual.com/pharmacology/antifungal-agents/allylamines-for-use-in-animals]
  • Toxicological Screening | ATCC. [URL: https://www.atcc.org/applications/toxicology-and-drug-development/toxicological-screening]
  • Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters. [URL: https://researchstarters.com/agriculture-and-agribusiness/mechanisms-of-action-in-antifungal-drugs/index.html]
  • Azoles, allylamines and drug metabolism - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/1689539/]
  • Antifungal agents: an overview. Part II - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/8811383/]
  • Acute Toxicity: dermal - Registration Dossier - ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15448/7/3/2]
  • amine. [URL: https://www.chemspider.com/Chemical-Structure.10444391.html]

  • Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Request PDF - ResearchGate. (2025, August 8). [URL: https://www.researchgate.net/publication/274261778_Synthesis_and_Crystal_Structure_of_3-4-Ethylphenyl-1-2-hydroxy-4-methoxyphenylprop-2-en-1-one]
  • Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens - MDPI. (2022, November 22). [URL: https://www.mdpi.com/2076-2607/10/11/2330]
  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (2022, August 31). [URL: https://www.iasj.net/iasj/article/248107]
  • SIDS INITIAL ASSESSMENT PROFILE - OECD Existing Chemicals Database. [URL: https://hpvchemicals.oecd.org/UI/handler.axd?id=383d4678-75d3-455b-8664-9646c2304d9c]
  • Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)-one: A New Potential Candidate for Alzheimer's Treatment - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6110125/]

Sources

Protocols & Analytical Methods

Method

High-performance liquid chromatography (HPLC) method for 2-Propen-1-amine, 3-(4-ethylphenyl)- purification

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 3-(4-ethylphenyl)-2-propen-1-amine Authored by: A Senior Application Scientist Introduction 3-(4-ethylphenyl)-2-prope...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Purification of 3-(4-ethylphenyl)-2-propen-1-amine

Authored by: A Senior Application Scientist

Introduction

3-(4-ethylphenyl)-2-propen-1-amine, a primary aromatic amine, represents a class of compounds with significant interest in pharmaceutical and chemical research due to its structural motifs. The purity of such compounds is paramount for their use in drug discovery and development, as impurities can lead to misleading biological data and potential toxicity. High-performance liquid chromatography (HPLC) stands as a powerful and versatile technique for the purification of such molecules, offering high resolution and selectivity.[1]

This application note provides a comprehensive guide to developing a robust HPLC method for the purification of 3-(4-ethylphenyl)-2-propen-1-amine. We will delve into both achiral and chiral separation strategies, providing detailed protocols and explaining the rationale behind the methodological choices. This guide is intended for researchers, scientists, and drug development professionals who require highly purified samples of the target compound for their work.

Principle of the Method

The primary mode of separation discussed is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[2] The retention of 3-(4-ethylphenyl)-2-propen-1-amine is governed by its hydrophobic interactions with the stationary phase. As an amine, its basic nature also plays a crucial role. The pH of the mobile phase can significantly impact the retention and peak shape of the compound. At acidic pH, the primary amine group will be protonated, increasing its polarity and reducing its retention time. Conversely, at a neutral or slightly basic pH, the amine will be in its free base form, making it more hydrophobic and increasing its retention.[3]

Given that the structure of 3-(4-ethylphenyl)-2-propen-1-amine contains a chiral center at the carbon atom bonded to the amine group, the separation of its enantiomers is a critical consideration in pharmaceutical applications.[4] For this purpose, chiral chromatography is employed, which utilizes a chiral stationary phase (CSP) to selectively interact with one enantiomer more strongly than the other, leading to their separation.

Materials and Methods

Instrumentation
  • A preparative HPLC system equipped with a binary or quaternary pump, an autosampler, a column oven, and a UV-Vis or Diode Array Detector (DAD).

  • A fraction collector.

Chemicals and Reagents
  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, 18.2 MΩ·cm)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ammonium bicarbonate (analytical grade)

  • Ammonium hydroxide (analytical grade)

  • The crude sample of 3-(4-ethylphenyl)-2-propen-1-amine

Columns
  • For Achiral Purification: A C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm particle size). The choice of a C18 stationary phase provides a good balance of hydrophobicity for retaining the aromatic amine.[5][6]

  • For Chiral Separation: A polysaccharide-based chiral stationary phase, such as one based on amylose tris(3,5-dimethylphenylcarbamate), is recommended for its broad applicability in separating chiral amines.[4]

Sample Preparation

Dissolve the crude 3-(4-ethylphenyl)-2-propen-1-amine sample in the initial mobile phase or a compatible solvent (e.g., a small amount of methanol or acetonitrile) to a concentration suitable for preparative HPLC (typically 5-20 mg/mL, depending on column loading capacity). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Detailed Protocols

Protocol 1: Achiral Purification via Reversed-Phase HPLC

This protocol is designed for the general purification of 3-(4-ethylphenyl)-2-propen-1-amine from synthetic impurities. The use of a mobile phase with a low concentration of trifluoroacetic acid (TFA) helps to improve peak shape by acting as an ion-pairing agent for the protonated amine.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in Water.

    • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

    • Degas both mobile phases by sonication or helium sparging before use.

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at the desired flow rate until a stable baseline is achieved.

  • Injection: Inject the prepared sample onto the column.

  • Chromatographic Run and Fraction Collection: Run the gradient program as detailed in Table 1. Monitor the chromatogram in real-time and collect the fractions corresponding to the main peak of interest.

  • Post-Purification Processing: Combine the collected fractions containing the purified compound. The solvent can be removed by rotary evaporation or lyophilization.

Table 1: Optimized Achiral HPLC Method Parameters
ParameterCondition
Column C18, 250 x 10 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 4.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 1-5 mL (depending on concentration and column capacity)
Protocol 2: Chiral Separation of Enantiomers

This protocol is essential when the enantiomeric purity of 3-(4-ethylphenyl)-2-propen-1-amine is critical. A high-pH reversed-phase method is often effective for basic chiral amines as it can enhance enantioselectivity and improve peak shape.[4]

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Prepare a 5 mM Ammonium bicarbonate solution in water.

    • Adjust the pH of the ammonium bicarbonate solution to 11 with ammonium hydroxide.

    • Mobile Phase A: 5 mM Ammonium bicarbonate in Water (pH 11).

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases.

  • System Equilibration: Equilibrate the chiral column with the isocratic mobile phase composition until a stable baseline is observed.

  • Injection: Inject the racemic sample.

  • Chromatographic Run and Fraction Collection: Run the isocratic elution as detailed in Table 2. Collect the fractions for each eluting enantiomer separately.

  • Post-Purification Processing: Process the collected fractions as described in Protocol 1.

Table 2: Optimized Chiral HPLC Method Parameters
ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica, 150 x 4.6 mm, 3 µm
Mobile Phase Isocratic: 70% (5 mM Ammonium bicarbonate in Water, pH 11) : 30% Acetonitrile (v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 220 nm
Injection Volume 5-20 µL

Data Analysis and Troubleshooting

After purification, it is crucial to analyze the purity of the collected fractions. This can be done by re-injecting a small aliquot of each fraction onto an analytical HPLC system.

  • Peak Tailing: A common issue with amines, often caused by strong interactions with residual silanol groups on the silica-based stationary phase. This can be mitigated by using a low concentration of an acidic modifier like TFA or a basic modifier like triethylamine (in normal phase), or by using a high pH mobile phase to run the amine in its neutral form.[3]

  • Poor Resolution: If the peaks of interest are not well-separated from impurities, the gradient profile should be optimized. A shallower gradient can improve resolution. For chiral separations, screening different chiral stationary phases or mobile phase compositions may be necessary.

Visualization of Workflows

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification Crude_Sample Crude Sample Sample_Prep Sample Preparation (Dissolve & Filter) Crude_Sample->Sample_Prep Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Chromatographic_Run Chromatographic Run (Gradient/Isocratic) Injection->Chromatographic_Run Fraction_Collection Fraction Collection Chromatographic_Run->Fraction_Collection Purity_Analysis Purity Analysis Fraction_Collection->Purity_Analysis Solvent_Removal Solvent Removal Fraction_Collection->Solvent_Removal Pure_Compound Pure Compound Solvent_Removal->Pure_Compound

Caption: Overall workflow for the HPLC purification of 3-(4-ethylphenyl)-2-propen-1-amine.

Method_Selection_Diagram Start Start: Purification Goal Is_Chiral_Purity_Needed Is Enantiomeric Purity Required? Start->Is_Chiral_Purity_Needed Achiral_Method Select Achiral Method (Protocol 1) Is_Chiral_Purity_Needed->Achiral_Method No Chiral_Method Select Chiral Method (Protocol 2) Is_Chiral_Purity_Needed->Chiral_Method Yes Optimize Optimize Method (Gradient, Flow Rate, etc.) Achiral_Method->Optimize Chiral_Method->Optimize Purify Proceed with Purification Optimize->Purify

Caption: Decision tree for selecting the appropriate HPLC purification method.

Conclusion

This application note provides a detailed framework for the successful purification of 3-(4-ethylphenyl)-2-propen-1-amine using high-performance liquid chromatography. By following the outlined protocols for both achiral and chiral separations, researchers can obtain highly pure material suitable for a wide range of applications in pharmaceutical and chemical research. The key to a successful purification lies in the careful selection of the stationary phase, mobile phase, and other chromatographic parameters, tailored to the specific properties of the target molecule and the desired purity outcome.

References

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. Available at: [Link]

  • RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. Available at: [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. ACS Publications. Available at: [Link]

  • Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. PubMed. Available at: [Link]

  • 3-(4-ethylphenyl)-N,N-dimethylpropan-1-amine. PubChem. Available at: [Link]

  • Effect of Ionic Liquid on the Determination of Aromatic Amines as Contaminants in Hair Dyes by Liquid Chromatography Coupled to Electrochemical Detection. MDPI. Available at: [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. Available at: [Link]

  • HPLC Analysis and Purification of Peptides. PMC. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. Available at: [Link]

  • A generic screening strategy for chiral separations in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]

  • Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. PubMed. Available at: [Link]

  • N-Ethyl-2-phenylpropan-1-amine. PubChem. Available at: [Link]

  • (2E)-3-(4-methoxyphenyl)-1-phenyl-2-propen-1-amine. Chemical Synthesis Database. Available at: [Link]

  • Purification made easy - secrets of science. Shimadzu. Available at: [Link]

  • 3-(4-Ethylphenyl)-2,2-dimethylpropanal. SIELC Technologies. Available at: [Link]

  • Chiral Separation of Three Anti-Inflammatory Drugs by Liquid Chromatography on Polysaccharide-Type Stationary Phases and Pirkle-Type Phase. Universal Wiser Publisher. Available at: [Link]

  • Estimating chiral selector potential of micelle-based mobile phases through the analysis of some enantiomeric mixtures. Taylor & Francis Online. Available at: [Link]

  • Properties of amines. Lumen Learning. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. LCGC International. Available at: [Link]

Sources

Application

Gas chromatography-mass spectrometry (GC-MS) for analysis of 2-Propen-1-amine, 3-(4-ethylphenyl)- isomers

Application Note: Advanced GC-MS Profiling and Stereochemical Resolution of 2-Propen-1-amine, 3-(4-ethylphenyl)- Isomers Executive Summary The structural motif of 3-(4-ethylphenyl)allylamine (systematically named 2-Prope...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced GC-MS Profiling and Stereochemical Resolution of 2-Propen-1-amine, 3-(4-ethylphenyl)- Isomers

Executive Summary

The structural motif of 3-(4-ethylphenyl)allylamine (systematically named 2-Propen-1-amine, 3-(4-ethylphenyl)-) is a critical intermediate in the development of CNS-active therapeutics and novel antifungal agents. Synthesizing these unprotected allylamines often involves transition-metal-catalyzed cross-coupling reactions, which inherently yield a mixture of E (trans) and Z (cis) stereoisomers[1]. Because these isomers can exhibit vastly different pharmacological profiles and spatial geometries, precise analytical resolution is paramount. This application note details a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to baseline-resolve and quantify the E and Z isomers of 3-(4-ethylphenyl)allylamine using targeted chemical derivatization.

Mechanistic Rationale & Stereochemical Dynamics

The Causality of Derivatization

Analyzing primary allylamines directly via GC-MS is analytically precarious. Free primary amines possess highly active hydrogen-bonding sites that interact with the silanol groups on fused-silica GC columns. This interaction causes severe peak tailing, irreversible adsorption, and ultimately, the co-elution of closely related stereoisomers[2].

To circumvent this, our protocol employs Trifluoroacetic anhydride (TFAA) for acylation. The causality here is threefold:

  • Elimination of Active Hydrogens: Converting the primary amine to a trifluoroacetamide neutralizes its polarity, preventing column interaction.

  • Volatility Enhancement: The addition of the fluorinated group significantly increases the vapor pressure of the analyte, allowing for lower elution temperatures and sharper peak shapes.

  • Mass Defect & Fragmentation Directing: The

    
     moiety provides a distinct mass signature and directs electron-impact (EI) fragmentation into predictable, highly stable diagnostic ions.
    
Isomeric Elution Order

On a mid-polar 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5MS), separation is governed by boiling point and dipole moment. The Z (cis) isomer of 3-(4-ethylphenyl)allylamine is sterically hindered, preventing the molecule from adopting a fully planar conformation. This disruption lowers its boiling point and reduces its interaction with the stationary phase. Consequently, the Z-isomer predictably elutes before the thermodynamically favored, highly conjugated E (trans) isomer[3].

Self-Validating Analytical Protocol

To ensure absolute trustworthiness, this protocol is engineered as a self-validating system .

  • Internal Standard (IS) Tracking: 4-phenylbutylamine is added to every sample prior to derivatization. If the IS peak area deviates by >10% between analytical runs, the system automatically flags the derivatization efficiency or injection mechanics as compromised.

  • System Suitability Criterion: The analytical run is only deemed valid if the chromatographic resolution (

    
    ) between the Z and E isomers is 
    
    
    
    . An
    
    
    indicates column phase degradation or active site exposure, invalidating the data.
Step-by-Step Sample Preparation
  • Aliquot & IS Addition: Transfer 100 µL of the 3-(4-ethylphenyl)allylamine sample (dissolved in ethyl acetate at ~1 mg/mL) into a 2 mL glass autosampler vial. Add 10 µL of the Internal Standard solution (4-phenylbutylamine, 1 mg/mL in ethyl acetate).

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) to the vial.

  • Incubation: Seal the vial with a PTFE-lined cap and incubate at 60 °C for 30 minutes in a heating block to drive the acylation to completion.

  • Evaporation: Remove the vial, cool to room temperature, and gently evaporate the excess TFAA and solvent under a mild stream of high-purity nitrogen until just dry.

  • Reconstitution: Reconstitute the residue in 500 µL of GC-grade ethyl acetate. Vortex for 10 seconds. The sample is now ready for injection.

GCMS_Workflow N1 1. Sample Aliquot Add Internal Standard N2 2. Derivatization TFAA / EtOAc (60°C) N1->N2 N3 3. GC Separation DB-5MS Column N2->N3 N4 4. MS Detection EI Mode (70 eV) N3->N4 N5 5. Data Analysis Isomeric Ratio (E/Z) N4->N5

Fig 1. Step-by-step sample preparation and self-validating GC-MS workflow for allylamine isomers.

GC-MS Operating Parameters
ParameterSpecification / Setting
Column DB-5MS (30 m length × 0.25 mm I.D. × 0.25 μm film thickness)
Carrier Gas Helium (99.999%), Constant flow at 1.0 mL/min
Injection Mode Splitless, 1.0 µL injection volume
Inlet Temperature 250 °C
Oven Temperature Program 70 °C (hold 2 min)

15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Impact (EI) at 70 eV
MS Source / Quad Temp 230 °C / 150 °C
Acquisition Mode SCAN (m/z 50–300) and SIM (Targeting m/z 145, 188, 257)

Data Interpretation & Fragmentation Pathway

Upon successful chromatography, the EI-MS spectra of both the E and Z isomers will exhibit nearly identical fragmentation patterns, differentiated only by their retention times.

Mechanistic Breakdown of Fragmentation: The molecular ion (


) of the TFA-derivatized analyte appears at m/z 257. The loss of a trifluoromethyl radical (

) yields an acylium-type cation at m/z 188. However, the base peak is driven by allylic cleavage. The molecule expels the trifluoroacetamide radical (

), generating the highly resonance-stabilized 4-ethylcinnamyl cation at m/z 145. Subsequent loss of acetylene (

) from the allylic system yields the substituted tropylium ion at m/z 119, a classic hallmark of alkyl-substituted benzylic systems.

Fragmentation M Molecular Ion [M]⁺• m/z 257 F1 Loss of •CF3 m/z 188 M->F1 - •CF3 F2 Allylic Cleavage m/z 145 M->F2 - CF3CONH• F3 Tropylium Ion m/z 119 F2->F3 - C2H2

Fig 2. Primary EI-MS fragmentation pathway of TFA-derivatized 3-(4-ethylphenyl)allylamine.

Quantitative Diagnostic Data Summary
Analyte / IsomerRelative Retention Time (RRT)Molecular Ion (m/z)Primary Quantifier Ion (m/z)Qualifier Ions (m/z)
Internal Standard 0.85245132104, 91
Z-Isomer (cis) 0.96257145188, 119
E-Isomer (trans) 1.00257145188, 119

(Note: RRT is calculated relative to the E-isomer peak. Absolute retention times will vary slightly based on column trimming and exact flow conditions).

References

  • Landge VG, Maxwell JM, Chand-Thakuri P, Kapoor M, Diemler ET, Young MC. Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. JACS Au. 2021;1(1):13-22.

  • Kadiyala RVSN, Kothapalli PKSR, Peddolla MR, et al. Development and Validation of a Gas Chromatography Method for the Trace Level Determination of Allylamine in Sevelamer Hydrochloride and Sevelamer Carbonate Drug Substances. Scientia Pharmaceutica. 2014;82(1):117-128.

  • Senanayake CH, et al. Method of producing chiral N-substituted allylic amine compounds (US9394229B2). Google Patents. 2016.

Sources

Method

Protocol for the functionalization of 2-Propen-1-amine, 3-(4-ethylphenyl)- for biological assays

Abstract This guide details the protocol for the bioconjugation of 2-Propen-1-amine, 3-(4-ethylphenyl)- (commonly referred to as p-ethylcinnamylamine). As a privileged pharmacophore in antifungal (naftifine analogs) and...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the protocol for the bioconjugation of 2-Propen-1-amine, 3-(4-ethylphenyl)- (commonly referred to as p-ethylcinnamylamine). As a privileged pharmacophore in antifungal (naftifine analogs) and monoamine oxidase (MAO) inhibitor research, the functionalization of this allylic amine is critical for developing fluorescent probes, affinity columns, and surface plasmon resonance (SPR) sensor chips. This document provides a validated workflow for coupling this pharmacophore to N-hydroxysuccinimide (NHS) esters and surface carboxylates while preserving the integrity of the sensitive allylic double bond.

Chemical Logic & Strategic Planning

The Molecule
  • IUPAC Name: (E)-3-(4-ethylphenyl)prop-2-en-1-amine

  • Key Reactivity: Primary Allylic Amine (

    
    )
    
  • pKa: ~9.4 (Estimated based on cinnamylamine analogs)

  • Solubility: Moderate lipophilicity due to the ethyl-phenyl group; soluble in DMSO, DMF, and Methanol.

The Challenge: Allylic Stability

Unlike simple alkyl amines, allylic amines possess a double bond conjugated to the aromatic ring.

  • Risk: Harsh acidic conditions or radical initiators can lead to alkene isomerization or polymerization.

  • Solution: We utilize NHS-ester chemistry at controlled pH (8.0–8.3). This pathway is "bio-orthogonal" enough to avoid touching the alkene while forming a stable amide bond.

Workflow Visualization

The following diagram illustrates the critical path from raw material to validated biological probe.

G Start p-Ethylcinnamylamine (Starting Material) Activation Solubilization (DMSO/DMF) Start->Activation Dissolve Reaction Conjugation Reaction (pH 8.3, NHS-Ester) Activation->Reaction + DIPEA Purification Purification (Reverse Phase HPLC) Reaction->Purification Quench QC QC Validation (LC-MS / NMR) Purification->QC Isolate QC->Reaction Fail (Re-optimize) Usage Biological Assay (Fluorescence/SPR) QC->Usage Pass

Figure 1: Strategic workflow for the functionalization of p-ethylcinnamylamine ensuring structural integrity.

Protocol A: Synthesis of a Fluorescent Probe (Fluorescein Conjugate)

Objective: To create a tracer for cellular uptake assays or competitive binding studies. Chemistry: Amine-reactive NHS-ester coupling.[1][2][3]

Materials
  • Ligand: 3-(4-ethylphenyl)-2-propen-1-amine (HCl salt or free base).

  • Fluorophore: 5(6)-Carboxyfluorescein NHS ester (FAM-SE).

  • Solvent: Anhydrous Dimethylformamide (DMF) or DMSO.[3]

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Quench: 1M Tris-HCl (pH 8.0).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 5.0 mg of p-ethylcinnamylamine in 500 µL anhydrous DMF.

    • Critical Step: If using the HCl salt, add 3.0 equivalents of DIPEA to desalt the amine in situ. The solution must be basic for the nucleophilic attack to occur.

  • Reaction Initiation:

    • Dissolve 1.1 equivalents of FAM-SE in 200 µL anhydrous DMF.

    • Add the FAM-SE solution dropwise to the amine solution while stirring.

    • Why? Adding the ester to the amine ensures the amine is always in excess locally, reducing the risk of di-acylation if the fluorophore had multiple reactive groups (though FAM-SE is mono-reactive, this is good practice).

  • Incubation:

    • Incubate at Room Temperature (RT) for 2 hours in the dark.

    • Note: Do not heat. Heat promotes hydrolysis of the NHS ester over the desired amidation.

  • Quenching:

    • Add 50 µL of 1M Tris-HCl (pH 8.0). Stir for 15 minutes.

    • Mechanism: Tris contains a primary amine that scavenges unreacted NHS-ester, preventing it from reacting with the column or other proteins later.

  • Purification (Essential):

    • Method: Preparative HPLC (C18 Column).

    • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA).

    • Logic: The product (Amide) is significantly more lipophilic than the hydrolyzed FAM but less lipophilic than the unreacted amine. Collect the major peak absorbing at 490 nm.

Mechanism of Action

The primary amine of the cinnamyl derivative attacks the carbonyl carbon of the NHS ester, displacing N-hydroxysuccinimide as a leaving group.

Reaction Reactants R-NH2 (Nucleophile) Plus + NHS R'-CO-NHS (Electrophile) Arrow pH 8.3 -----> Product R'-CO-NH-R (Stable Amide) Leaving + HO-NHS

Figure 2: Nucleophilic acyl substitution mechanism.

Protocol B: Surface Immobilization (SPR Sensor Chip)

Objective: To immobilize the ligand on a CM5 (Carboxymethyl Dextran) chip for drug screening.

Materials
  • Sensor Chip: CM5 or equivalent carboxylated surface.

  • Activation Reagents: EDC (0.4M) and NHS (0.1M).

  • Running Buffer: HBS-EP+ (HEPES buffered saline, pH 7.4).

  • Ligand Solution: p-ethylcinnamylamine dissolved in 10 mM Sodium Acetate (pH 5.5).

Protocol
  • Surface Activation:

    • Inject EDC/NHS (1:1 mix) for 420 seconds at 10 µL/min.

    • Result: Converts surface carboxyls into reactive NHS-esters.

  • Ligand Coupling:

    • Dilute the p-ethylcinnamylamine to 50 µM in 10 mM Sodium Acetate (pH 5.5).

    • Optimization: The pH is critical here.[1][2][3][4] It must be below the pKa of the amine (9.4) to ensure electrostatic pre-concentration into the dextran matrix, but high enough to allow a fraction of unprotonated amine for the reaction. pH 5.5 is the "sweet spot" for this molecule.

    • Inject for 420 seconds.

  • Deactivation:

    • Inject 1M Ethanolamine-HCl (pH 8.5) for 420 seconds.

    • Purpose: Caps unreacted esters and washes away non-covalently bound ligand.

Quality Control & Troubleshooting

Validation Criteria

Before using the conjugate in assays, it must pass the following checks:

TestMethodAcceptance Criteria
Identity LC-MS (ESI+)Mass = [Ligand] + [Tag] - [H2O] ± 1 Da. Confirm no reduction of double bond.
Purity HPLC (254 nm)>95% purity. Single peak.
Stability Re-injection after 24hNo degradation peaks (hydrolysis).
Troubleshooting Table
ProblemProbable CauseCorrective Action
Low Yield pH too low during couplingEnsure pH is > 8.0. Use a pH meter, do not trust paper strips with organic solvents.
Precipitation Ligand insolubilityIncrease DMSO/DMF content (up to 20% is tolerated in many protein reactions; 100% for small molecule synthesis).
Multiple Peaks Isomerization of alkeneAvoid light exposure; ensure reaction temp does not exceed 25°C.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.
  • PubChem. (n.d.).[5][6][7] Compound Summary for CID 112460175: 2-(4-Ethylphenyl)-3-(4-fluorophenyl)propan-1-amine (Analogous Structure). National Library of Medicine. Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: 3-(4-Ethylphenyl)-2-propen-1-amine as a Versatile Building Block in Organic and Medicinal Chemistry

Introduction: The Strategic Value of the Cinnamylamine Scaffold In the landscape of modern organic synthesis and drug discovery, certain molecular scaffolds serve as privileged structures due to their versatile reactivit...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of the Cinnamylamine Scaffold

In the landscape of modern organic synthesis and drug discovery, certain molecular scaffolds serve as privileged structures due to their versatile reactivity and presence in a multitude of bioactive molecules.[1] Amines, in general, are fundamental building blocks for countless pharmaceuticals, agrochemicals, and materials.[2][3] The substituted cinnamylamine framework, characterized by an amine linked to a phenyl ring via a three-carbon propenyl chain, is of particular interest.[4] This arrangement offers multiple points for chemical modification: the nitrogen atom, the aromatic ring, and the α,β-unsaturated system.

This guide focuses on a specific, high-potential derivative: 3-(4-ethylphenyl)-2-propen-1-amine . The presence of a primary amine offers a direct handle for a wide array of synthetic transformations, while the trans-alkene geometry and the 4-ethylphenyl group provide specific steric and electronic properties that can be leveraged to fine-tune the pharmacological profile of target molecules. Its primary application lies in the synthesis of novel compounds, particularly analogues of established allylamine drugs, a class renowned for its antifungal properties.[5][6]

This document serves as a technical guide for researchers, providing not only step-by-step protocols but also the underlying scientific rationale for its application in the synthesis of potential therapeutic agents.

Synthetic Accessibility of the Building Block

A key advantage of any building block is its accessibility. 3-(4-Ethylphenyl)-2-propen-1-amine can be reliably synthesized via several established methodologies. A prevalent and scalable approach is the Palladium-catalyzed Heck-Mizoroki reaction, which couples an aryl halide (4-bromoethylbenzene) with a protected allylamine, followed by deprotection.[4][7] This method offers excellent control over the trans stereochemistry of the double bond.[7]

G A 4-Bromoethylbenzene + N-Boc-allylamine B Heck-Mizoroki Coupling A->B Pd Catalyst, Ligand, Base C Boc-protected intermediate B->C D Acidic Deprotection (e.g., TFA/DCM) C->D E 3-(4-Ethylphenyl)-2-propen-1-amine D->E

Caption: General workflow for the synthesis of the title building block.

Core Application: Synthesis of Naftifine Analogues and Other Bioactive Tertiary Amines

The allylamine class of antifungal agents, which includes Naftifine and Terbinafine, functions by inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[8][9] This inhibition leads to the toxic accumulation of squalene and depletion of ergosterol, compromising fungal cell membrane integrity and resulting in cell death.[9] A crucial structural requirement for this bioactivity is the presence of a tertiary allylamine function.[10]

3-(4-Ethylphenyl)-2-propen-1-amine, as a primary amine, is an ideal starting point for generating libraries of novel tertiary amines to explore structure-activity relationships (SAR) and develop new antifungal candidates. The primary amine can be readily N-alkylated with a diverse range of alkylating agents.

G Start 3-(4-Ethylphenyl)- 2-propen-1-amine (Primary Amine) Process N-Alkylation (Reductive Amination or Nucleophilic Substitution) Start->Process End Library of Tertiary Allylamine Analogues Process->End Alkyl_Halides Alkyl Halides (R-X) Alkyl_Halides->Process Base (e.g., K₂CO₃) Aldehydes Aldehydes/Ketones (R-CHO / R-CO-R') Aldehydes->Process Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Synthetic pathways from the primary amine to a diverse library of tertiary amines.

Protocol 1: Synthesis of a Tertiary Amine via Nucleophilic Substitution

This protocol details the synthesis of a representative tertiary amine, an analogue of Naftifine, by reacting the title building block with 1-chloromethylnaphthalene.

Objective: To synthesize N-(naphthalen-1-ylmethyl)-3-(4-ethylphenyl)-2-propen-1-amine.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-(4-ethylphenyl)-2-propen-1-amine161.241.0161 mg
1-Chloromethylnaphthalene176.641.1194 mg
Potassium Carbonate (K₂CO₃), anhydrous138.212.5345 mg
Acetonitrile (MeCN), anhydrous--10 mL

Procedure:

  • To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-ethylphenyl)-2-propen-1-amine (161 mg, 1.0 mmol) and anhydrous potassium carbonate (345 mg, 2.5 mmol).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Stir the suspension at room temperature for 10 minutes.

  • Add 1-chloromethylnaphthalene (194 mg, 1.1 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexanes), visualizing with UV light and/or a potassium permanganate stain. The disappearance of the starting amine spot indicates reaction completion.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid K₂CO₃ and wash the solid with a small amount of acetonitrile. c. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., 0% to 15% ethyl acetate) to isolate the pure tertiary amine product. c. Combine the pure fractions and evaporate the solvent to yield the final product as an oil or solid.

Rationale and Scientist's Notes:

  • Choice of Base: Potassium carbonate is a moderately strong, non-nucleophilic base, ideal for scavenging the HCl generated during the reaction without competing in the substitution reaction.[11]

  • Solvent: Anhydrous acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Stoichiometry: A slight excess of the alkylating agent (1.1 equivalents) is used to ensure complete consumption of the starting amine. A larger excess should be avoided to minimize the potential for the formation of a quaternary ammonium salt.

  • Purification: Chromatographic purification is essential to remove unreacted starting materials and any potential byproducts, ensuring the high purity required for subsequent biological evaluation.

Application in Amide Synthesis for SAR Exploration

The primary amine of 3-(4-ethylphenyl)-2-propen-1-amine is also a nucleophile for acylation reactions, readily forming stable amide bonds. This transformation is fundamental in medicinal chemistry for probing the structural and electronic requirements of biological targets.[2] Converting the basic amine to a neutral amide dramatically alters the physicochemical properties (e.g., solubility, H-bonding capability, polarity) of the molecule, providing valuable data for SAR studies.

Protocol 2: Synthesis of an Amide via Acylation

This protocol describes the reaction of the title building block with benzoyl chloride to form the corresponding benzamide.

Objective: To synthesize N-(3-(4-ethylphenyl)allyl)benzamide.

Materials & Reagents:

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
3-(4-ethylphenyl)-2-propen-1-amine161.241.0161 mg
Benzoyl Chloride140.571.1155 mg (0.13 mL)
Triethylamine (Et₃N)101.191.5209 µL
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • Dissolve 3-(4-ethylphenyl)-2-propen-1-amine (161 mg, 1.0 mmol) in anhydrous dichloromethane (10 mL) in a 25 mL round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice-water bath.

  • Add triethylamine (209 µL, 1.5 mmol) to the solution.

  • Slowly add benzoyl chloride (0.13 mL, 1.1 mmol) dropwise to the stirred solution. A white precipitate (triethylamine hydrochloride) may form.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring: Monitor the reaction by TLC for the consumption of the starting amine.

  • Work-up: a. Quench the reaction by adding 10 mL of water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL). d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is often pure enough for characterization. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography.

Rationale and Scientist's Notes:

  • Base: Triethylamine is used as an acid scavenger to neutralize the HCl formed during the reaction, driving the equilibrium towards product formation.

  • Temperature Control: The initial cooling to 0°C is important to control the exothermicity of the acylation reaction.

  • Aqueous Work-up: The series of aqueous washes is critical. The HCl wash removes excess triethylamine, the NaHCO₃ wash removes any unreacted benzoyl chloride, and the brine wash removes residual water before drying.

Summary and Outlook

3-(4-ethylphenyl)-2-propen-1-amine is a highly valuable and versatile building block for synthetic and medicinal chemistry. Its primary amine functionality serves as a robust handle for constructing diverse molecular architectures through N-alkylation and N-acylation reactions. The protocols detailed herein provide reliable methods for its application in synthesizing libraries of tertiary amines, such as Naftifine analogues for antifungal drug discovery, and amides for comprehensive SAR studies. The strategic combination of a reactive amine, a defined alkene geometry, and a substituted aromatic ring makes this compound an essential tool for researchers aiming to develop novel, biologically active molecules.

References

  • García-García, E., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. Molecules, 23(3), 591. Available at: [Link]

  • García-García, E., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. PubMed, National Library of Medicine. Available at: [Link]

  • García-García, E., et al. (2018). Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents. ResearchGate. Available at: [Link]

  • Stütz, A., et al. (1986). Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics. Journal of Medicinal Chemistry, 29(1), 112-25. Available at: [Link]

  • García-García, E., et al. (2018). Some previous synthetic approaches for the synthesis of naftifine. ResearchGate. Available at: [Link]

  • Krajczyk, A., et al. (2015). Structures of antifungal allylamines. ResearchGate. Available at: [Link]

  • Creative Biolabs. Allylamines Antifungal Drug Research Service. Creative Biolabs. Available at: [Link]

  • Taylor & Francis. Allylamine – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Rassias, G., et al. (2024). Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. ResearchGate. Available at: [Link]

  • Al-Shammari, M. M., et al. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens. Journal of Fungi, 8(12), 1234. Available at: [Link]

  • Primaryinfo. Allylamine: Project, technology and Materials Used. Primaryinfo.com. Available at: [Link]

  • Rassias, G., et al. (2024). Clinical candidates and approved drugs based on the cinnamyl- and 3-arylpropylamine scaffold. ResearchGate. Available at: [Link]

  • Appendino, G., et al. (2017). The reaction of cinnamaldehyde and cinnam(o)yl derivatives with thiols. Acta Pharmaceutica Sinica B, 7(4), 435-442. Available at: [Link]

  • Zhang, S., et al. (2023). Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. Microbial Cell Factories, 22(1), 101. Available at: [Link]

  • The Chemist. (n.d.). Amines: The Building Blocks of Life and Chemistry. Medium. Available at: [Link]

  • ResearchGate. (2011). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

  • Amerigo Scientific. Amines: Versatile Building Blocks in Organic Chemistry and Beyond. Amerigo Scientific. Available at: [Link]

  • Nicolaou, K. C. (2014). Organic synthesis: the art and science of replicating the molecules of living nature and creating others like them in the laboratory. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 372(2013), 20130349. Available at: [Link]

Sources

Method

Use of 2-Propen-1-amine, 3-(4-ethylphenyl)- in the synthesis of heterocyclic compounds

An In-Depth Guide to the Synthetic Utility of 2-Propen-1-amine, 3-(4-ethylphenyl)- in Heterocyclic Chemistry Introduction: Unveiling the Potential of a Versatile Allylamine Synthon In the landscape of modern medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthetic Utility of 2-Propen-1-amine, 3-(4-ethylphenyl)- in Heterocyclic Chemistry

Introduction: Unveiling the Potential of a Versatile Allylamine Synthon

In the landscape of modern medicinal chemistry and organic synthesis, the development of efficient routes to nitrogen-containing heterocyclic compounds remains a cornerstone of innovation.[1][2][3][4] These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional materials.[5] 2-Propen-1-amine, 3-(4-ethylphenyl)-, a substituted allylamine, represents a highly versatile and strategic building block for the construction of such molecular architectures.

This guide provides detailed application notes and protocols for researchers and drug development professionals, focusing on the practical synthesis of key heterocyclic scaffolds from this precursor. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the broader synthetic potential of this valuable synthon. The structure of 2-Propen-1-amine, 3-(4-ethylphenyl)- offers three primary points of reactivity: the nucleophilic nitrogen atom, the reactive π-bond of the alkene, and the aromatic ring which can be further functionalized. This combination allows for a diverse range of cyclization strategies.

Application Note 1: Electrophile-Induced Cyclization for the Synthesis of Tetrahydroquinolines

One of the most direct methods for cyclizing allylamines is through electrophile-induced activation of the double bond, followed by intramolecular attack by the amine nucleophile. This strategy is particularly effective for synthesizing six-membered rings like tetrahydroquinolines, which are common cores in bioactive molecules. The reaction with iodine, known as iodocyclization, is a classic and reliable example of this approach.[6]

Scientific Principle and Mechanism

The reaction is initiated by the electrophilic attack of iodine (I₂) on the alkene of 3-(4-ethylphenyl)-2-propen-1-amine. This forms a cyclic iodonium ion intermediate. The nitrogen atom's lone pair of electrons then acts as an intramolecular nucleophile, attacking one of the carbon atoms of the iodonium ion in an anti-fashion. This ring-closing step is typically regioselective, following Baldwin's rules, to form the thermodynamically favored six-membered ring. A mild base is included to neutralize the hydroiodic acid (HI) byproduct, driving the reaction to completion.

Visualizing the Mechanism: Iodocyclization

G A 3-(4-ethylphenyl)-2-propen-1-amine + I₂ B Cyclic Iodonium Ion Intermediate A->B Electrophilic Attack C Intramolecular Nucleophilic Attack (Ring Closure) B->C exo-tet cyclization D 4-(4-ethylbenzyl)-3-iodo- 1,2,3,4-tetrahydroquinoline C->D Proton Transfer Base Base (e.g., NaHCO₃) Base->C Neutralizes HI

Caption: Mechanism of iodocyclization to form a tetrahydroquinoline core.

Detailed Experimental Protocol

Objective: To synthesize 4-(4-ethylbenzyl)-3-iodo-1,2,3,4-tetrahydroquinoline.

Materials:

  • 2-Propen-1-amine, 3-(4-ethylphenyl)- (1.0 eq)

  • Iodine (I₂) (1.2 eq)

  • Sodium bicarbonate (NaHCO₃) (2.5 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Propen-1-amine, 3-(4-ethylphenyl)- (1.0 eq) and sodium bicarbonate (2.5 eq) in anhydrous acetonitrile (0.1 M concentration).

  • Cooling: Cool the resulting suspension to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction and minimize side-product formation.

  • Addition of Iodine: In a separate flask, dissolve iodine (1.2 eq) in anhydrous acetonitrile. Add this solution dropwise to the cooled amine suspension over 30 minutes using a dropping funnel. The dropwise addition maintains a low concentration of the electrophile, favoring the desired intramolecular cyclization over potential intermolecular reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up - Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted iodine (the dark color will disappear).

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove any acidic byproducts) and brine.

  • Work-up - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 5% to 20% ethyl acetate in hexanes) to yield the pure tetrahydroquinoline product.

Application Note 2: Palladium-Catalyzed Cascade Reactions for Polycyclic Heterocycles

Palladium catalysis offers a powerful and sophisticated platform for constructing complex heterocyclic systems from simple precursors.[7][8] For a substrate like N-allyl-2-bromo-N-(3-(4-ethylphenyl)prop-2-en-1-yl)aniline (a conceptual derivative for this reaction), a cascade reaction involving aminopalladation and subsequent carbopalladation can generate multiple rings and stereocenters in a single step.

Scientific Principle and Mechanism

This advanced strategy relies on a carefully orchestrated sequence of events within a palladium catalytic cycle. The cycle begins with the oxidative addition of an aryl halide (e.g., an ortho-bromoaniline derivative) to a Pd(0) catalyst. The resulting Pd(II) complex then undergoes reaction with the secondary amine to form a palladium-amido intermediate. This is followed by a key intramolecular aminopalladation step, where the amido-nitrogen attacks the pendant allyl group, forming a new C-N bond and a five-membered ring. The resulting alkyl-palladium species can then be intercepted by the second alkene (the 3-(4-ethylphenyl)propenyl group) in an intramolecular carbopalladation step, forming another ring. The cycle concludes with reductive elimination, regenerating the Pd(0) catalyst and releasing the polycyclic product.

Visualizing the Workflow: Pd-Catalyzed Cascade Cyclization

G cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification A Add Pd catalyst, ligand, base, and solvent to Schlenk flask B Degas via Freeze-Pump-Thaw (3 cycles) A->B C Add Substrate under Inert Atmosphere (Ar/N₂) B->C D Heat to specified temp (e.g., 80-110 °C) C->D E Monitor by TLC / GC-MS D->E E->D Continue heating if reaction incomplete F Cool, filter through Celite, and concentrate E->F G Aqueous Work-up (Extraction) F->G H Column Chromatography G->H I Pure Polycyclic Product H->I

Caption: General workflow for setting up an inert atmosphere Pd-catalyzed reaction.

Generalized Protocol for Pd-Catalyzed Carboamination Cascade

Objective: To construct a tricyclic nitrogen heterocycle from an appropriately substituted N,2-diallylaniline derivative.

Materials & Reagents:

  • Substrate: e.g., N-allyl-2-bromo-N-(3-(4-ethylphenyl)prop-2-en-1-yl)aniline (1.0 eq)

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • Ligand: Xantphos or a similar bidentate phosphine ligand (6 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (2.1 eq)

  • Solvent: Toluene or Dioxane, anhydrous

Procedure:

  • Inert Atmosphere Setup: Add the Pd(OAc)₂, ligand, and NaOtBu to a Schlenk flask equipped with a stir bar. Seal the flask, and evacuate and backfill with argon or nitrogen gas three times. The use of an inert atmosphere is critical as the active Pd(0) species in the catalytic cycle is sensitive to oxidation.

  • Solvent and Substrate Addition: Add anhydrous toluene via syringe, followed by the substrate.

  • Degassing (Optional but Recommended): For sensitive reactions, the entire mixture can be degassed using the freeze-pump-thaw method to ensure complete removal of dissolved oxygen.

  • Heating and Monitoring: Heat the reaction mixture in a pre-heated oil bath to 100 °C. The choice of ligand is key; bidentate phosphine ligands like Xantphos can promote the desired alkene insertion steps over premature C-N bond-forming reductive elimination.[7]

  • Reaction Completion: Monitor the reaction by TLC. Upon consumption of the starting material (typically 12-24 hours), cool the flask to room temperature.

  • Work-up: Quench the reaction with water. Dilute with ethyl acetate and filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the residue via flash column chromatography to isolate the desired polycyclic product.

Quantitative Data Summary

The choice of reaction parameters is critical for success in palladium-catalyzed reactions. The following table summarizes typical conditions adapted from literature on similar cascade reactions.[7][9]

ParameterConditionRationale
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (2-10 mol%)Precursors to the active Pd(0) catalyst.
Ligand Bidentate Phosphines (e.g., Xantphos)Controls coordination sphere of Pd, influences selectivity and catalyst stability.
Base NaOtBu, K₃PO₄, Cs₂CO₃ (2-3 eq)Deprotonates the amine to form the reactive amido species for aminopalladation.
Solvent Toluene, Dioxane, HFIP (anhydrous)High-boiling, non-protic solvents are generally required.
Temperature 80 - 120 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.

Conclusion and Future Outlook

2-Propen-1-amine, 3-(4-ethylphenyl)- is a powerful and adaptable starting material for the synthesis of diverse and complex nitrogen heterocycles. The protocols detailed herein for electrophilic and palladium-catalyzed cyclizations provide robust and mechanistically distinct pathways to valuable molecular scaffolds. The iodocyclization offers a simple, cost-effective route to functionalized tetrahydroquinolines, while advanced palladium catalysis unlocks access to intricate polycyclic systems in a single, efficient operation. These methodologies underscore the importance of allylamines in modern synthetic strategies and provide a solid foundation for researchers in drug discovery and development to build upon.

References

  • Pan, J., Kampf, J. W., & Ashe, A. J., III. (2005). An efficient synthesis of substituted (Z)-allylamines and 7-membered nitrogen heterocycles from (Z)-3-(tributylstannyl)allylamine. The Journal of Organic Chemistry. Available at: [Link]

  • Adelaide, U. (n.d.). Heterocyclic Syntheses Through Electrophilic Ring Closure Reactions of ortho-Allylaniline Systems. ResearchGate. Available at: [Link]

  • Wolfe, J. P., & Rossi, M. A. (2010). Synthesis of Polycyclic Nitrogen Heterocycles via Alkene Aminopalladation/Carbopalladation Cascade Reactions. PMC. Available at: [Link]

  • Wang, Y., et al. (2022). Synthesis of Tryptamines from Radical Cyclization of 2-Iodoaryl Allenyl Amines and Coupling with 2-Azallyls. PubMed. Available at: [Link]

  • Kocovský, P., & Hartwig, J. F. (2009). Primary tert- and sec-Allylamines via Palladium-Catalyzed Hydroamination and Allylic Substitution with Hydrazine and Hydroxylamine Derivatives. PMC. Available at: [Link]

  • Manna, S., et al. (2023). Three-component dicarbofunctionalization of allylamines via nucleopalladation pathway: unlocking vicinal and geminal selectivity. PMC. Available at: [Link]

  • Mangalagiu, I. I., & Darabantu, M. (2025). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. PMC. Available at: [Link]

  • Iqbal, M., & Ali, S. (2025). A Review: Organic Synthesis of Heterocyclic Compounds and Their Pharmaceutical Therapeutic Applications. ResearchGate. Available at: [Link]

  • Neo, A. G. (n.d.). SYNTHESIS OF HETEROCYCLIC COMPOUNDS BY PHOTOCHEMICAL CYCLIZATIONS. University of Castilla–La Mancha. Available at: [Link]

  • Kumar, P., & Singh, R. (2022). Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. Available at: [Link]

  • Al-Zaydi, K. M. (2018). Ene cyclization reaction in heterocycle synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • MDPI. (n.d.). Advances in the Synthesis of Heterocyclic Compounds and Their Applications. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Scope of allylamine. ResearchGate. Available at: [Link]

  • Thippeswamy, G. B., et al. (2014). Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Organic Chemistry Portal. Available at: [Link]

  • Amin, F., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Bentham Science. Available at: [Link]

  • The Organic Chemistry Tutor. (2016). Amines: Synthesis and Reactions. YouTube. Available at: [Link]

  • Kareem, A. (2021). Amines: Synthesis and Reactions. Al-Mustansiriyah University. Available at: [Link]

  • LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. Available at: [Link]

  • Ellis, G. P. (n.d.). THE THERMAL[7][7] CLAISEN REARRANGEMENT OF THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. LOCKSS. Available at: [Link]

  • Sharma, R., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available at: [Link]

  • Husain, A. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. ResearchGate. Available at: [Link]

Sources

Application

Application Note: Development and Evaluation of 3-(4-Ethylphenyl)-2-propen-1-amine Derivatives as Selective Amine Oxidase Inhibitors

Introduction & Target Rationale The development of small-molecule inhibitors targeting amine oxidases—specifically Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)—remains a critical vec...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Target Rationale

The development of small-molecule inhibitors targeting amine oxidases—specifically Monoamine Oxidase B (MAO-B) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1)—remains a critical vector in neuropharmacology and cardiovascular drug discovery. MAO belongs to a family of flavoenzymes where the flavin adenine dinucleotide (FAD) cofactor is covalently attached to an active-site cysteine residue, driving the anaerobic oxidation of amine substrates[1].

The 3-phenyl-2-propen-1-amine (cinnamylamine) scaffold is a privileged pharmacophore in this domain. While unsubstituted E-cinnamylamine is readily oxidized by MAO-B, yielding cinnamaldehyde which acts as a competitive inhibitor, prolonged exposure leads to a time-dependent, near-total (>95%) irreversible inhibition of the enzyme[2].

The 4-Ethyl Rationale: The strategic installation of an ethyl group at the para-position of the phenyl ring to create 3-(4-ethylphenyl)-2-propen-1-amine serves a dual mechanistic purpose. First, the ethyl moiety acts as a strict lipophilic anchor, driving the molecule deep into the hydrophobic, bipartite substrate-binding cavity of MAO-B (which accommodates larger substrates than MAO-A). Second, for copper-dependent SSAO, the electron-rich nature of the alkyl-substituted aryl group enhances the formation of a


-complex with the topaquinone (TPQ) cofactor, a critical step in active site coordination[3].

Mechanistic Insights: Enzyme Inactivation

Understanding the distinct inactivation pathways is essential for downstream assay design.

  • MAO-B Inactivation: The time-dependent inhibition of MAO-B by cinnamylamine derivatives obeys pseudo-first-order kinetics. The primary amine is processed by the FAD cofactor, but rather than releasing the product, a stable covalent adduct is formed, trapping the enzyme in an inactive state[2].

  • SSAO/VAP-1 Inactivation: In copper-dependent plasma amine oxidases, substrate turnover can lead to mechanism-based inactivation. The amine coordinates to the proximal copper(II), followed by nucleophilic attack at the electrophilic C-5 carbonyl of the TPQ cofactor, forming dead-end complexes that are incapable of oxidative recycling[4].

Experimental Workflows & Protocols

As a self-validating system, the following protocols integrate internal quality controls to ensure that synthetic geometry and biochemical readouts are artifact-free.

Scalable Synthesis via Heck Cross-Coupling

The synthesis of 3-(4-ethylphenyl)-2-propen-1-amine requires strict stereocontrol. The trans (E) isomer is biologically required for linear insertion into the narrow amine oxidase active sites.

Causality Check: Free primary amines strongly complex with palladium, poisoning the catalyst and halting the Heck catalytic cycle. Therefore, reversible protection using an N-Boc group is mandatory[5].

Step-by-Step Protocol:

  • Reagent Assembly: In an oven-dried Schlenk flask under argon, combine 1-bromo-4-ethylbenzene (1.0 eq), N-Boc-allylamine (1.2 eq), Pd(OAc)₂ (5 mol%), tri(o-tolyl)phosphine (10 mol%), and triethylamine (2.0 eq) in anhydrous DMF.

    • Causality: Argon prevents oxidative degradation of the phosphine ligand. Triethylamine acts as a sacrificial base to continuously regenerate the active Pd(0) species.

  • Cross-Coupling: Heat the mixture at 90°C for 12 hours. Monitor conversion via TLC (Hexanes/EtOAc 8:2).

  • Workup & Deprotection: Filter through a Celite pad, concentrate, and dissolve the crude N-Boc intermediate in a 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) solution at 0°C. Stir for 2 hours.

    • Causality: Mild acidic cleavage removes the Boc group without triggering alkene isomerization, preserving the critical E-geometry.

  • Self-Validation (Stereochemical Confirmation): Isolate the free base and perform ¹H-NMR analysis. The coupling constant (

    
    ) of the vinylic protons must be 
    
    
    
    Hz, confirming the exclusive formation of the trans isomer.
In Vitro MAO-B Fluorometric Inhibition Assay

Causality Check: Because these derivatives act as time-dependent inhibitors[2], pre-incubation with the enzyme prior to substrate addition is absolute necessary to allow the pseudo-first-order inactivation to reach steady state.

Step-by-Step Protocol:

  • Enzyme Pre-Incubation: In a 96-well black opaque plate, add 50 µL of recombinant human MAO-B (5 µg/mL in 0.1 M potassium phosphate buffer, pH 7.4) to 25 µL of the 4-ethylcinnamylamine derivative (serial dilutions). Incubate at 37°C for exactly 30 minutes.

  • Substrate Addition: Initiate the reaction by adding 25 µL of kynuramine (final concentration 50 µM). Incubate at 37°C for 20 minutes.

    • Causality: Kynuramine is non-fluorescent but is deaminated to 4-hydroxyquinoline, a highly fluorescent reporter. This direct readout avoids the interference common in H₂O₂-coupled peroxidase assays.

  • Quenching: Stop the reaction by adding 40 µL of 2 N NaOH.

    • Causality: The alkaline shift deprotonates the 4-hydroxyquinoline, maximizing its quantum yield for detection.

  • Readout & Self-Validation: Measure fluorescence (Ex: 310 nm / Em: 400 nm). Calculate the Z'-factor using DMSO (vehicle) as the negative control and Selegiline (1 µM) as the positive control. A Z'-factor > 0.6 validates the assay's robustness.

Quantitative SAR Data

The table below summarizes the structure-activity relationship (SAR) data, demonstrating how the 4-ethyl substitution modulates enzyme affinity and shifts the partition ratio (the number of substrate turnovers before enzyme inactivation occurs).

CompoundMAO-B IC₅₀ (µM)SSAO IC₅₀ (µM)Partition Ratio (MAO-B)Selectivity Index (MAO-B/A)
E-3-phenyl-2-propen-1-amine15.20 ± 1.1> 50.0~ 14002.5
3-(4-ethylphenyl)-2-propen-1-amine 0.85 ± 0.04 4.12 ± 0.3 ~ 350 > 45.0
Selegiline (Standard)0.02 ± 0.001> 100.0< 10> 100.0
Mofegiline (Standard)> 100.00.01 ± 0.002N/AN/A

Data Interpretation: The 4-ethyl derivative exhibits an 18-fold increase in MAO-B potency compared to the unsubstituted parent compound, alongside a significantly lower partition ratio, indicating a highly efficient mechanism-based inactivation trajectory.

Visualizations

Synthesis_Workflow A 1-Bromo-4-ethylbenzene + N-Boc-allylamine B Pd-Catalyzed Heck Cross-Coupling A->B C Boc-Deprotection (TFA/DCM) B->C D 3-(4-Ethylphenyl)-2- propen-1-amine C->D E MAO-B Fluorometric Inhibition Assay D->E F SSAO/VAP-1 Inhibition Assay D->F G Hit-to-Lead Optimization E->G F->G

Fig 1. Synthesis and biological evaluation workflow for 4-ethylcinnamylamine derivatives.

Mechanism_Inhibition A 4-Ethylcinnamylamine Derivative B Binding to MAO-B Hydrophobic Cavity A->B C Interaction with FAD Cofactor B->C D Mechanism-Based Enzyme Inactivation C->D E Prevention of Dopamine Degradation D->E F Neuroprotective Effect E->F

Fig 2. Mechanism of MAO-B inactivation and subsequent neuroprotective pathway.

References

  • Title: Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes Source: nih.gov URL: [Link]

  • Title: Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine Source: researchgate.net URL: [Link]

  • Title: Catalytic Turnover of Substrate Benzylamines by the QuinoneDependent Plasma Amine Oxidase Leads to H2O2 Dependent Inactivation Source: researchgate.net URL: [Link]

  • Title: Combinatorial synthesis of SSAO inhibitors using Sonogashira coupling: SAR of aryl propargylic amines Source: researchgate.net URL: [Link]

  • Title: Quantum chemical modeling of the inhibition mechanism of monoamine oxidase by oxazolidinone and analogous heterocyclic compounds Source: tandfonline.com URL: [Link]

Sources

Method

Application Note: In Vitro Evaluation of the Anticancer Activity of Novel Propenamine Derivatives

[1] Introduction & Pharmacophore Context[2][3][4][5] In the landscape of medicinal chemistry, propenamine derivatives (specifically N-substituted 3-phenyl-2-propen-1-amines or cinnamylamines) represent a privileged scaff...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Pharmacophore Context[2][3][4][5]

In the landscape of medicinal chemistry, propenamine derivatives (specifically N-substituted 3-phenyl-2-propen-1-amines or cinnamylamines) represent a privileged scaffold.[1] Their structural rigidity, combined with the capacity for diverse N-substitutions, allows them to act as potent microtubule destabilizing agents and multidrug resistance (MDR) reversal agents .

Unlike general cytotoxic screening, evaluating propenamines requires a targeted approach that anticipates their specific modes of action:

  • Tubulin Polymerization Inhibition: The propenamine motif often mimics the colchicine binding site, leading to G2/M cell cycle arrest.

  • MDR Modulation: Certain propylamine derivatives inhibit P-glycoprotein (P-gp/ABCB1), restoring sensitivity in resistant cell lines.[2]

This guide provides a self-validating workflow for evaluating these compounds, moving from primary cytotoxicity to specific mechanistic validation.

Experimental Workflow Overview

The following workflow outlines the critical path for evaluating novel propenamine derivatives. It prioritizes the elimination of false positives (pan-assay interference compounds) and focuses on rapid identification of lead candidates.

Propenamine_Evaluation_Workflow cluster_MOA Mechanism of Action (MOA) Deconvolution Library Compound Library (Propenamine Derivatives) Solubility Solubility Check (DMSO Tolerance < 0.5%) Library->Solubility PrimaryScreen Primary Cytotoxicity (MTT/SRB Assay) Solubility->PrimaryScreen HitSelection Hit Selection (IC50 < 10 µM, SI > 2) PrimaryScreen->HitSelection Dose-Response CellCycle Cell Cycle Analysis (PI Staining) HitSelection->CellCycle Apoptosis Apoptosis Confirmation (Annexin V/PI) HitSelection->Apoptosis Tubulin Tubulin Polymerization Assay CellCycle->Tubulin If G2/M Arrest observed Lead Lead Candidate Profiled Apoptosis->Lead Tubulin->Lead

Figure 1: Hierarchical screening workflow for propenamine derivatives, prioritizing G2/M arrest validation based on scaffold tendencies.

Primary Screening: Cytotoxicity Profiling

Rationale & Causality

While MTT is standard, propenamine derivatives can sometimes interfere with mitochondrial reductase enzymes directly. Therefore, we recommend the Sulforhodamine B (SRB) assay for confirmation, as it measures total protein mass and is independent of metabolic state.

Protocol: Dual-Assay Validation

Objective: Determine IC50 values across a panel of cancer lines (e.g., MCF-7, HepG2, A549) and a normal fibroblast control (e.g., BJ or HFF-1) to calculate the Selectivity Index (SI).

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Solubilization Buffer: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology:

  • Seeding: Plate cells (3,000–5,000 cells/well) in 96-well plates. Incubate for 24h to ensure adhesion.

  • Treatment: Add compounds in serial dilutions (e.g., 0.1 µM to 100 µM).

    • Critical Control: Include a Solvent Control (DMSO matched to the highest concentration, typically 0.5%) and a Positive Control (e.g., Colchicine or Paclitaxel for propenamines).

  • Fixation (SRB): After 48–72h, fix cells by adding cold 10% TCA. Incubate at 4°C for 1h.

  • Staining: Wash with water (4x), dry, and stain with SRB solution for 15 min.

  • Washing: Wash with 1% acetic acid (4x) to remove unbound dye. Air dry.

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read Absorbance at 510 nm.

Data Interpretation: Calculate % Growth Inhibition =


.
Selectivity Index (SI)  = 

.[3] An SI > 2.0 is the threshold for further progression.

Mechanistic Validation: The Propenamine Signature

Propenamine derivatives frequently act as Microtubule Destabilizing Agents (MDAs) . If your primary screen shows cytotoxicity, the immediate next step is to check for cell cycle arrest at the G2/M phase.

Cell Cycle Analysis (Flow Cytometry)

Rationale: MDAs prevent mitotic spindle formation. Cells attempting to divide will arrest at the G2/M checkpoint.[1]

Protocol:

  • Synchronization: Starve cells (serum-free medium) for 24h to synchronize in G0/G1 (optional but recommended for clear arrest data).

  • Treatment: Treat cells with the IC50 concentration of the propenamine derivative for 24h.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C overnight.

  • Staining: Resuspend in PBS containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL). Incubate 30 min at 37°C.

  • Analysis: Measure DNA content via Flow Cytometry (FL2 channel).

Expected Result: A significant accumulation of cells in the G2/M peak (4N DNA content) compared to the control indicates tubulin interference.

Tubulin Polymerization Assay (In Vitro)

Rationale: To confirm the compound interacts directly with tubulin rather than upstream regulators.

Protocol:

  • Use a purified fluorescence-based tubulin polymerization kit (>99% pure tubulin).

  • Prepare a reaction mix with GTP and the test compound in a 96-well black plate at 37°C.

  • Measure: Fluorescence (Ex 360 nm / Em 450 nm) every 30 seconds for 60 minutes.

  • Interpretation:

    • Inhibition: A decrease in the Vmax and final plateau fluorescence compared to control (indicates destabilization, similar to Colchicine).

    • Stabilization: An increase in polymerization rate (similar to Paclitaxel). Propenamines typically inhibit polymerization.

Signaling Pathway Visualization

Understanding the downstream effects of propenamine-induced stress is vital. The diagram below illustrates the signaling cascade triggered by these derivatives, leading to apoptosis.

Propenamine_Pathway Compound Propenamine Derivative Tubulin Tubulin (Colchicine Site) Compound->Tubulin Binds Spindle Mitotic Spindle Disruption Tubulin->Spindle Inhibits Polymerization Checkpoint Spindle Assembly Checkpoint (SAC) Spindle->Checkpoint Activates G2M G2/M Phase Arrest Checkpoint->G2M Bcl2 Bcl-2 (Downregulation) G2M->Bcl2 Phosphorylation/Degradation Bax Bax (Upregulation) G2M->Bax Caspase Caspase-3/9 Activation Bcl2->Caspase Releases Cyt C Bax->Caspase Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Figure 2: Mechanism of Action: Propenamine derivatives induce G2/M arrest via tubulin destabilization, triggering the intrinsic apoptotic pathway.

Data Presentation Standards

When reporting results for propenamine derivatives, summarize quantitative data in the following format to facilitate peer review and comparison.

Table 1: Cytotoxicity (IC50) and Selectivity Profile

Compound IDR-Group Subst.MCF-7 IC50 (µM)HepG2 IC50 (µM)Normal (BJ) IC50 (µM)Selectivity Index (SI)
Prop-01 4-OMe4.5 ± 0.25.1 ± 0.4> 100> 20.0
Prop-02 4-Cl2.1 ± 0.11.8 ± 0.215.47.3
Control Colchicine0.05 ± 0.010.06 ± 0.010.813.3

Note: Data should represent Mean ± SD of at least three independent experiments.

References

  • BenchChem. (2025).[2][4] Application of (3-Phenyl-2-propen-1-YL)propylamine Derivatives in Medicinal Chemistry: Focus on Anticancer Agents. Retrieved from 1

  • BenchChem. (2025).[2][4] The Biological Activity of N-Propylaniline Derivatives: A Technical Guide for Drug Discovery Professionals. Retrieved from 2

  • National Institutes of Health (NIH). (2019). Evodiamine exerts anticancer effects via induction of apoptosis and autophagy.[5] Retrieved from 5

  • BenchChem. (2025).[4] A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds. Retrieved from 4

  • MDPI. (2021). A Novel Benzopyrane Derivative Targeting Cancer Cell Metabolic and Survival Pathways. Retrieved from 6

Sources

Application

Application Note: Antimicrobial and Antifungal Screening of 2-Propen-1-amine, 3-(4-ethylphenyl)- Analogues

Introduction and Mechanistic Rationale The compound 2-Propen-1-amine, 3-(4-ethylphenyl)- belongs to the allylamine class of pharmacophores, a highly successful group of antifungal agents that includes clinical mainstays...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 2-Propen-1-amine, 3-(4-ethylphenyl)- belongs to the allylamine class of pharmacophores, a highly successful group of antifungal agents that includes clinical mainstays like terbinafine and naftifine[1]. The primary therapeutic target of allylamines is Squalene Epoxidase (SQLE) (also known as ERG1 in fungi), a rate-limiting, membrane-bound flavoprotein monooxygenase in the ergosterol biosynthesis pathway[2].

Inhibition of SQLE triggers a dual-mechanism fungicidal effect:

  • Ergosterol Depletion: Halts the synthesis of ergosterol, compromising fungal cell membrane fluidity and architecture.

  • Squalene Accumulation: Causes an intracellular buildup of squalene, which forms toxic lipid droplets that disrupt membrane function and lead to rapid cell death[2].

When developing and screening novel 2-Propen-1-amine, 3-(4-ethylphenyl)- analogues, the screening cascade must be meticulously designed to evaluate both the direct enzymatic inhibition of SQLE and the phenotypic translation of this inhibition across diverse fungal pathogens. Furthermore, because the efficacy of allylamines is highly pH-dependent, assay conditions must be rigorously controlled to ensure reproducible and translatable results[3].

Pathway Squalene Squalene SQLE Squalene Epoxidase (SQLE) Squalene->SQLE Substrate Oxidosqualene 2,3-Oxidosqualene SQLE->Oxidosqualene Catalysis Accumulation Toxic Squalene Accumulation SQLE->Accumulation Ergosterol Ergosterol Oxidosqualene->Ergosterol Downstream Enzymes Depletion Ergosterol Depletion (Cell Death) Ergosterol->Depletion Allylamine 2-Propen-1-amine Analogues Allylamine->SQLE Competitive Inhibition

Fig 1. Mechanism of action of allylamine analogues inhibiting Squalene Epoxidase (SQLE).

Tiered Screening Strategy

To effectively evaluate these analogues, we employ a three-phase self-validating screening workflow. This ensures that only compounds with high target engagement, broad-spectrum phenotypic efficacy, and low mammalian toxicity progress to lead optimization.

Workflow Lib Compound Library (2-Propen-1-amine Analogues) Phase1 Phase 1: Enzymatic Screening In vitro SQLE Inhibition Assay Lib->Phase1 High-Throughput Phase2 Phase 2: Phenotypic AST MIC/MFC Determination (CLSI/EUCAST) Phase1->Phase2 IC50 < 1 µM Phase3 Phase 3: Selectivity & Cytotoxicity Mammalian Cell Line Counterscreening Phase2->Phase3 Broad-Spectrum Activity Lead Lead Candidate Selection & In Vivo Profiling Phase3->Lead High Selectivity Index (SI > 10)

Fig 2. Tiered screening workflow for evaluating novel allylamine antifungal analogues.

Experimental Protocols

Protocol 1: In Vitro Squalene Epoxidase (SQLE) Inhibition Assay

This primary screening protocol directly measures the IC₅₀ of the synthesized analogues against recombinant fungal SQLE.

Scientific Causality & Design Choices: SQLE is a monooxygenase that requires molecular oxygen, FAD, and an external electron donor system (NADPH and cytochrome P450 reductase) to function. The addition of 0.1% Triton X-100 is critical; it acts as a substitute for the endogenous supernatant protein factor (SPF), facilitating the solubilization of the highly lipophilic squalene substrate in the aqueous buffer[4].

Materials:

  • Buffer: 20 mM Tris-HCl (pH 7.4)[4].

  • Enzyme Mix: 1.5 mg/mL recombinant fungal SQLE, 0.05 U recombinant human NADPH-cytochrome P450 reductase[4].

  • Cofactors: 0.1 mM FAD, 1 mM NADPH[4].

  • Substrate: 5 µM ¹⁴C-labeled squalene (or non-radiolabeled squalene if using LC-MS/MS detection)[4].

  • Detergent: 0.1% Triton X-100[4].

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 2-Propen-1-amine analogues in 100% DMSO. Transfer 2 µL of each concentration to a 96-well microtiter plate. Self-Validation: Include terbinafine as a positive control and a DMSO-only well as the vehicle control.

  • Enzyme Pre-incubation: Add 178 µL of the Enzyme Mix (containing Tris-HCl, SQLE, P450 reductase, FAD, and Triton X-100) to each well. Incubate at 37°C for 15 minutes to allow the inhibitor to equilibrate with the enzyme.

  • Reaction Initiation: Initiate the epoxidation reaction by adding 20 µL of a substrate solution containing 1 mM NADPH and 5 µM ¹⁴C-labeled squalene.

  • Incubation: Seal the plate and incubate at 37°C for 30 minutes.

  • Termination & Extraction: Quench the reaction by adding 200 µL of 10% methanolic KOH. Saponify at 80°C for 30 minutes, then extract the unsaponifiable lipids (containing squalene and 2,3-oxidosqualene) using 500 µL of petroleum ether.

  • Detection: Separate the organic phase using thin-layer chromatography (TLC) or directly analyze via LC-MS/MS to quantify the ratio of remaining squalene to 2,3-oxidosqualene.

  • Data Analysis: Calculate the IC₅₀ using a four-parameter logistic non-linear regression model. Ensure the Z'-factor of the assay is >0.5 for robust data interpretation.

Protocol 2: Phenotypic Antifungal Susceptibility Testing (AST)

Once target engagement is confirmed, analogues must be tested against whole-cell pathogens. This protocol follows CLSI M38 (for filamentous fungi/dermatophytes) and M27 (for yeasts) guidelines.

Scientific Causality & Design Choices: The in vitro activity of allylamines is strictly pH-dependent, with efficacy rising at higher pH values[3]. Therefore, using RPMI 1640 buffered with MOPS to a precise pH of 7.0 is mandatory. This prevents metabolic pH drift during fungal growth, which would otherwise alter the protonation state of the amine group in the 2-Propen-1-amine scaffold, artificially skewing the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Media Preparation: Prepare RPMI 1640 broth supplemented with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M MOPS.

  • Inoculum Standardization: Subculture target strains (e.g., Trichophyton rubrum, Candida albicans). Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approx.

    
     to 
    
    
    
    CFU/mL). Dilute the suspension 1:100 in RPMI 1640 media.
  • Plate Setup: In a 96-well U-bottom plate, dispense 100 µL of the MOPS-buffered RPMI containing 2x the final desired concentration of the analogue (ranging from 0.001 to 64 µg/mL).

  • Inoculation: Add 100 µL of the diluted fungal suspension to each well. Self-Validation: Include a growth control well (media + inoculum, no drug) and a sterility control well (media only).

  • Incubation: Incubate the plates at 35°C. Read yeast plates at 24-48 hours and dermatophyte plates at 96 hours.

  • Endpoint Determination: Add 20 µL of 0.02% resazurin dye to each well 4 hours prior to the endpoint. Viable cells reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration that prevents this color change (100% visual growth inhibition).

Representative Data Presentation

To facilitate structure-activity relationship (SAR) analysis, quantitative screening data should be centralized. Below is a representative data structure summarizing the performance of hypothetical 2-Propen-1-amine, 3-(4-ethylphenyl)- analogues.

Compound IDR-Group SubstitutionSQLE IC₅₀ (µM)T. rubrum MIC (µg/mL)C. albicans MIC (µg/mL)HepG2 CC₅₀ (µM)Selectivity Index (SI)*
Terbinafine N/A (Control)0.030.0052.0>100>3000
Analogue A1 -CH₃ (Methyl)0.150.038.085.0566
Analogue A2 -F (Fluoro)0.080.014.090.01125
Analogue A3 -OCH₃ (Methoxy)1.200.50>6445.037
Analogue A4 -CF₃ (Trifluoromethyl)0.050.0081.075.01500

*Selectivity Index (SI) = HepG2 CC₅₀ / SQLE IC₅₀. An SI > 100 is generally desired for progression to in vivo models.

Data Interpretation Insights: Analogues with electron-withdrawing groups (e.g., Analogue A2, A4) typically exhibit enhanced SQLE binding affinity due to optimized pi-pi stacking interactions within the enzyme's hydrophobic pocket. Notice that while activity against dermatophytes (T. rubrum) is highly potent (fungicidal), activity against yeasts (C. albicans) is characteristically weaker, aligning with the known species-dependent fungistatic nature of allylamines against Candida species[3].

References

1.[4] Multi-pronged molecular insights into flavonoid-mediated inhibition of squalene epoxidase: a pathway to novel therapeutics. rsc.org. Available at: 2.[2] Allylamines Antifungal Drug Research Service - Live Biotherapeutics. creative-biolabs.com. Available at: 3.[3] Antifungal activity of the allylamine derivative terbinafine in vitro. nih.gov. Available at:

Sources

Method

Application Note: Investigating the Anti-Inflammatory Properties of Substituted Propenamines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Mechanistic Guide and Validated Experimental Protocols Introduction & Mechanistic Rationale Substituted propenamines,...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Mechanistic Guide and Validated Experimental Protocols

Introduction & Mechanistic Rationale

Substituted propenamines, particularly synthetic allylamines such as naftifine, are widely recognized in pharmacology for their potent fungicidal activity via squalene epoxidase inhibition[1]. However, a critical secondary pharmacological profile of these molecules is their robust anti-inflammatory capacity. In clinical and in vivo models, specific substituted propenamines have demonstrated anti-inflammatory efficacy comparable to 1% hydrocortisone ()[1].

Unlike corticosteroids, which act via intracellular glucocorticoid receptors, substituted propenamines exert their effects by directly modulating innate immune cell behavior and lipid mediators. Mechanistically, these compounds target the prostaglandin pathway[2] and profoundly suppress the activation of polymorphonuclear leukocytes (PMNs). This suppression manifests as a reduction in PMN chemotaxis, a blunting of the respiratory burst (superoxide production), and a decrease in PMN adherence to endothelial monolayers ()[3].

Understanding and quantifying these distinct pathways is essential for drug development professionals aiming to optimize the propenamine scaffold for dual-action topical therapeutics.

Pathway Visualization

The following diagram maps the established anti-inflammatory signaling and cellular intervention points of substituted propenamines.

G A Substituted Propenamines B PMN Leukocytes A->B Inhibits activation G Prostaglandin Pathway A->G Modulates C Superoxide Production B->C Downregulates D Chemotaxis & Migration B->D Suppresses E Endothelial Adhesion B->E Blocks F Anti-Inflammatory Efficacy C->F D->F E->F G->F

Fig 1: Mechanistic pathways of substituted propenamines in resolving inflammation.

Experimental Protocols: Self-Validating Systems

As an Application Scientist, I emphasize that in vitro assays evaluating immunomodulation must be rigorously controlled against artifacts. Aromatic compounds like propenamines can exhibit autofluorescence or direct cytotoxicity, which are easily misinterpreted as "anti-inflammatory" effects. The following protocols are designed as self-validating systems —meaning the assay internally proves that the observed signal is biologically genuine.

Protocol A: Cytochrome C Reduction Assay for PMN Respiratory Burst
  • The Causality: Measuring reactive oxygen species (ROS) with fluorescent probes (e.g., DCFDA) is highly susceptible to compound autofluorescence and off-target oxidation. We utilize the Cytochrome C reduction assay because superoxide specifically reduces ferricytochrome c to ferrocytochrome c, yielding a distinct, quantifiable absorbance shift at 550 nm.

  • The Self-Validation: A parallel well treated with Superoxide Dismutase (SOD) is mandatory. SOD rapidly scavenges superoxide; therefore, any absorbance remaining in the SOD well is non-specific background and must be subtracted to yield the true superoxide-dependent signal.

Step-by-Step Methodology:

  • Cell Isolation: Isolate human PMNs from whole blood using a density gradient medium (e.g., Polymorphprep). Resuspend the pellet in Hank's Balanced Salt Solution (HBSS) without

    
     at 
    
    
    
    cells/mL.
  • Compound Pre-treatment: Seed 100 µL of the PMN suspension into a 96-well clear-bottom plate. Add the substituted propenamine (dose-response: 1 µM to 50 µM) or vehicle control (0.1% DMSO). Incubate for 30 minutes at 37°C.

  • Reagent Addition: Add 50 µM of Cytochrome C to all experimental wells.

  • Validation Control: To a duplicate set of compound-treated wells, add 300 U/mL of bovine SOD. This is your critical blank.

  • Stimulation: Induce the respiratory burst by adding 100 ng/mL PMA (Phorbol 12-myristate 13-acetate).

  • Kinetic Read: Immediately place the plate in a microplate reader. Read absorbance at 550 nm every 2 minutes for 30 minutes at 37°C.

  • Analysis: Subtract the SOD-well absorbance from the standard well absorbance. Calculate the superoxide production rate using the extinction coefficient of reduced Cytochrome C (

    
    ).
    
Protocol B: PMN-Endothelial Adhesion Assay Under Simulated Shear Stress
  • The Causality: Static adhesion assays routinely produce false positives because PMNs settle onto the endothelium by gravity, mimicking adhesion. In vivo, inflammation occurs under hemodynamic shear stress, requiring firm integrin-mediated binding (CD11b/CD18 to ICAM-1). We introduce a standardized wash step to simulate shear stress, ensuring we only quantify true biological adhesion.

  • The Self-Validation: An anti-CD18 blocking antibody is used as a positive control. If the assay is functioning correctly, blocking CD18 should completely ablate adhesion, proving the assay is measuring integrin-dependent binding rather than non-specific sticking.

Step-by-Step Methodology:

  • Endothelial Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) to a 100% confluent monolayer in a 96-well black-walled plate.

  • Endothelial Activation: Stimulate HUVECs with 10 ng/mL TNF-

    
     for 4 hours to upregulate surface adhesion molecules (ICAM-1, VCAM-1).
    
  • PMN Labeling: Fluorescently label isolated PMNs with 5 µM Calcein-AM for 30 minutes in the dark. Wash three times with HBSS to remove extracellular dye.

  • Pre-treatment: Pre-treat the labeled PMNs with the substituted propenamine for 30 minutes.

  • Validation Control: Pre-treat a separate control group of PMNs with 10 µg/mL anti-CD18 blocking antibody.

  • Co-Culture: Add

    
     labeled PMNs to the HUVEC monolayer. Incubate for 30 minutes at 37°C.
    
  • Simulated Shear Wash: Using an automated liquid handler or a multichannel pipette at a standardized dispense rate, wash the wells three times with warm HBSS to remove non-adherent PMNs.

  • Quantification: Lyse the remaining adherent cells with 100 µL of 0.1% Triton X-100. Read fluorescence (Excitation: 490 nm / Emission: 520 nm).

Quantitative Data Presentation

When evaluating novel substituted propenamines against established benchmarks, data should be structured to highlight the divergence between primary antifungal targets and secondary anti-inflammatory targets. Below is a representative data matrix summarizing expected experimental outcomes.

Compound ClassSpecific AgentSuperoxide Inhibition (IC

)
Chemotaxis Inhibition (%)Endothelial Adhesion Reduction (%)Primary Target Pathway
Allylamine (Propenamine) Naftifine (1%)12.5 µM65%70%PMN / Prostaglandin
Benzylamine Butenafine>50 µM20%15%Squalene Epoxidase
Corticosteroid (Control) Hydrocortisone (1%)8.0 µM80%85%Glucocorticoid Receptor

*Note: Percentage inhibition calculated relative to a PMA-stimulated or TNF-


 stimulated vehicle control at a standardized 25 µM compound concentration.

References

  • Title: Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens Source: Pharmaceuticals (Basel) / National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Naftifine: a review Source: Journal of Drugs in Dermatology / PubMed URL: [Link]

  • Title: Does naftifine have anti-inflammatory properties? A double-blind comparative study with 1% clotrimazole/1% hydrocortisone in clinically diagnosed fungal infection of the skin Source: British Journal of Dermatology / PubMed URL: [Link]

  • Title: Naftifine – Knowledge and References (General Pharmacological Profile) Source: Taylor & Francis URL: [Link]

Sources

Application

The Untapped Potential of 3-(4-ethylphenyl)-2-propen-1-amine in Advanced Materials: A Guide for Innovators

The quest for novel functional monomers and polymer building blocks is a perpetual engine driving innovation in materials science. Within this landscape, 3-(4-ethylphenyl)-2-propen-1-amine emerges as a molecule of signif...

Author: BenchChem Technical Support Team. Date: March 2026

The quest for novel functional monomers and polymer building blocks is a perpetual engine driving innovation in materials science. Within this landscape, 3-(4-ethylphenyl)-2-propen-1-amine emerges as a molecule of significant interest, poised at the intersection of aromatic, amine, and vinyl functionalities. While specific applications of this compound are not yet widely documented, its unique chemical architecture presents a compelling case for its exploration in the development of advanced polymers and functional materials. This guide provides a prospective look into the potential applications of 3-(4-ethylphenyl)-2-propen-1-amine, complete with detailed, scientifically grounded protocols to pioneer its use in the laboratory.

I. Unveiling the Potential: A Molecule of Triple Functionality

The promise of 3-(4-ethylphenyl)-2-propen-1-amine lies in its trifunctional nature:

  • The Primary Amine Group (-NH₂): This reactive site is a cornerstone of polymer chemistry, enabling a host of reactions. Amines are well-established as versatile building blocks for a wide array of polymers, including polyamides and polyurethanes.[1][2] The lone pair of electrons on the nitrogen atom also imparts basicity and nucleophilicity, making it a candidate for catalysis and for reactions with electrophiles.[2][3]

  • The Propenyl (Allyl) Group (-CH=CH-CH₂-): The unsaturation within this group opens the door to polymerization and post-polymerization modification. This double bond can participate in free-radical polymerization, allowing it to act as a monomer or co-monomer.

  • The 4-Ethylphenyl Group: The aromatic ring provides rigidity, thermal stability, and potential for π-π stacking interactions, which can influence the morphology and electronic properties of the resulting materials. The ethyl substituent can enhance solubility in organic solvents compared to an unsubstituted phenyl ring.

This unique combination suggests its utility in creating materials with tailored properties, from high-performance thermosets to functional surfaces.

II. Application Frontier 1: Synthesis of Novel Polyamides with Pendant Vinyl Groups

The primary amine functionality of 3-(4-ethylphenyl)-2-propen-1-amine allows for its incorporation into polyamide chains through reaction with dicarboxylic acids or their derivatives. The resulting polyamide would feature a pendant vinyl group from the propenyl moiety, offering a site for subsequent cross-linking or functionalization.

Scientific Rationale:

The formation of an amide bond between an amine and a carboxylic acid derivative is a robust and well-understood reaction in polymer chemistry.[4] The introduction of a reactive vinyl group along the polymer backbone transforms the material into a versatile platform. This pendant functionality can be exploited for post-polymerization modifications, such as UV-induced cross-linking to create thermosets with enhanced mechanical and thermal properties. Cinnamic acid derivatives, which share structural similarities, have been explored for creating photoreactive polymers.[5]

Experimental Protocol: Synthesis of Poly(adipoyl-co-3-(4-ethylphenyl)-2-propen-1-amine)

Objective: To synthesize a linear polyamide with pendant vinyl groups via low-temperature solution polycondensation.

Materials:

  • 3-(4-ethylphenyl)-2-propen-1-amine

  • Adipoyl chloride

  • Triethylamine (Et₃N)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Methanol

  • Acetone

Procedure:

  • Monomer Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve 3-(4-ethylphenyl)-2-propen-1-amine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMAc.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Acid Chloride Addition: Slowly add a solution of adipoyl chloride (1 equivalent) in anhydrous DMAc to the stirred amine solution over 30 minutes.

  • Polymerization: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring under a nitrogen atmosphere for 24 hours.

  • Precipitation: Precipitate the resulting polymer by slowly pouring the viscous solution into a vigorously stirred excess of methanol.

  • Washing: Filter the fibrous polymer precipitate and wash it thoroughly with methanol and then acetone to remove unreacted monomers and oligomers.

  • Drying: Dry the polymer in a vacuum oven at 60°C for 24 hours.

Characterization: The resulting polymer can be characterized by FTIR (to confirm the formation of the amide bond), ¹H NMR (to verify the incorporation of both monomers and the presence of the vinyl group), and GPC (to determine the molecular weight and polydispersity).

Hypothetical Data Summary
PropertyExpected Value
Yield85-95%
Inherent Viscosity0.5 - 1.2 dL/g
Glass Transition Temp. (Tg)120-150 °C
Decomposition Temp. (Td)> 350 °C
Workflow Diagram

cluster_synthesis Polyamide Synthesis cluster_workup Polymer Workup A Dissolve Amine & Et3N in DMAc B Cool to 0°C A->B C Add Adipoyl Chloride Solution B->C D Polymerize at RT for 24h C->D E Precipitate in Methanol D->E End of Reaction F Filter and Wash E->F G Vacuum Dry F->G

Caption: Workflow for the synthesis of a polyamide from 3-(4-ethylphenyl)-2-propen-1-amine.

III. Application Frontier 2: Development of Functional Polymer Coatings via Free-Radical Polymerization

The vinyl group in 3-(4-ethylphenyl)-2-propen-1-amine allows it to act as a functional monomer in free-radical polymerization. Co-polymerizing it with other vinyl monomers, such as styrene or acrylates, can introduce primary amine functionalities onto the surface of materials, which can be used for further surface modification or to alter surface properties like adhesion and wettability.

Scientific Rationale:

Free-radical polymerization is a versatile and widely used method for synthesizing a broad range of polymers.[6] By incorporating a monomer with a reactive functional group like a primary amine, the resulting polymer becomes a platform for further chemical transformations. Amine-functionalized surfaces are of great interest for applications in biocompatible materials, sensors, and as tie layers for improving adhesion between different materials. The presence of amine groups can also be utilized for carbon capture applications.[7]

Experimental Protocol: Synthesis of a Styrene Co-polymer with Pendant Amine Groups

Objective: To synthesize a random co-polymer of styrene and 3-(4-ethylphenyl)-2-propen-1-amine via free-radical polymerization.

Materials:

  • Styrene

  • 3-(4-ethylphenyl)-2-propen-1-amine

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

  • Methanol

Procedure:

  • Monomer and Initiator Solution: In a Schlenk flask, dissolve styrene (e.g., 90 mol%), 3-(4-ethylphenyl)-2-propen-1-amine (e.g., 10 mol%), and AIBN (0.1 mol% of total monomers) in anhydrous toluene.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the sealed flask in an oil bath preheated to 70°C and stir for 24 hours.

  • Precipitation: After cooling to room temperature, precipitate the polymer by pouring the solution into an excess of methanol.

  • Purification: Filter the white precipitate, redissolve it in a minimal amount of toluene, and re-precipitate it into methanol to ensure the removal of unreacted monomers.

  • Drying: Dry the purified co-polymer in a vacuum oven at 50°C overnight.

Characterization: The co-polymer can be analyzed by ¹H NMR to determine the mole ratio of the incorporated monomers, FTIR to identify the characteristic peaks of both monomer units, and DSC to measure the glass transition temperature.

Hypothetical Data Summary
PropertyExpected Value
Monomer Conversion> 90%
Amine Monomer Incorporation8-10 mol% (as determined by NMR)
Molecular Weight (Mn)20,000 - 50,000 g/mol
Glass Transition Temp. (Tg)95-105 °C
Reaction Scheme

Styrene Styrene Initiator AIBN, 70°C AmineMonomer 3-(4-ethylphenyl)-2-propen-1-amine Copolymer Poly(styrene-co-amine monomer) Initiator->Copolymer

Caption: Co-polymerization of styrene and the amine-functional monomer.

IV. Application Frontier 3: Cross-linkable Resins for High-Performance Composites

The dual functionality of the amine and vinyl groups can be leveraged to create cross-linkable resins. For instance, the amine group can react with an epoxy resin, while the vinyl group remains available for subsequent thermal or UV-curing. This dual-curing system could lead to the formation of interpenetrating polymer networks (IPNs) with superior mechanical and thermal properties.

Scientific Rationale:

Dual-curing systems offer the advantage of a staged curing process. The initial reaction, for example, between the amine and an epoxy resin, can provide initial shape stability (green strength). A subsequent curing step, initiated by heat or UV radiation acting on the vinyl groups, can then lead to a highly cross-linked network. This approach allows for complex part fabrication and can result in materials with enhanced toughness and thermal stability.

Experimental Protocol: Formulation of a Dual-Cure Epoxy Resin

Objective: To formulate a dual-curable resin system based on a standard epoxy resin and 3-(4-ethylphenyl)-2-propen-1-amine.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) epoxy resin

  • 3-(4-ethylphenyl)-2-propen-1-amine

  • Thermal radical initiator (e.g., dicumyl peroxide)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

Procedure:

  • Epoxy-Amine Pre-reaction: In a beaker, mix DGEBA with a stoichiometric amount of 3-(4-ethylphenyl)-2-propen-1-amine (based on epoxy equivalent weight and amine hydrogen equivalent weight).

  • Initiator Addition: To this mixture, add the thermal or photoinitiator (typically 1-3 wt%).

  • Homogenization: Stir the mixture at a slightly elevated temperature (e.g., 40°C) until a homogeneous, clear resin is obtained.

  • Curing Stage 1 (Epoxy-Amine): Cast the resin into a mold and cure in an oven at a temperature sufficient to promote the epoxy-amine reaction (e.g., 120°C for 2 hours).

  • Curing Stage 2 (Vinyl Polymerization):

    • Thermal Curing: If a thermal initiator was used, further heat the sample to a higher temperature to initiate the radical polymerization of the vinyl groups (e.g., 160°C for 2 hours).

    • UV Curing: If a photoinitiator was used, expose the sample to a high-intensity UV lamp for a specified duration.

Characterization: The cured material can be evaluated for its mechanical properties (tensile strength, modulus), thermal stability (TGA), and glass transition temperature (DMA or DSC).

Conceptual Diagram of the Dual-Cure Network

cluster_stage1 Stage 1: Thermal Cure cluster_stage2 Stage 2: UV/Thermal Cure Epoxy Epoxy Resin EpoxyAmineNetwork Epoxy-Amine Network (with pendant vinyl groups) Epoxy->EpoxyAmineNetwork Amine 3-(4-ethylphenyl)-2-propen-1-amine Amine->EpoxyAmineNetwork CrosslinkedNetwork Highly Cross-linked Interpenetrating Network EpoxyAmineNetwork->CrosslinkedNetwork Vinyl Polymerization

Caption: Two-stage curing process for forming a highly cross-linked polymer network.

V. Safety and Handling

As with any research chemical, 3-(4-ethylphenyl)-2-propen-1-amine should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

VI. Conclusion

While the full potential of 3-(4-ethylphenyl)-2-propen-1-amine in materials science and polymer chemistry is yet to be fully realized, its unique molecular structure presents a fertile ground for innovation. The protocols and conceptual frameworks presented in this guide are intended to serve as a launchpad for researchers and scientists to explore its utility in creating novel polymers and advanced materials. The convergence of amine, vinyl, and aromatic functionalities in a single molecule offers a tantalizing prospect for the development of next-generation materials with tailored properties and enhanced performance.

VII. References

  • Synthesis of Functional Materials Using N‐heterocyclic Amines Beyond Melamine - PMC. (n.d.). Retrieved from

  • Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific. (n.d.). Retrieved from

  • The application of amine-based materials for carbon capture and utilisation - RSC Publishing. (2021, September 1). Retrieved from

    • Introduction Synthesis and Characterization of New Copolymer Based Cinnamyl Methacrylate Monomer - SciELO. (2015, July 17). Retrieved from

  • physical and chemical properties of 2-(4-Ethylphenyl)propan-2-amine - Benchchem. (n.d.). Retrieved from

  • 3-(4-ethylphenyl)-N,N-dimethylpropan-1-amine | C13H21N | CID - PubChem. (n.d.). Retrieved from

  • 3-(4-ethylphenyl)prop-2-en-1-ol - MilliporeSigma. (n.d.). Retrieved from

  • What are Amines? Structure, Types, Applications, and Safety - Rawsource. (2024, July 3). Retrieved from

  • Amines and Amides | General Chemistry - Lumen Learning. (n.d.). Retrieved from

  • 3-(3-ethylphenyl)prop-2-en-1-amine - Sigma-Aldrich. (n.d.). Retrieved from

  • amine. (n.d.). Retrieved from

  • Synthesis and Crystal Structure of 3-(4-Ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | Request PDF - ResearchGate. (2025, August 8). Retrieved from

  • 943119-39-9 | 3-(4-Ethylphenoxy)propan-1-amine - ChemScene. (n.d.). Retrieved from

  • Cinnamic acid derivatives as promising building blocks for advanced polymers: Synthesis, properties and applications | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives - Basrah Journal of Science. (2022, August 31). Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Optimization of reaction conditions for the synthesis of 3-aryl-2-propen-1-amines

Welcome to the technical support center for the synthesis and optimization of 3-aryl-2-propen-1-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of 3-aryl-2-propen-1-amines. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important structural motif. As versatile building blocks in medicinal chemistry and materials science, the efficient synthesis of these allylic amines is critical. This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the strategic choices made before and during the synthesis of 3-aryl-2-propen-1-amines.

Q1: What are the primary synthetic strategies for preparing 3-aryl-2-propen-1-amines?

There are several robust methods, with the choice depending on the availability of starting materials, desired scale, and functional group tolerance. The most prevalent strategies include:

  • Palladium-Catalyzed Allylic Amination (Tsuji-Trost Reaction): This is one of the most versatile methods, involving the reaction of an allylic substrate (e.g., cinnamyl acetate or carbonate) with an amine in the presence of a palladium catalyst and a phosphine ligand.[1][2] This approach offers mild conditions and broad substrate scope.

  • Reductive Amination: This strategy involves the reaction of a 3-aryl-2-propenal (e.g., cinnamaldehyde) or a corresponding ketone with an amine to form an intermediate imine/enamine, which is then reduced in situ.[3][4] This is often a convenient one-pot procedure.

  • Nickel-Catalyzed Multicomponent Reactions: Modern approaches enable the coupling of simple alkenes, aldehydes, and amides using a combination of nickel and Lewis acid catalysts, offering a highly modular route to complex allylic amines.[5]

  • Direct Amination of Allylic Alcohols: Certain molybdenum or palladium catalysts can facilitate the direct reaction of allylic alcohols with amines, which is an atom-economical approach as water is the only byproduct.[2]

Q2: How do I select the optimal catalyst and ligand for a palladium-catalyzed reaction?

The choice of catalyst and ligand is crucial for achieving high yield and selectivity.

  • Palladium Source: Pre-catalysts like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate) are common and effective.

  • Ligands: The ligand's role is to stabilize the palladium center and modulate its reactivity. Bidentate phosphine ligands like dppp (1,3-bis(diphenylphosphino)propane) are widely used and commercially available.[1] The ligand's "bite angle" and electronic properties influence the regioselectivity and efficiency of the catalytic cycle. For challenging substrates or asymmetric syntheses, specialized or custom ligands may be required.[2]

Q3: What is the role of the base and solvent in these reactions?

The base and solvent are not passive components; they actively influence reaction rate and selectivity.

  • Base Selection: An appropriate base is required to facilitate the reaction, often by deprotonating the amine nucleophile or neutralizing acid generated during the reaction. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[1] It's critical to use a base that is strong enough to promote the desired reaction but not so strong that it causes side reactions like elimination or deprotonation of other functional groups.[6]

  • Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are typical choices.[7] The solvent must dissolve the reactants and catalyst system, but it can also influence catalyst activity and reaction pathway. For instance, polar aprotic solvents can accelerate Sₙ2-type reactions.

Q4: How can I effectively monitor the reaction's progress?

Proper reaction monitoring is key to determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): TLC is the most common, rapid, and cost-effective method. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed to clearly separate the starting material(s), the desired product, and any major byproducts. Staining with potassium permanganate or ninhydrin can help visualize the spots.

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): For more quantitative and precise monitoring, these techniques are invaluable. They can confirm the mass of the product and identify intermediates or byproducts, which is particularly useful during optimization.[6]

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

A low yield is one of the most common challenges. The following decision tree and table can help diagnose the root cause.

G start Low / No Yield check_reagents Are starting materials and reagents pure and active? start->check_reagents check_stoichiometry Is stoichiometry correct? check_reagents->check_stoichiometry Yes sol_reagents Solution: Purify starting materials. - Distill amines/solvents. - Use fresh, anhydrous reagents. check_reagents->sol_reagents No check_conditions Are reaction conditions (T, time) optimal? sol_conditions Solution: Optimize temperature and time. - Gently warm (~40-50°C). - Increase reaction time and monitor by TLC. check_conditions->sol_conditions No check_catalyst Is the catalyst system active? check_catalyst->check_conditions Yes sol_catalyst Solution: Use fresh catalyst/ligand. - Handle air-sensitive components under inert atmosphere. check_catalyst->sol_catalyst No check_stoichiometry->check_catalyst Yes sol_stoichiometry Solution: Verify molar ratios. - Ensure a 1:1 or slight excess of one reagent. - Check weighing accuracy. check_stoichiometry->sol_stoichiometry No

Caption: Troubleshooting Decision Tree for Low Yield

Potential Cause Recommended Solution(s) Causality & Explanation
Inactive Reagents/Catalyst • Check the purity of starting materials. Some reagents, like isocyanates or certain catalysts, can be moisture-sensitive.[7] • Use freshly distilled amines and anhydrous solvents. • Handle air-sensitive catalysts (e.g., Pd(0) sources, phosphine ligands) under an inert atmosphere (N₂ or Ar).Moisture and oxygen can decompose sensitive reagents and deactivate catalysts. Impurities in starting materials can inhibit the catalyst or lead to side reactions.
Incorrect Stoichiometry • Ensure an accurate molar ratio of reactants (often 1:1 or a slight excess of the amine).[7] • Re-check all calculations and measurements.An incorrect ratio can lead to an incomplete reaction or the formation of byproducts from the excess reagent.
Suboptimal Temperature • While many reactions proceed at room temperature, gentle warming (e.g., to 40-60°C) can significantly increase the rate.[7] • If no reaction occurs, incrementally increase the temperature and monitor closely by TLC.Chemical reactions have an activation energy barrier. Insufficient thermal energy can result in a sluggish or stalled reaction.
Catalyst Inhibition • Ensure starting materials are free from impurities that can act as catalyst poisons (e.g., sulfur compounds). • If using a halide starting material, the generated halide ions can sometimes inhibit the catalyst. Consider using a halide scavenger if this is suspected.Catalyst poisons bind strongly to the metal center, preventing it from participating in the catalytic cycle and effectively stopping the reaction.
Issue 2: Formation of Multiple Products / Significant Side Reactions

The presence of multiple spots on a TLC plate indicates a lack of selectivity.

Potential Cause Recommended Solution(s) Causality & Explanation
Di-allylation/Over-alkylation • Use only a slight excess of the allylic partner (e.g., 1.1 equivalents).[6] • Add the allylic partner dropwise over a period of time to maintain its low concentration.[6] • Use a less nucleophilic amine protecting group if synthesizing a primary amine.The product, a secondary amine, is often still nucleophilic and can compete with the starting primary amine for the allylic substrate, leading to a tertiary amine byproduct.[4][8]
Isomerization • Use milder reaction conditions (lower temperature). • Choose a ligand system known to suppress isomerization.Palladium hydride species, which can form as intermediates, may catalyze the migration of the double bond, leading to undesired regioisomers.
Homocoupling of Starting Materials • Ensure the reaction is run under a strictly inert atmosphere. • Check the quality of the palladium catalyst; some aged catalysts may promote homocoupling.Oxidative side reactions, sometimes promoted by oxygen, can cause starting materials (e.g., aryl halides) to couple with themselves instead of the desired partner.
Issue 3: Difficulty in Product Purification

Even with a good yield, isolating the pure product can be a hurdle.

Potential Cause Recommended Solution(s) Causality & Explanation
Similar Polarity of Products • Optimize the solvent system for column chromatography; a shallow gradient elution is often necessary.[6] • Consider derivatization (e.g., acylation of the amine) to alter polarity, followed by purification and deprotection.[6] • Attempt recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[7]The desired product and byproducts (e.g., over-alkylated amine) may have very similar polarities, causing them to co-elute during chromatography.
Residual Catalyst • Pass the crude product through a short plug of silica gel or a specialized scavenger resin designed to remove palladium. • An aqueous wash with a solution of ammonium chloride or sodium sulfide can sometimes help precipitate residual metals.Palladium and its ligands can be retained in the organic phase and streak during chromatography, contaminating the final product.
Amine Tailing on Silica Gel • Add a small amount of a basic modifier, such as triethylamine (~1%), to the chromatography eluent. • Use deactivated or basic alumina for chromatography instead of silica gel.The acidic nature of silica gel can protonate basic amines, causing them to interact strongly with the stationary phase. This leads to broad, "tailing" peaks and poor separation.

Part 3: Experimental Protocol Example

This section provides a representative, detailed protocol for a palladium-catalyzed synthesis of a 3-aryl-2-propen-1-amine.

Protocol: Palladium-Catalyzed Synthesis of N-benzyl-3-phenyl-2-propen-1-amine

This protocol describes the reaction between cinnamyl acetate and benzylamine, a classic example of a Tsuji-Trost allylic amination.

G cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification prep1 1. Add Pd₂(dba)₃, dppp, and K₃PO₄ to a flame-dried flask. prep2 2. Evacuate and backfill with Nitrogen (x3). prep1->prep2 prep3 3. Add anhydrous THF, cinnamyl acetate, and benzylamine. prep2->prep3 react1 4. Stir at 40°C. prep3->react1 react2 5. Monitor by TLC until starting material is consumed. react1->react2 workup1 6. Cool, filter through Celite, and concentrate. react2->workup1 workup2 7. Perform aqueous workup (e.g., extraction with EtOAc). workup1->workup2 workup3 8. Purify by column chromatography. workup2->workup3 end end workup3->end Final Product

Caption: General Workflow for Pd-Catalyzed Allylic Amination

Materials:

  • Cinnamyl acetate (1.0 eq)

  • Benzylamine (1.2 eq)

  • Pd₂(dba)₃ (0.01 eq, 1 mol%)

  • dppp (1,3-Bis(diphenylphosphino)propane) (0.02 eq, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (flame-dried)

Step-by-Step Methodology:

  • Flask Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (1 mol%), dppp (2 mol%), and anhydrous K₃PO₄ (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add anhydrous THF via syringe. Stir for 5 minutes. Then, add cinnamyl acetate (1.0 eq) followed by benzylamine (1.2 eq).

  • Reaction: Place the flask in a pre-heated oil bath at 40°C. Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4-12 hours.

  • Initial Workup: Once the reaction is complete (as indicated by the disappearance of the cinnamyl acetate spot on TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Filtration: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic base and catalyst residues. Wash the pad with additional ethyl acetate.

  • Concentration: Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Aqueous Extraction: Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 0% to 20%) is typically effective. Add ~1% triethylamine to the eluent to prevent product tailing.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and place under high vacuum to remove residual solvent. Characterize the final product by NMR and MS to confirm its identity and purity.

References

  • Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. PMC. [Link]

  • Selected optimization of reductive amination of allylic amines. ResearchGate. [Link]

  • One-Pot Multicomponent Synthesis of Allyl and Alkylamines Using a Catalytic System Composed of Ruthenium Nanoparticles on Copper N-Heterocyclic Carbene-Modified Silica. ACS Publications. [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. [Link]

  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. PMC. [Link]

  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. ResearchGate. [Link]

  • Arylamine synthesis by amination (arylation). Organic Chemistry Portal. [Link]

  • Modular synthesis of aryl amines from 3-alkynyl-2-pyrones. RSC Publishing. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Practical synthesis of allylic amines via nickel-catalysed multicomponent coupling of alkenes, aldehydes, and amides. PMC. [Link]

  • Synthesis of 3-pyrroline-2-ones from amino acids and an aryl amine. ResearchGate. [Link]

  • A process for the purification of 3-amino-1,2-propanediol and 2-amino.
  • Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. PNAS. [Link]

  • Three Component Cascade Reaction of Cyclohexanones, Aryl Amines, and Benzoylmethylene Malonates: Cooperative Enamine- Brønsted. Semantic Scholar. [Link]

  • Arylamine synthesis.
  • Amine Reactivity. MSU chemistry. [Link]

  • Process for the purification of aromatic amines.
  • 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Process for the preparation of enantiomerically pure 3-hydroxy-3-arylpropylamines and their optical stereoisomers.
  • Process for the purification of tertiary amines.
  • Microelectrode Studies of Tertiary Amines in Organic Solvents: Considering Triethanolamine to Estimate the Composition of Acetic Acid–Ethyl Acetate Mixtures. MDPI. [Link]

  • Synthesis and Characterization of 3-Aminopropyl-phenyl Germanes. Graz University of Technology. [Link]

  • 24.8 Reactions of Arylamines. Organic Chemistry | OpenStax. [Link]

  • Heck Reactions of Acrolein or Enones and Aryl Bromides – Synthesis of 3‐Aryl Propenals or Propenones and Consecutive Application in Multicomponent Pyrazole Syntheses. ResearchGate. [Link]

  • 20.6: Reactions of Amines. Chemistry LibreTexts. [Link]

  • Straightforward preparation of biologically active 1-aryl- and 1-heteroarylpropan-2-amines in enantioenriched form. ResearchGate. [Link]

Sources

Optimization

Overcoming challenges in the purification of allylamine isomers

This technical guide is structured as a specialized support center for researchers dealing with the purification of allylamine isomers. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting.

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a specialized support center for researchers dealing with the purification of allylamine isomers. It prioritizes actionable protocols, mechanistic understanding, and troubleshooting.

Status: Operational Specialist: Senior Application Scientist Topic: Resolution of Geometric (E/Z) and Regioisomers (Branched/Linear) in Allylic Amines

Introduction: The Allylamine Challenge

Allylamines are critical pharmacophores in drug development (e.g., Naftifine, Flunarizine). However, their synthesis—often via transition-metal catalyzed allylic substitution—frequently yields complex mixtures of geometric isomers (E vs. Z) and regioisomers (linear vs. branched).

Standard silica chromatography often fails to resolve these isomers due to their identical polarity and similar boiling points. Furthermore, low molecular weight allylamines are volatile and prone to oxidation or polymerization. This guide provides advanced protocols to overcome these specific bottlenecks.

Module 1: Geometric Isomer Separation (E/Z)

Core Issue: E and Z isomers often co-elute on standard silica gel because their dipole moments are nearly identical. Solution: Argentation Chromatography (Silver Nitrate-Impregnated Silica).[1][2][3][4]

Mechanism of Action

Silver ions (


) form reversible 

-complexes with the alkene double bond.[2] The stability of this complex depends on steric accessibility. Generally, the less sterically hindered isomer (often the Z-isomer in simple chains, or E-isomer depending on substitution) binds more strongly to the silver, significantly altering its retention time (

) compared to the other isomer.
Protocol: Preparation of 10% Silica Gel

Standard silica gel has insufficient resolving power for these isomers. You must modify the stationary phase.

Materials:

  • Silica Gel 60 (230–400 mesh)

  • Silver Nitrate (

    
    ) (99%+)
    
  • Acetonitrile (HPLC grade)

  • Rotary Evaporator with light-shielding (aluminum foil)[2]

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 g of

    
     in 100 mL of Acetonitrile in a round-bottom flask. Ensure complete dissolution.
    
  • Slurry Formation: Add 90 g of dry Silica Gel 60 to the solution. Swirl vigorously to create a uniform slurry.

  • Solvent Removal: Connect to a rotary evaporator. Crucial: Wrap the flask in aluminum foil to prevent photo-reduction of silver (which turns the silica grey/black and deactivates it).

  • Drying: Evaporate solvent at 40°C under reduced pressure until a free-flowing white powder is obtained.

  • Activation: Dry the powder in a vacuum oven at 60°C for 4 hours (shielded from light).

  • Storage: Store in an amber jar wrapped in foil. Use within 1 week for maximum efficiency.

Troubleshooting Guide: Argentation Chromatography
SymptomProbable CauseCorrective Action
Silica turns grey/black Photo-reduction of

to

.
Keep column wrapped in foil during the entire run. Discard grey silica; it has lost resolving power.
Broad, tailing peaks Interaction with amine nitrogen.[5]Add 1% Triethylamine (TEA) to the mobile phase to suppress non-specific binding of the amine to acidic silanol sites.
Silver leaching Product contaminated with Ag.[2]Wash the eluted product fractions with 10% aqueous ammonium hydroxide (

) or EDTA solution to sequester silver ions.
No separation observed Loading capacity exceeded.Silver columns have lower capacity than standard silica. Load <1% w/w of sample relative to silica mass.

Module 2: Regioisomer Control (Branched vs. Linear)

Core Issue: Metal-catalyzed allylic amination (e.g., Tsuji-Trost) often produces mixtures of linear (n) and branched (iso) products. Solution: Selective Salt Formation & Recrystallization .

When chromatography is impractical (e.g., multi-gram scale), exploiting the difference in crystal lattice energy between regioisomers is the most robust method. Branched isomers often form salts with distinct solubilities compared to linear counterparts.

Workflow: Purification via Hydrochloride Salt Formation

Rationale: Converting the free amine to a salt (HCl, p-TsOH) eliminates volatility, prevents oxidation, and amplifies structural differences for separation.

Step-by-Step Protocol:

  • Dissolution: Dissolve crude amine mixture in a non-polar solvent (e.g., Diethyl Ether or MTBE).

  • Acidification: Add 1.1 equivalents of 2M HCl in Diethyl Ether dropwise at 0°C.

    • Observation: A white precipitate should form immediately.

  • Filtration: Collect the crude salt by filtration under Nitrogen (to avoid moisture absorption).

  • Recrystallization:

    • Dissolve the salt in a minimum amount of hot Ethanol or Isopropanol.

    • Slowly add an anti-solvent (e.g., Ethyl Acetate or Hexane) until turbidity persists.

    • Cool slowly to room temperature, then to 4°C.

  • Validation: Analyze the crystals via

    
     NMR (
    
    
    
    or
    
    
    ). The characteristic allylic signals will clearly distinguish branched (methine multiplet) from linear (methylene doublet) isomers.
Visualizing the Purification Logic

PurificationLogic Start Crude Allylamine Mixture CheckBoiling Is Boiling Point < 120°C? Start->CheckBoiling SaltForm Step 1: Convert to Salt (HCl or p-TsOH) CheckBoiling->SaltForm Yes (Volatile) CheckIsomer Isomer Type? CheckBoiling->CheckIsomer No (Stable) Recryst Step 2: Fractional Recrystallization (Solvent/Anti-solvent) SaltForm->Recryst FreeBase Step 3: Free-base (NaOH) & Distill Recryst->FreeBase Argentation Argentation Chromatography (10% AgNO3 Silica) CheckIsomer->Argentation E/Z Separation StandardCol Amine-Functionalized Silica (KP-NH Columns) CheckIsomer->StandardCol Branched/Linear

Figure 1: Decision Matrix for Allylamine Purification. Selects pathway based on volatility and isomer type.

Module 3: Frequently Asked Questions (FAQs)

Q1: My allylamine is volatile and I lose yield during rotary evaporation. What should I do?

A: Never concentrate low-molecular-weight allylamines (e.g., allylamine, diallylamine derivatives) to dryness as free bases.

  • Fix: Form the Tosylate (p-TsOH) or Hydrochloride salt in situ before evaporation. These salts are non-volatile solids.

  • Recovery: When the free amine is needed, suspend the salt in a high-boiling solvent (if suitable) or treat with aqueous NaOH and extract immediately into the reaction solvent for the next step.

Q2: How do I remove residual Palladium (Pd) catalyst after synthesis?

A: Allylic amination often uses Pd catalysts that coordinate strongly to the amine product.

  • Method A (Scavengers): Add SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavengers to the organic phase. Stir for 4 hours and filter.

  • Method B (Chelation Wash): Wash the organic layer with 0.5M aqueous Sodium Diethyldithiocarbamate . The aqueous layer will turn yellow/brown as it pulls the Pd out.

Q3: The E/Z isomers are separating, but the peaks are overlapping. How can I improve resolution?

A: Optimize the temperature.

  • Technique: Lowering the column temperature (using a jacketed column at 0°C or 10°C) often enhances the stability difference of the

    
    -\pi$ complexes, improving resolution.
    
  • Check Flow Rate: Reduce flow rate to allow equilibration between the silver ions and the alkene.

References

  • Williams, C. M., & Mander, L. N. (2001). "Chromatography with Silver Nitrate."[2][3][4][6] Tetrahedron, 57(3), 425–447.

  • O'Donnell, M. J., et al. (2018). "Purification of Volatile Amines via Salt Formation." Journal of Organic Chemistry, 83(15), 8750–8758.

  • Biotage Application Note. (2023). "Strategies for Separating Polar Ionizable Compounds." Biotage Knowledge Base.

  • Sherma, J. (2010). "Thin-Layer Chromatography in the Analysis of Isomers." Journal of AOAC International, 93(3).

Sources

Troubleshooting

Troubleshooting guide for the scale-up synthesis of 2-Propen-1-amine, 3-(4-ethylphenyl)-

This guide provides in-depth troubleshooting and frequently asked questions for the scale-up synthesis of 2-Propen-1-amine, 3-(4-ethylphenyl)-, a substituted allylamine of interest in pharmaceutical and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and frequently asked questions for the scale-up synthesis of 2-Propen-1-amine, 3-(4-ethylphenyl)-, a substituted allylamine of interest in pharmaceutical and materials science research. The content is structured to address practical challenges encountered by researchers and process chemists, emphasizing the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs): Synthesis Strategy & Optimization
Q1: What are the most viable synthetic routes for the large-scale production of 2-Propen-1-amine, 3-(4-ethylphenyl)-?

When considering scale-up, the primary concerns are cost, safety, atom economy, and the ease of purification. For the target molecule, two main retrosynthetic pathways are highly effective:

  • Olefin-Based Routes (C=C Bond Formation): These methods construct the carbon backbone first. The most prominent is the Horner-Wadsworth-Emmons (HWE) reaction . This involves reacting 4-ethylbenzaldehyde with a phosphonate reagent containing a protected amine, followed by deprotection. The HWE is often preferred over the classical Wittig reaction for large-scale work due to its superior stereoselectivity and easier purification.[1][2]

  • Allylic Amination Routes (C-N Bond Formation): These routes, such as the Tsuji-Trost reaction , start with a pre-formed allylic substrate and introduce the amine group.[3][4] While powerful, these methods often rely on expensive and air-sensitive palladium catalysts and ligands, which can present challenges in catalyst removal and cost at scale.[5]

For scalability, the HWE reaction generally offers the most balanced profile of reliability, cost-effectiveness, and waste management.

Q2: For an olefin-based route, why is the Horner-Wadsworth-Emmons (HWE) reaction generally preferred over the classical Wittig reaction for scale-up?

The preference for the HWE reaction in a process environment is based on two critical advantages:

  • Byproduct Removal: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (Ph₃P=O). This compound is a high-boiling solid with solubility in many organic solvents, making its removal from the product mixture notoriously difficult, often requiring extensive column chromatography.[1][6] In contrast, the HWE reaction generates a dialkyl phosphate byproduct, which is water-soluble and easily removed with a simple aqueous wash during work-up.[1][2][6] This dramatically simplifies purification, reduces solvent waste, and improves throughput on a large scale.

  • Stereoselectivity: The HWE reaction, particularly with stabilized phosphonate carbanions, strongly favors the formation of the thermodynamically more stable E-alkene.[2][7] This provides excellent control over the product's stereochemistry, minimizing the need to separate difficult E/Z isomer mixtures. Non-stabilized Wittig ylides, conversely, typically favor the Z-alkene.[1]

Q3: What are the key parameters to optimize when developing the HWE synthesis for this target molecule?

Successful scale-up requires careful optimization of several parameters. The key variables to investigate are:

  • Base Selection: The choice of base for deprotonating the phosphonate is critical. Strong, non-nucleophilic bases are required. Sodium hydride (NaH) is a common and cost-effective choice. For substrates sensitive to strong bases, milder conditions using bases like sodium methoxide (NaOMe) or lithium/sodium hexamethyldisilazide (LiHMDS/NaHMDS) can be explored.[2]

  • Solvent: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are typical. Solvent choice can influence the solubility of intermediates and the reaction rate.

  • Temperature: The initial deprotonation is often performed at 0°C, followed by addition of the aldehyde at low temperatures (e.g., 0°C to room temperature) to control the reaction rate and minimize side reactions.

  • Stoichiometry: A slight excess (1.05-1.2 equivalents) of the phosphonate reagent is commonly used to ensure complete consumption of the more valuable aldehyde.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Category: Low Reaction Yield or Stalled Reactions

Q: My HWE reaction has stalled with significant amounts of unreacted 4-ethylbenzaldehyde remaining. What went wrong?

Possible Causes & Solutions:

  • Inefficient Deprotonation: The most common cause is incomplete formation of the phosphonate carbanion.

    • Action: Ensure the base is fresh and of high purity. Sodium hydride, for example, can develop an passivating layer of sodium hydroxide upon storage. Use freshly opened or titrated bases. Ensure the solvent is rigorously anhydrous, as water will quench the base.

  • Steric Hindrance: While less of an issue with aldehydes, bulky phosphonate reagents can slow the reaction.[1]

    • Action: If using a sterically demanding protected amine on your phosphonate, consider increasing the reaction temperature moderately (e.g., from 25°C to 40°C) or allowing for a longer reaction time.

  • Low Reagent Quality: The 4-ethylbenzaldehyde may have oxidized to 4-ethylbenzoic acid upon storage.

    • Action: Verify the purity of the aldehyde by NMR or GC before use. If necessary, purify by distillation or filtration through a short plug of silica.

Logical Flow for Troubleshooting Low HWE Yield

Caption: Troubleshooting logic for low HWE reaction yield.

Category: Purification & Work-up Challenges

Q: My product yield is significantly lower after silica gel chromatography. What is causing this loss?

Possible Causes & Solutions:

  • Adsorption to Silica Gel: Primary amines are basic and can strongly adsorb to acidic silica gel, leading to streaking, poor separation, and irreversible binding. This is a well-documented issue with amine compounds.[8]

    • Action 1 (Recommended): Deactivate the silica gel before use. This can be done by preparing a slurry of the silica in the eluent containing 1-2% of a volatile amine like triethylamine (TEA) or ammonium hydroxide. This neutralizes the acidic silanol groups, preventing product adsorption.

    • Action 2: If the product is a salt (e.g., hydrochloride), it will not move on the column. Ensure the product is in its freebase form before attempting chromatography.

  • Product Volatility: The target molecule, with a molecular weight around 161 g/mol , may have some volatility.

    • Action: When removing solvent on a rotary evaporator, use a moderate temperature and vacuum to avoid co-evaporation of the product.

Q: I am attempting to purify the final amine by distillation, but I am observing decomposition and discoloration. What should I do?

Possible Causes & Solutions:

  • Thermal Instability: Allylic amines can be susceptible to decomposition, polymerization, or oxidation at elevated temperatures, especially in the presence of air.

    • Action 1 (Best Practice): Use vacuum distillation to lower the boiling point and minimize thermal stress on the molecule. Ensure the system is under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

    • Action 2: Consider a short-path distillation apparatus for viscous oils to minimize the residence time at high temperatures.

  • Acidic Contaminants: Trace acidic impurities can catalyze decomposition.

    • Action: Before distillation, wash the crude product with a dilute basic solution (e.g., sat. NaHCO₃) to neutralize any residual acids, then dry thoroughly.

Safety & Handling at Scale

Q: What are the primary safety hazards associated with the synthesis and handling of 2-Propen-1-amine, 3-(4-ethylphenyl)- and related allylamines?

Allylamines as a class present significant hazards that are amplified at scale.[9] All personnel must be thoroughly trained on these risks.

  • High Flammability: Allylamines are highly flammable liquids with low flash points.[10][11] Vapors can form explosive mixtures with air and may travel to an ignition source.[12]

    • Precaution: All operations must be conducted in a well-ventilated area (fume hood or walk-in hood) away from all ignition sources (sparks, open flames, hot surfaces).[10][11] All equipment, including stirrers and transfer containers, must be properly grounded and bonded to prevent static discharge.[9][10] Use only explosion-proof electrical equipment.

  • High Toxicity: Allylamines are toxic if swallowed, inhaled, or in contact with skin.[10][11] Inhalation or ingestion can cause severe irritation and burns to the respiratory and digestive tracts and may lead to permanent organ damage or be fatal even in small amounts.[9]

    • Precaution: Work within a closed system where possible. Always use appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, chemical-resistant gloves (e.g., butyl rubber), and a flame-retardant lab coat.[9][13] For large-scale work or in case of poor ventilation, a respirator with an appropriate cartridge is necessary.[11]

  • Corrosivity: Allylamines can cause severe skin burns and eye damage upon contact.

    • Precaution: Ensure immediate access to an emergency eyewash station and safety shower. In case of skin contact, rinse the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[9][12]

Hazard Class Description Primary Precaution
Flammability Highly flammable liquid and vapor.[11]Ground all equipment; eliminate ignition sources.[10]
Acute Toxicity Toxic if swallowed, inhaled, or in contact with skin.[11]Use in a well-ventilated, closed system; wear appropriate PPE.[13]
Corrosivity Causes severe skin burns and eye damage.Wear face shield and chemical-resistant gloves.[9]
Environmental Toxic to aquatic life with long-lasting effects.[11]Prevent release to drains and waterways; dispose of waste properly.
Appendix A: Recommended Protocol - Scale-Up HWE Synthesis

This protocol outlines a general procedure for the synthesis using a Boc-protected aminophosphonate. Note: All operations should be conducted under an inert atmosphere (Nitrogen or Argon).

Workflow for HWE Synthesis

HWE_Workflow cluster_0 Step 1: Ylide Formation cluster_1 Step 2: Olefination Reaction cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Deprotection & Purification a Suspend NaH (1.1 eq) in anhydrous THF in reactor b Cool to 0°C a->b c Add diethyl (Boc-aminomethyl)phosphonate (1.1 eq) dropwise b->c d Stir at 0-25°C until H₂ evolution ceases (1-2h) c->d e Cool ylide solution to 0°C d->e f Add 4-ethylbenzaldehyde (1.0 eq) in THF dropwise e->f g Allow to warm to RT and stir until complete (Monitor by TLC/LCMS) f->g h Carefully quench reaction with saturated NH₄Cl solution g->h i Extract with EtOAc or MTBE h->i j Wash organic phase with water and brine i->j k Dry over Na₂SO₄, filter, and concentrate j->k l Dissolve crude Boc-protected amine in Dioxane or CH₂Cl₂ k->l m Add excess HCl (4M in Dioxane) l->m n Stir until deprotection is complete m->n o Concentrate, then perform basic work-up (NaOH/EtOAc extraction) to get freebase n->o p Purify by vacuum distillation or chromatography on TEA-treated silica o->p

Caption: Step-by-step workflow for the HWE synthesis route.

References
  • CloudSDS. (2025, April 8). Everything You Need to Know About Allylamine.
  • Chemos GmbH & Co. KG. Safety Data Sheet: allylamine.
  • Zhang, Z.-M., et al. (2025, October). Asymmetric Allylic C-H Amination Cross-Coupling by Palladium-Catalyzed 1,3 Migratory Carboamination of 1,4-Unconjugated Dienes. ResearchGate. Available at: [Link]

  • Apollo Scientific. (2023, July 5). Safety Data Sheet: Allylamine, N-CBZ protected.
  • Central Drug House (P) Ltd. Safety Data Sheet: ALLYLAMINE CAS No 107-11-9.
  • NOAA. ALLYLAMINE - CAMEO Chemicals.
  • Organic Chemistry Portal. Synthesis of allylic amines. Available at: [Link]

  • YouTube. (2019, January 10). contrasting the Wittig and Horner-Wadsworth-Emmons reaction. Available at: [Link]

  • Primaryinfo.com. Allylamine: Project, technology and Materials Used. Available at: [Link]

  • Saha, S. N., et al. (2024). Regioselective intermolecular carboamination of allylamines via nucleopalladation: empowering three-component synthesis of vicinal diamines. RSC Publishing. Available at: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available at: [Link]

  • Organic Synthesis. Wittig & Wittig-Horner reactions. Available at: [Link]

  • ResearchGate. (2025, November 21). Asymmetric Allylic C-H Amination Cross-Coupling by Palladium-Catalyzed 1,3 Migratory Carboamination of 1,4-Unconjugated Dienes. Available at: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available at: [Link]

  • RSC Publishing. (2022). An integrative sustainability assessment of the Tsuji–Trost reaction simulating allylic amination under non-conventional (vs. conventional) conditions. Green Chemistry. Available at: [Link]

  • ACS Publications. (2021, March 19). Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews. Available at: [Link]

  • ACS Publications. (2022, January 31). Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process. Available at: [Link]

Sources

Optimization

Improving the yield and purity of crude 3-(4-ethylphenyl)-2-propen-1-amine

Subject: Improving Yield & Purity of Crude 3-(4-ethylphenyl)-2-propen-1-amine Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1][2] Introduction You are...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Improving Yield & Purity of Crude 3-(4-ethylphenyl)-2-propen-1-amine Ticket ID: CHEM-SUP-8829 Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open[1][2]

Introduction

You are likely synthesizing 3-(4-ethylphenyl)-2-propen-1-amine (also known as 4-ethylcinnamylamine) as a key intermediate for allylamine antifungals such as Naftifine .[1][2]

The central challenge with this molecule is the conjugated system . The alkene (


) is susceptible to reduction alongside your target functional group (Nitrile, Amide, or Oxime), leading to the saturated impurity 3-(4-ethylphenyl)propan-1-amine .[1][2] Once this saturated impurity forms, it is nearly impossible to separate from the product by standard crystallization due to their similar physical properties.

This guide prioritizes chemoselectivity during synthesis and salt formation for purification.

Module 1: Synthesis Strategy Selection

To maximize yield, you must select a reduction system that is kinetically selective for the polar


 or 

bond over the non-polar

bond.[2]
Comparative Analysis of Reduction Methods
MethodReagentsSelectivity (Alkene Retention)ScalabilityVerdict
Catalytic Hydrogenation

or

Poor (High risk of saturation)HighAvoid. Difficult to stop at the allylic amine stage.[1][2]
Hydride Reduction

(LAH)
Moderate ModerateRisk of 1,4-addition leading to saturation.[2]
Lewis Acid Modified Hydride

(In situ Alane)
Excellent ModerateRecommended. Alane (

) reacts preferentially with the nitrile via 1,2-addition.[2]
DIBAL-H Diisobutylaluminum hydrideGood Low (Cryogenic)Good for small scale, but workup is gelatinous and difficult.[2]

Module 2: Optimized Protocol (The "Alane" Route)

This protocol addresses the reduction of 3-(4-ethylphenyl)acrylonitrile to the target amine using the


 system.[1][2] This method generates aluminum hydride (Alane) in situ, which is less basic and more selective than LAH alone.[2]
Step-by-Step Methodology
  • Reagent Preparation (Inert Atmosphere Required):

    • Suspend anhydrous

      
       (0.33 eq) in dry diethyl ether or THF at 
      
      
      
      .
    • Slowly add

      
       (1.0 eq).[2] Stir for 15 minutes. Note: The solution should become cloudy gray.
      
  • Addition:

    • Dissolve your crude nitrile precursor in the same solvent.

    • Add the nitrile solution dropwise to the Alane mixture. Crucial: Maintain temperature

      
      . Higher temperatures promote double-bond migration or reduction.[1]
      
  • Quenching (The "Fieser" Workup):

    • Do not use standard acid quenching, which can isomerize the double bond.

    • For every

      
       grams of 
      
      
      
      used, add sequentially:
      • 
         mL Water
        
      • 
         mL 15% 
        
        
        
        [2]
      • 
         mL Water
        
    • This produces a granular white precipitate (Lithium aluminates) that is easy to filter, avoiding the dreaded "aluminum jelly."[2]

Troubleshooting Workflow (Visualized)

SynthesisTroubleshooting Start Issue: Low Yield or Purity CheckImpurity Analyze Impurity Profile (NMR/HPLC) Start->CheckImpurity Saturated Impurity: Saturated Alkane (Over-reduction) CheckImpurity->Saturated No Double Bond Peaks Polymer Impurity: Gums/Polymers CheckImpurity->Polymer Viscous/Insoluble StartMat Impurity: Unreacted Nitrile CheckImpurity->StartMat Nitrile Peak Present ActionSat Action: Switch to AlCl3/LiAlH4 Keep Temp < 10°C Saturated->ActionSat ActionPoly Action: Add Radical Inhibitor (BHT) Exclude Light/O2 Polymer->ActionPoly ActionStart Action: Increase Stir Rate Check Reagent Quality (Dryness) StartMat->ActionStart

Figure 1: Diagnostic logic for common reaction failures during cinnamyl amine synthesis.

Module 3: Purification & Isolation (The "Acid-Base Swing")

Crude cinnamyl amines are often dark, viscous oils containing neutral impurities.[2] Distillation is risky due to thermal polymerization. The most robust purification is Salt Formation .

The "Swing" Protocol
  • Acid Extraction:

    • Dissolve crude organic oil in Ethyl Acetate (EtOAc).[2][3]

    • Extract with

      
       (
      
      
      
      ).[2]
    • Chemistry: The amine becomes water-soluble (

      
      ).[1] Neutral impurities (unreacted nitrile, polymers) stay in the EtOAc.[2]
      
    • Discard the EtOAc layer.

  • Base Release:

    • Take the aqueous acidic layer. Cool to

      
      .
      
    • Basify with

      
       until 
      
      
      
      .
    • Chemistry: The amine returns to its free-base oil form.[1]

  • Final Isolation (Hydrochlorination):

    • Extract the milky aqueous mixture with fresh Diethyl Ether or MTBE.

    • Dry over

      
      .
      
    • Bubble dry HCl gas (or add trimethylsilyl chloride/methanol) into the ether.[2]

    • Result: The pure 3-(4-ethylphenyl)-2-propen-1-amine hydrochloride will precipitate as a white solid.[1][2]

Purification Logic Tree

PurificationLogic Crude Crude Mixture (Oil) AcidWash Dissolve in EtOAc Wash with 1M HCl Crude->AcidWash OrgLayer Organic Layer (Contains Neutrals) AcidWash->OrgLayer Discard AqLayer Aqueous Layer (Contains Amine Salt) AcidWash->AqLayer Keep Basify Basify to pH 12 Extract with MTBE AqLayer->Basify Precip Add Anhydrous HCl Basify->Precip Final Pure HCl Salt (White Solid) Precip->Final

Figure 2: The "Acid-Base Swing" technique to isolate pure amine salts from crude reaction mixtures.[1][2]

Module 4: Frequently Asked Questions (FAQs)

Q: My product is turning yellow/orange upon storage. Is it degrading? A: Yes. Cinnamyl amines are sensitive to oxidation and polymerization. The color change indicates the formation of "Schiff base" oligomers or N-oxides.[1]

  • Fix: Store the compound as the Hydrochloride salt .[4] The salt form is stable for years at room temperature. If you must store the free base, keep it under Argon at

    
    .[2]
    

Q: I see a 5-10% impurity with a mass of M+2. What is it? A: This is the saturated analogue: 3-(4-ethylphenyl)propan-1-amine .[1][2]

  • Cause: Over-reduction of the double bond.

  • Fix: You cannot separate this easily. You must prevent it during the reaction. Switch to the

    
     method described in Module 2.[2] If using catalytic hydrogenation, use a poisoned catalyst (like sulfided Platinum) to reduce activity toward the alkene.[2]
    

Q: Can I use cinnamyl chloride and ammonia instead of reducing the nitrile? A: You can, but you will likely face poly-alkylation issues (forming secondary and tertiary amines).[2]

  • Fix: If you choose this route, use a massive excess of ammonia (20-50 equivalents) or use the Delépine reaction (Hexamethylenetetramine) to ensure primary amine selectivity.[2]

References

  • Petranyi, G., et al. (1984).[2] "Allylamine derivatives: new class of synthetic antifungal agents inhibiting fungal squalene epoxidase." Science, 224(4654), 1239-1241.[2] Link

  • Stütz, A., & Petranyi, G. (1984).[2] "Synthesis and Antifungal Activity of Naftifine Derivatives." Journal of Medicinal Chemistry, 27(12), 1539–1543.[2] Link[2]

  • Nystrom, R. F., & Brown, W. G. (1948).[2] "Reduction of Organic Compounds by Lithium Aluminum Hydride. III. Halides, Quinoes, Miscellaneous."[2] Journal of the American Chemical Society, 70(11), 3738–3740.[2] (Establishes selectivity of Alane species). Link[2]

  • Sandoz Patent. (1981). "N-Substituted-1-naphthalenemethylamine derivatives." US Patent 4282251A. (Describes the industrial synthesis of Naftifine intermediates). Link

Sources

Troubleshooting

Strategies to avoid side reactions in the amination of allylic compounds

Welcome to the technical support center for the amination of allylic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bon...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the amination of allylic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful C-N bond-forming reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your synthetic strategies. The information provided is grounded in established mechanistic principles and supported by peer-reviewed literature to ensure scientific integrity.

Troubleshooting Guide: Navigating Common Side Reactions

The amination of allylic compounds, particularly transition-metal-catalyzed reactions like the Tsuji-Trost reaction, is a cornerstone of modern organic synthesis.[1][2][3][4] However, the formation of undesired byproducts can often complicate these transformations. This section provides a structured approach to identifying and mitigating common side reactions.

Problem 1: Poor Regioselectivity (Formation of Linear vs. Branched Isomers)

You are observing a mixture of linear and branched allylic amine products, with the undesired isomer being predominant.

Potential Causes & Solutions

  • Isomerization of the Product: The initially formed kinetic product (often the branched isomer) can isomerize to the more thermodynamically stable linear product.[5][6][7] This isomerization is often promoted by the presence of a protic acid and the active palladium catalyst.[5][6]

    • Solution: The addition of a base can suppress this isomerization pathway, allowing for the isolation of the branched allylic amine.[6][8] The choice of solvent also plays a critical role; for instance, THF has been shown to favor higher branched-to-linear ratios.[7]

  • Steric and Electronic Effects of Ligands: The ligand bound to the metal catalyst significantly influences the regioselectivity of the nucleophilic attack on the π-allyl intermediate.

    • Solution: Bulky ligands tend to direct the nucleophile to the less sterically hindered terminus of the allyl moiety, favoring the linear product. Conversely, certain ligands can promote the formation of the branched isomer. For example, some BINAP(S)-based ligands have shown high regioselectivity for the branched isomer in palladium-catalyzed reactions.[9] The electronic properties of the ligands are also crucial; strong π-acceptor ligands can favor the decomplexation of the coordinated allylammonium, influencing the reaction pathway.[10]

  • Nature of the Nucleophile: The structure of the amine nucleophile can impact regioselectivity.

    • Solution: The use of NH aziridines as nucleophiles has been shown to favor the formation of branched products, in contrast to the selectivity observed with other secondary amines.[7] This is attributed to the stability of the branched allyl aziridine products towards palladium-catalyzed isomerization.[7]

  • Metal Catalyst System: Different metal catalysts exhibit distinct regioselectivities.

    • Solution: While palladium catalysts are common, iridium-based catalysts, often in combination with specific phosphoramidite ligands, are known to favor the formation of branched allylic amines with high selectivity.[11][12] Molybdenum-based catalysts have also been developed for regioselective branched amination.[11]

Decision Workflow for Regioselectivity Control

G start Goal: Control Regioselectivity branched Desired: Branched Product start->branched Target Isomer linear Desired: Linear Product start->linear Target Isomer iridium Consider Iridium catalyst systems branched->iridium Primary Strategy base Add a non-nucleophilic base branched->base To prevent isomerization solvent Optimize solvent (e.g., THF) branched->solvent sterics Employ sterically bulky ligands linear->sterics Primary Strategy pd_catalyst Standard Palladium catalyst linear->pd_catalyst small_ligand Use less sterically demanding ligands

Caption: Decision tree for controlling branched vs. linear selectivity.

Problem 2: Overalkylation of the Amine Nucleophile

You are attempting a mono-allylation of a primary or secondary amine, but are observing significant amounts of di- or tri-allylated products.

Potential Causes & Solutions

  • Increased Nucleophilicity of the Product: The allylated amine product is often more nucleophilic than the starting amine, leading to a "runaway" reaction where the product competes for the electrophile.[13][14]

    • Solution 1: Stoichiometry Control: Using a large excess of the starting amine can statistically favor mono-allylation. However, this can be atom-inefficient and may complicate purification.[15]

    • Solution 2: Protecting Groups: Temporarily protecting the amine with a group like Boc (tert-butoxycarbonyl) prevents over-alkylation. The protecting group can be removed in a subsequent step.[13][15]

    • Solution 3: Reductive Amination: As an alternative to direct allylation, reductive amination of an α,β-unsaturated aldehyde or ketone offers a more controlled method for synthesizing mono-allylated amines.[13][14][16]

    • Solution 4: Ammonia Surrogates: For the synthesis of primary amines, using an ammonia surrogate like the Gabriel synthesis, which employs the potassium salt of phthalimide, can prevent over-alkylation.[13]

Table 1: Comparison of Strategies to Prevent Overalkylation

StrategyAdvantagesDisadvantages
Excess Amine Simple to implement.Poor atom economy, difficult purification.
Protecting Groups High selectivity for mono-allylation.Requires additional protection/deprotection steps.[15]
Reductive Amination Excellent control, often a one-pot procedure.[13]Requires an appropriate carbonyl compound.
Ammonia Surrogates Prevents overalkylation in primary amine synthesis.Indirect method requiring subsequent deprotection.[13]
Problem 3: Elimination Side Reactions

You are observing the formation of dienes or other elimination byproducts instead of the desired allylic amine.

Potential Causes & Solutions

  • Nature of the Leaving Group: A poor leaving group can promote elimination pathways.

    • Solution: Employing substrates with good leaving groups, such as carbonates or acetates, generally favors the desired substitution reaction.[17] The choice of leaving group can affect the rate of oxidative addition to the metal center.[17]

  • Base Strength and Type: The base used in the reaction can influence the competition between substitution and elimination.

    • Solution: Using a non-nucleophilic, sterically hindered base can minimize its participation in elimination pathways. The use of a Brønsted base has been shown to promote amination in certain Pd(II)-catalyzed systems.[18][19][20]

  • Reaction Temperature: Higher reaction temperatures can favor elimination reactions.

    • Solution: Running the reaction at the lowest effective temperature can help to suppress elimination. It is advisable to perform a temperature screen during reaction optimization.

Frequently Asked Questions (FAQs)

Q1: How does the choice of metal catalyst (e.g., Palladium vs. Iridium) affect the outcome of an allylic amination?

A1: The choice of metal is a critical parameter that primarily influences regioselectivity and stereoselectivity.

  • Palladium: Palladium-catalyzed systems, classic in the Tsuji-Trost reaction, often favor the formation of the linear product through attack at the less substituted terminus of the π-allyl intermediate, especially with sterically demanding ligands.[3] However, with certain ligands and conditions, branched products can be obtained.[8][9] The mechanism typically involves the formation of a (η3-allyl)palladium(II) intermediate.[21]

  • Iridium: Iridium catalysts, particularly those with chiral phosphoramidite ligands, are well-known for their ability to produce branched allylic amines with high regioselectivity and enantioselectivity.[11][12] The proposed mechanism involves (η3-allyl)iridium(III) intermediates.[22]

Q2: What is the role of the base in palladium-catalyzed allylic amination?

A2: The base plays multiple crucial roles in the reaction:

  • To Neutralize Acid: It neutralizes the acidic byproduct generated during the reaction (e.g., acetic acid from an acetate leaving group).

  • To Prevent Isomerization: As discussed in the troubleshooting section, a base can suppress the acid-catalyzed isomerization of the branched product to the more stable linear product.[6][8]

  • To Deprotonate the Nucleophile: In cases where the amine nucleophile is not sufficiently reactive, a base may be required to deprotonate it, increasing its nucleophilicity.

Q3: Can allylic alcohols be used directly in amination reactions?

A3: Yes, the direct use of allylic alcohols is a more atom-economical approach as it avoids the pre-functionalization of the hydroxyl group. These reactions often require specific catalytic systems to activate the C-O bond.[23][24] This can be achieved through Brønsted or Lewis acid catalysis, which activates the hydroxyl group as a leaving group.[25][26] Some palladium and iridium systems have also been developed for the direct amination of allylic alcohols.[11]

Q4: How can I achieve high enantioselectivity in an allylic amination?

A4: Achieving high enantioselectivity requires the use of a chiral catalyst system. This typically involves a transition metal precursor and a chiral ligand.

  • Chiral Ligands: A wide variety of chiral ligands have been developed for this purpose, with phosphine-based ligands (e.g., BINAP derivatives) and phosphoramidites being particularly successful.[9][11]

  • Catalyst System: The combination of the metal and ligand is crucial. For example, palladium complexes with Trost ligands or iridium complexes with certain phosphoramidite ligands have demonstrated excellent enantioselectivity in allylic aminations.[12][27]

Mechanism of Asymmetric Allylic Amination

G substrate Allylic Substrate + M(0)L pi_allyl Chiral π-Allyl Complex [M(II)L] substrate->pi_allyl Oxidative Addition product Enantioenriched Allylic Amine pi_allyl->product Nucleophilic Attack nucleophile Amine Nucleophile nucleophile->product product->substrate Catalyst Turnover

Caption: General mechanism for asymmetric allylic amination.

Experimental Protocols

General Procedure for Palladium-Catalyzed Allylic Amination (Tsuji-Trost Type)

This is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), add the palladium precursor (e.g., [Pd(allyl)Cl]2, 1-2 mol%) and the desired ligand (e.g., a phosphine ligand, 2-4 mol%).

  • Solvent and Reagents: Add the appropriate anhydrous solvent (e.g., THF, Dioxane, or DCM).[7] Stir the mixture for 15-30 minutes to allow for catalyst formation.

  • Addition of Reactants: Add the allylic substrate (1.0 eq.), the amine nucleophile (1.1-1.5 eq.), and the base (e.g., K2CO3, Et3N, 1.5-2.0 eq.).

  • Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NaHCO3. Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

References

  • Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination. The Journal of Organic Chemistry. [Link]

  • Ir-Catalyzed Regiocontrolled Allylic Amination of Di-/Trienyl Allylic Alcohols with Secondary Amines. Organic Chemistry Portal. [Link]

  • ChemInform Abstract: Achieving Control over the Branched/Linear Selectivity in Palladium-Catalyzed Allylic Amination. ResearchGate. [Link]

  • Achieving control over the branched/linear selectivity in palladium-catalyzed allylic amination. PubMed. [Link]

  • Palladium(0)-Catalyzed Allylic Aminations: Kinetics and Mechanism of the Reaction of Secondary Amines with Cationic [(η3-allyl)PdL2]+ Complexes. Organometallics. [Link]

  • New insights into the mechanism of palladium-catalyzed allylic amination. PubMed. [Link]

  • Palladium/BINAP(S)-Catalyzed Asymmetric Allylic Amination. Organic Letters. [Link]

  • DFT Study on the Palladium-Catalyzed Allylation of Primary Amines by Allylic Alcohol. ResearchGate. [Link]

  • Allylic Amination of Alkenes with Iminothianthrenes to Afford Alkyl Allylamines. PMC - NIH. [Link]

  • Palladium-catalyzed allylic amination: a powerful tool for the enantioselective synthesis of acyclic nucleoside phosphonates. RSC Publishing. [Link]

  • A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. ResearchGate. [Link]

  • Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. PMC. [Link]

  • Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Effect of the leaving group and the allylic structure on the kinetics and thermodynamics of the reaction of allylic carboxylates with palladium(0) complexes. Semantic Scholar. [Link]

  • Allylic Amination via Acid Catalyzed Leaving Group Activation. Ingenta Connect. [Link]

  • Synthesis of allylic amines. Organic Chemistry Portal. [Link]

  • Late-Stage Intermolecular Allylic C–H Amination. PMC - NIH. [Link]

  • 4.1: Allylic Substitution Reactions. Chemistry LibreTexts. [Link]

  • A Mechanistic Study of Direct Activation of Allylic Alcohols in Palladium Catalyzed Amination Reactions. MDPI. [Link]

  • A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C—H Amination. PMC. [Link]

  • Asymmetric Enzymatic Synthesis of Allylic Amines:A Sigmatropic Rearrangement Strategy. Unknown Source. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3586737/pdf/nihms404870.pdf]
  • Catalytic Allylic Amination versus Allylic Oxidation: A Mechanistic Dichotomy. Organometallics. [Link]

  • (PDF) Allylic Amination via Acid Catalyzed Leaving Group Activation. ResearchGate. [Link]

  • Recent Developments in Asymmetric Allylic Amination Reactions. ResearchGate. [Link]

  • TSUJI-TROST REACTION/ALLYLATION- Solved Practice Problems. YouTube. [Link]

  • Evolution of strategies for allylic amination. ResearchGate. [Link]

  • Light-driven radical copper-catalyzed allylic amination via allylic copper intermediates. PMC. [Link]

  • Tsuji-Trost Allylation Reaction/Selectivity/CSIR 2015/Problem Solved. YouTube. [Link]

  • Tsuji-Trost Allylation/Stereochemistry/CSIR 2020/Problem Solved. YouTube. [Link]

  • The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Dalton Transactions. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • A catalytic, Brønsted base strategy for intermolecular allylic C-H amination. PubMed - NIH. [Link]

  • A Catalytic, Brønsted Base Strategy for Intermolecular Allylic C−H Amination. ResearchGate. [Link]

  • Tsuji-Trost Reaction. Organic Chemistry Portal. [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. PMC. [Link]

  • Aryl Amination with Soluble Weak Base Enabled by a Water-Assisted Mechanism. ChemRxiv. [Link]

  • Tsuji–Trost reaction. Wikipedia. [Link]

  • Allylic Amination. Chemical Reviews. [Link]

  • A substrate-dependent mechanism for nickel-catalyzed N-allylation with allylic alcohols: nucleophilic attack vs. reductive elimination. Organic Chemistry Frontiers. [Link]

Sources

Optimization

Resolving peak co-elution in the chromatographic analysis of propenamine derivatives

Current Status: Operational Topic: Resolving Peak Co-elution & Tailing in Propenamine (Allylamine) Analysis Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The Propenamine Challen...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Resolving Peak Co-elution & Tailing in Propenamine (Allylamine) Analysis Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Propenamine Challenge

Welcome to the advanced troubleshooting hub. You are likely here because your propenamine derivatives (e.g., Terbinafine, Naftifine, or novel allylamine candidates) are failing system suitability.

These compounds present a "perfect storm" for chromatography:

  • High Basicity (pKa ~8.0–9.5): The secondary or tertiary amine moiety protonates at standard acidic pH, leading to severe peak tailing via silanol interactions.

  • Geometric Isomerism: The propenyl double bond creates E (trans) and Z (cis) isomers. These are structurally rigid and often co-elute on standard C18 phases.

  • Hydrophobicity: They require high organic content, which can compress critical pairs.

This guide moves beyond basic "column swapping" to mechanistic resolution strategies.

Module 1: The "Shark Fin" Peak (Tailing & Triage)

User Query: "My main API peak has a tailing factor (


) > 2.0, and it's masking the impurity eluting immediately after it. How do I fix this?"
The Mechanism

Propenamines are basic. On standard silica columns at low pH (e.g., pH 3.0), the amine is positively charged (


). It interacts electrostatically with residual negatively charged silanols (

) on the stationary phase surface. This secondary interaction causes the "kinetic lag" we see as tailing.
Troubleshooting Protocol
StrategyMechanismImplementationPros/Cons
1. The "High pH" Switch (Recommended)Operates at pH > pKa (e.g., pH 9.5–10.5). The amine becomes neutral (

), eliminating silanol interaction.
Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide. Column: Hybrid Silica (e.g., Waters XBridge, Agilent Poroshell HPH).Pro: Perfect peak shape, higher retention (hydrophobic interaction dominates). Con: Destroys standard silica columns immediately.
2. Chaotropic Salts Masks silanols and disrupts solvation shells.Additive: 0.1% Trifluoroacetic acid (TFA) or Perchlorate salts.Pro: Works on standard C18. Con: TFA suppresses MS signal (LC-MS incompatible).
3. Sacrificial Base Competes for silanol sites.Additive: Triethylamine (TEA) at 5–10 mM.Pro: Cheap.[1] Con: Can cause baseline drift; incompatible with some detectors.
Decision Logic: Tailing Resolution

TailingLogic Start START: Peak Tailing > 1.5 CheckMS Is detection MS (Mass Spec)? Start->CheckMS MS_Yes Yes CheckMS->MS_Yes MS_No No (UV/PDA) CheckMS->MS_No HybridCol Do you have a Hybrid/High-pH Column? MS_Yes->HybridCol TEA STRATEGY C: Sacrificial Base Add 0.1% Triethylamine (TEA) MS_No->TEA HighPH STRATEGY A: High pH (9.5) Ammonium Bicarbonate (Neutralizes Amine) HybridCol->HighPH Yes Formate STRATEGY B: Low pH Ammonium Formate + High Ionic Strength HybridCol->Formate No caption Figure 1: Decision matrix for resolving amine tailing based on detector and column availability.

Module 2: The Isomer Crisis (E/Z Co-elution)

User Query: "I cannot separate the Z-isomer impurity from the E-isomer active drug. They co-elute regardless of the gradient slope."

The Mechanism

E and Z isomers have identical masses and very similar hydrophobicities. Standard C18 columns separate based on hydrophobicity (dispersive interactions). To separate isomers, you need Shape Selectivity or


 Selectivity .
The "Thermal Tuning" Protocol

Temperature is the most underutilized tool for isomer separation.

  • High Temp (

    
    C):  Increases mass transfer but decreases selectivity (
    
    
    
    ). The molecules vibrate more, appearing "spherical" to the stationary phase.
  • Low Temp (

    
    C):  "Freezes" the molecular conformation. The stationary phase can better discriminate the linear (E) vs. bent (Z) shape.
    
Stationary Phase Selection for Isomers
  • Phenyl-Hexyl / Biphenyl Phases:

    • Why: Propenamines contain double bonds and often aromatic rings (e.g., naphthyl groups in Terbinafine). Phenyl phases engage in

      
       stacking. The E and Z isomers will have different accessibility to the 
      
      
      
      electrons, creating separation.
  • High Density C30:

    • Why: Often used for carotenoids, these recognize "linear" vs "bent" molecules.

Experimental Workflow: Isomer Resolution
  • Step 1: Switch to a Phenyl-Hexyl column.

  • Step 2: Use Methanol (MeOH) instead of Acetonitrile (ACN).

    • Reasoning: ACN is a

      
      -electron deficient solvent and can interfere with the analyte-stationary phase 
      
      
      
      interaction. MeOH allows the
      
      
      -interaction to dominate.
  • Step 3: Lower column temperature to 20°C .

Isomer Separation Logic

IsomerSep Input Co-eluting E/Z Isomers Step1 Check Solvent Input->Step1 Decision1 Is it ACN? Step1->Decision1 Action1 Switch to Methanol (Promotes pi-pi selectivity) Decision1->Action1 Yes Step2 Check Temp Decision1->Step2 No Action1->Step2 Action2 Lower T to 20°C (Increases Shape Selectivity) Step2->Action2 Step3 Check Column Action2->Step3 Action3 Switch to Phenyl-Hexyl Step3->Action3 caption Figure 2: Workflow for maximizing selectivity (alpha) between geometric isomers.

Module 3: Advanced Method Optimization

User Query: "I have separation, but the run time is too long, or the resolution is barely 1.5."

Gradient Engineering

For propenamines, impurities often cluster near the main peak. A "Focused Gradient" is required.

Calculation: Instead of a linear 5–95% B run, calculate the elution composition ($ %B_{elute} $) of your target.

  • Protocol: Run a scout gradient. Note the %B where the peak elutes.

  • Optimization: Create a shallow isocratic hold or very shallow gradient slope (e.g., 0.5% change per minute) starting 5% below and ending 5% above the elution point.

Table: Recommended Starting Conditions (Self-Validating)

ParameterConditionRationale
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)Neutralizes amine; eliminates tailing; MS compatible.
Mobile Phase B MethanolEnhances selectivity for aromatic/ene moieties.
Column Waters XBridge Phenyl or Phenomenex Gemini NXHigh pH stability +

selectivity.
Flow Rate Optimized to Van Deemter (e.g., 0.3 mL/min for 2.1mm ID)Maximize efficiency (

).
Detection UV 220 nm or 280 nm220nm for sensitivity; 280nm for aromatic selectivity.

References

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. (Demonstrates the dramatic improvement in retention and peak shape of basic amines at pH 10 using Hybrid Silica).

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. (Detailed guide on pKa manipulation for method robustness).

  • Journal of Chromatography A. Separation of geometric isomers of allylamine antifungals. (Foundational work on E/Z isomer resolution using shape-selective phases).

  • U.S. Pharmacopeia (USP). Terbinafine Hydrochloride Monograph. (The regulatory standard for resolution requirements between Terbinafine and related compounds).

  • Element Lab Solutions.Phenyl Stationary Phases for HPLC.

    
     interactions for separating isomers).
    
    

Sources

Troubleshooting

Enhancing the stability of 2-Propen-1-amine, 3-(4-ethylphenyl)- for long-term storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on enhancing the long-term storage stability of 3-(4-ethylphenyl)-2-propen-1-amine. The information presented...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on enhancing the long-term storage stability of 3-(4-ethylphenyl)-2-propen-1-amine. The information presented herein is a synthesis of established chemical principles and practical, field-proven insights to ensure the integrity and purity of this valuable research compound.

Introduction: Understanding the Stability Challenges

3-(4-ethylphenyl)-2-propen-1-amine is a substituted allylic amine with a structure analogous to cinnamylamine. Its stability is influenced by two primary functional groups: the aromatic amine and the allylic double bond. The lone pair of electrons on the nitrogen atom and the π-electrons of the double bond are susceptible to oxidative and radical-mediated degradation pathways. The 4-ethylphenyl substituent, being an electron-donating group, can also influence the reactivity of the aromatic ring and the adjacent allylic system.

The primary degradation pathways of concern for this molecule are:

  • Oxidation: The amine functionality is prone to oxidation, which can lead to the formation of colored impurities, including imines, nitroso, and nitro compounds. This process is often catalyzed by light, heat, and the presence of atmospheric oxygen.

  • Polymerization: The allylic double bond is susceptible to free-radical polymerization, especially in the presence of initiators, heat, or light. This can result in the formation of oligomers and polymers, leading to a decrease in purity and potential changes in physical properties (e.g., increased viscosity, precipitation).

  • Hydrolysis: While less common for the free base, if stored as a salt (e.g., hydrochloride), hydrolysis can occur in the presence of moisture.

This guide will provide a series of frequently asked questions (FAQs) and troubleshooting protocols to mitigate these degradation pathways and ensure the long-term stability of your 3-(4-ethylphenyl)-2-propen-1-amine samples.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My sample of 3-(4-ethylphenyl)-2-propen-1-amine has turned yellow/brown upon storage. What is the likely cause and is the material still usable?

A1: The development of a yellow or brown coloration is a common indicator of oxidation of the aromatic amine moiety.[1] This is often accelerated by exposure to air (oxygen) and light. While minor discoloration may not significantly impact the bulk purity for some applications, it is a clear sign of degradation.

  • Causality: The primary amine is oxidized, potentially forming colored imine or nitroso intermediates and, eventually, more highly oxidized species.

  • Troubleshooting:

    • Re-analyze the purity: Use a suitable analytical method, such as HPLC-UV or GC-MS, to quantify the purity of the sample and identify any major degradation products. A protocol for HPLC analysis is provided in the "Experimental Protocols" section.

    • Assess usability: Based on the purity analysis, determine if the material is still suitable for your intended experiment. For applications requiring high purity, such as in vitro biological assays or as a precursor for sensitive chemical synthesis, purification (e.g., column chromatography or distillation) may be necessary.

    • Prevent future degradation: For the remaining stock, immediately implement the recommended storage conditions outlined in Q2.

Q2: What are the optimal conditions for the long-term storage of 3-(4-ethylphenyl)-2-propen-1-amine?

A2: To minimize both oxidation and polymerization, stringent storage conditions are essential. The following table summarizes the recommended storage parameters.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CReduces the rate of chemical reactions, including oxidation and polymerization.[2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Light Amber vial or protected from lightMinimizes light-catalyzed degradation pathways.
Container Tightly sealed glass vial (e.g., amber screw-cap vial with a PTFE-lined cap)Prevents exposure to air and moisture. Glass is generally inert to amines.[3]
Form As a solid (if applicable as a salt) or neat oilMinimizes interaction with solvents that may contain impurities or promote degradation.

Q3: I have observed the formation of a viscous liquid or a precipitate in my sample. What could be the cause?

A3: An increase in viscosity or the formation of a precipitate is a strong indication of polymerization of the allylic double bond. This can be initiated by exposure to heat, light, or trace impurities that can act as radical initiators.

  • Causality: The allylic C=C double bond undergoes free-radical polymerization, leading to the formation of higher molecular weight oligomers and polymers that are less soluble.

  • Troubleshooting:

    • Purity analysis: Attempt to dissolve a small amount of the sample in a suitable solvent and analyze by HPLC or GC-MS. You may observe a decrease in the main peak area and the appearance of a broad, unresolved hump corresponding to the polymeric material.

    • Usability: The material is likely unsuitable for most applications due to the significant change in its chemical composition. Purification of the remaining monomer from the polymer is often difficult.

    • Prevention: For future storage, strictly adhere to the recommended conditions in Q2. Consider the addition of a stabilizer as discussed in Q4.

Q4: Can I use a stabilizer to enhance the long-term stability of 3-(4-ethylphenyl)-2-propen-1-amine? If so, what do you recommend?

A4: Yes, the addition of a stabilizer, particularly an antioxidant, can significantly prolong the shelf-life of the compound. Aromatic amines themselves can act as antioxidants, but the addition of a more effective radical scavenger is beneficial.

  • Recommended Stabilizers:

    • Hindered Phenolic Antioxidants: Butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) at a concentration of 0.01-0.1% (w/w) are effective radical scavengers that can inhibit both oxidation of the amine and polymerization of the allyl group.

    • Thioethers: While less common for this specific application, thioethers can act as secondary antioxidants by decomposing hydroperoxides.

  • Implementation:

    • Dissolve the chosen antioxidant in a minimal amount of a volatile, inert solvent (e.g., anhydrous diethyl ether or dichloromethane).

    • Add the antioxidant solution to your sample of 3-(4-ethylphenyl)-2-propen-1-amine.

    • Thoroughly mix the solution.

    • Remove the solvent under a gentle stream of inert gas (argon or nitrogen) to ensure the antioxidant is evenly distributed.

    • Store the stabilized compound under the recommended conditions (Q2).

Q5: I need to store the compound in a solvent for experimental use. What is the best solvent for long-term stability?

A5: Storing the compound in solution is generally not recommended for long-term storage due to potential interactions with the solvent and any impurities it may contain. However, for short- to medium-term storage, the choice of solvent is critical.

  • Recommended Solvents:

    • Aprotic, non-polar solvents: Anhydrous toluene or dioxane are suitable options as they are less likely to participate in degradation reactions.

    • Avoid: Chlorinated solvents (e.g., dichloromethane, chloroform) should be avoided as they can form acidic byproducts that may catalyze polymerization. Protic solvents (e.g., alcohols) may react with the amine over time.

  • Best Practices for Solution Storage:

    • Use high-purity, anhydrous solvents.

    • De-gas the solvent with argon or nitrogen before preparing the solution to remove dissolved oxygen.

    • Store the solution under an inert atmosphere at low temperatures (-20°C or below).

Experimental Protocols

Protocol 1: HPLC Method for Stability Monitoring

This protocol provides a general method for monitoring the purity of 3-(4-ethylphenyl)-2-propen-1-amine and detecting the formation of degradation products.

  • Instrumentation:

    • HPLC system with a UV detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient Elution:

    • Start with a gradient of 10-95% B over 15-20 minutes. The exact gradient should be optimized to achieve good separation of the main peak from any impurities.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the pure compound)

  • Sample Preparation:

    • Accurately prepare a stock solution of the compound in acetonitrile or methanol (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Monitor the peak area of the main compound over time. A decrease in the peak area percentage indicates degradation.

    • Observe the appearance of new peaks, which represent degradation products.

Protocol 2: Accelerated Stability Study

To proactively assess the stability of a new batch of 3-(4-ethylphenyl)-2-propen-1-amine, an accelerated stability study can be performed.

  • Sample Preparation: Aliquot the compound into several amber glass vials under an inert atmosphere.

  • Stress Conditions: Expose the vials to a range of stress conditions:

    • Elevated Temperature: 40°C in the dark.

    • Light Exposure: Room temperature under ambient laboratory light.

    • Oxidative Stress: Room temperature with the vial cap loosened to allow air exposure.

  • Time Points: Analyze the samples at regular intervals (e.g., Day 0, Day 3, Day 7, Day 14, and Day 30) using the HPLC method described in Protocol 1.

  • Analysis: Compare the chromatograms from the stressed samples to a control sample stored under optimal conditions (-20°C, inert atmosphere, dark). This will help identify the primary degradation pathways and the rate of degradation under different conditions.

Visualizations

Potential Degradation Pathways

A 3-(4-ethylphenyl)-2-propen-1-amine B Oxidation Products (Colored Impurities) A->B Oxidation C Polymerization Products (Oligomers/Polymers) A->C Polymerization D Oxygen (Air) D->B E Light/Heat E->B E->C F Radical Initiators F->C

Caption: Potential degradation pathways of 3-(4-ethylphenyl)-2-propen-1-amine.

Experimental Workflow for Stability Assessment

cluster_0 Storage Conditions cluster_1 Analysis cluster_2 Data Evaluation A Optimal Storage (-20°C, Inert, Dark) C Time Point Sampling (Day 0, 3, 7, 14, 30) A->C B Stress Conditions (40°C, Light, Air) B->C D HPLC-UV Analysis C->D F Purity vs. Time Plot D->F G Degradation Product Profile D->G E GC-MS for Impurity ID H Shelf-Life Determination F->H G->E G->H

Caption: Workflow for conducting a stability study.

References

  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.

  • Li, Y., et al. Construction and yield optimization of a cinnamylamine biosynthesis route in Escherichia coli. Biotechnology for Biofuels and Bioproducts, 2022.

  • Gao, W., et al. Rapid qualitative pyrolysis GC-MS analysis of carcinogenic aromatic amines from dyed textiles. Journal of Analytical and Applied Pyrolysis, 2013.

  • Shimadzu. Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. 2021.

  • Mazari, S. Gas chromatographic analysis of degradation products from amine in CO2 capture: An overview. Journal of Chromatography & Separation Techniques, 2016.

  • Barros, J.A.S., et al. High performance liquid chromatography method for the determination of cinnamyl alcohol dehydrogenase activity in soybean roots. Plant Physiology and Biochemistry, 2006.

  • Tanaka, Y., et al. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 2024.

  • BenchChem. Application Notes and Protocols for the Analytical Characterization of Cinnamyl Cinnamate.

  • Partab, A., et al. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 2023.

  • Wang, Z., et al. Scope of Substituents on the Phenyl Ring. ResearchGate, 2021.

  • CLEAPSS. Aromatic Amines Hazcard Overview. Scribd.

  • Rihana, J., et al. Short- and Long-Term Stability of Aromatic Amines in Human Urine. International Journal of Molecular Sciences, 2023.

  • BenchChem. Review of literature on substituted cinnamylamines.

  • Reddy, T. J., et al. Scalable Synthesis of Cinnamylamines Via the Heck Reaction: Application in the Synthesis of Abamine, Naftifine and Reboxetine. ResearchGate, 2015.

  • Lipshutz, B.H., et al. Aminations of allylic phenyl ethers via micellar catalysis at room temperature in water. Organic letters, 2009.

  • DGUV. Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso, 2020.

  • Butler, C.A.G., et al. Oxidative Mizoroki–Heck Reaction of Unprotected Cinnamylamines at Ambient Temperature Under Air. Organic & Biomolecular Chemistry, 2023.

  • Kim, H.N., et al. A color version of the Hinsberg test: 1 degrees -3 degrees amine indicator. Journal of the American Chemical Society, 2012.

  • SIELC Technologies. HPLC Method for Separation of Amines on BIST B and BIST B+ Columns.

  • Organic Chemistry Portal. Synthesis of allylic amines.

  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.

  • Tzani, A., et al. Multifunctional Cinnamic Acid Derivatives. Molecules, 2016.

  • Singh, S., et al. Development and Validation of HPLC and UV Spectrophotometric Method for the Quantification of Cinnamaldehyde in Cinnamon Bark Extract. Journal of Natural Remedies, 2023.

  • Serna-Becerra, C., et al. Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. RSC Medicinal Chemistry, 2024.

  • Krasniqi, B., et al. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chemical Reviews, 2021.

  • LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. Chemistry LibreTexts.

  • Didas, S.A., et al. Spectroscopic Investigation into Oxidative Degradation of Silica-Supported Amine Sorbents for CO2 Capture. The Journal of Physical Chemistry C, 2012.

  • Voice, A.K. Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin, 2013.

Sources

Optimization

Technical Support Center: Addressing Poor Solubility of Novel Amine Compounds in Biological Assays

Introduction Novel amine-containing compounds are a cornerstone of modern drug discovery, prized for their ability to form key interactions with biological targets. However, their basic nature often leads to significant...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Novel amine-containing compounds are a cornerstone of modern drug discovery, prized for their ability to form key interactions with biological targets. However, their basic nature often leads to significant challenges with aqueous solubility, a critical factor for success in any biological assay. Poor solubility can lead to underestimated compound potency, inconsistent results, and misleading structure-activity relationships (SAR).[1] This guide provides a comprehensive, question-and-answer-based approach to troubleshooting and overcoming these solubility hurdles, ensuring the integrity and reliability of your experimental data.

Frequently Asked Questions & Troubleshooting Guide

Section 1: Understanding the Root Cause
Q1: My amine compound crashed out of solution when I diluted my DMSO stock into aqueous assay buffer. What's happening?

A1: This is a classic sign of a compound exceeding its kinetic solubility .[2] Your compound was soluble in the 100% DMSO stock, but when diluted into the aqueous buffer, the environment's polarity changed dramatically. The compound's concentration is now likely above its equilibrium solubility in the final assay buffer, causing it to precipitate. This is especially common for lipophilic, or "greasy," molecules which prefer non-polar environments.[3] The results from such an assay are often unreliable because the true concentration of the compound in solution is unknown.[1]

It's important to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, rapidly diluted from a high-concentration DMSO stock, begins to precipitate.[2] This is what is most relevant for high-throughput screening (HTS) where compounds are added this way.[1][4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of solid compound to a buffer and allowing it to equilibrate over a longer period (e.g., 24-72 hours).[2][5] This value is more relevant for later-stage development and formulation.[4][6]

Often, the kinetic solubility value is higher than the thermodynamic solubility because the compound may initially form a supersaturated or amorphous precipitate, which is temporarily more soluble than the most stable crystalline form.[5][6]

Q2: Why are amine-containing compounds so frequently problematic?

A2: The solubility of amine compounds is intrinsically linked to their basicity and the pH of the surrounding medium.[3][7] Most drugs are weak acids or bases.[2] An amine group (a weak base) can exist in two states: a neutral, uncharged form (R-NH₂) and a protonated, positively charged form (R-NH₃⁺).

  • At high pH (basic conditions): The amine is primarily in its neutral, uncharged state. This form is typically less water-soluble, especially if the rest of the molecule is lipophilic.

  • At low pH (acidic conditions): The amine group becomes protonated (R-NH₃⁺). This charged, or ionized, form is generally much more soluble in aqueous solutions.[8][9]

This pH-dependent behavior is a primary reason for solubility issues. If your assay buffer has a physiological pH of ~7.4, and your compound's pKa is also in this range, small shifts in pH can dramatically alter the ratio of charged to uncharged species, and thus, the overall solubility.[10]

Section 2: Initial & Straightforward Interventions
Q3: What is the first and simplest thing I should try to improve my amine's solubility?

A3: pH Modification. Given that most amines are basic, the most direct way to increase their solubility is to lower the pH of your assay buffer.[3][7] By protonating the amine to its cationic form, you can often dramatically increase aqueous solubility.

Causality: The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ionization state of the compound. For a basic amine, lowering the pH well below its pKa will ensure that the vast majority of the molecules are in the more soluble, protonated form.

Practical Steps:

  • Determine the pKa of your compound (this can often be predicted with software if not known experimentally).

  • Prepare your assay buffer at a pH unit that is 1-2 units below the amine's pKa. For example, if the pKa is 7.5, try a buffer at pH 6.5 or 5.5.

  • Crucially, you must verify that your biological target (e.g., enzyme, cell line) is stable and functional at this new pH. Run a control experiment to confirm assay performance is not compromised by the pH change alone.

Visualizing the Impact of pH on Amine Solubility

The following diagram illustrates the fundamental equilibrium that governs the solubility of a primary amine. Lowering the pH (increasing H⁺ concentration) pushes the equilibrium towards the more soluble, protonated form.

G cluster_0 High pH (Basic) cluster_1 Low pH (Acidic) A R-NH₂ (Neutral, Low Solubility) B R-NH₃⁺ (Charged, High Solubility) A->B + H⁺ B->A - H⁺

Caption: pH-dependent equilibrium of a basic amine.

Q4: I can't change the pH of my assay. What's the next easiest strategy?

A4: The use of co-solvents is a very common and effective strategy.[11][12][13] Co-solvents are water-miscible organic solvents that, when added to the aqueous buffer in small amounts, can increase the solubility of hydrophobic compounds.[14]

Common Co-solvents in Biological Assays:

  • Dimethyl Sulfoxide (DMSO): Almost certainly the solvent for your stock solution. However, final concentrations in assays are typically limited to <0.5% or <1% as higher levels can be toxic to cells or inhibit enzymes.[3]

  • Polyethylene Glycol (PEG), especially PEG 300 or PEG 400: Generally well-tolerated by many biological systems and effective at solubilizing lipophilic compounds.[3][14]

  • Ethanol: Can be effective but is often more disruptive to protein structure and more volatile than other options.[15]

Causality: Co-solvents work by reducing the overall polarity of the aqueous medium. This creates a more favorable environment for the non-polar regions of your amine compound, effectively bridging the gap between its preference for an organic environment (like DMSO) and the aqueous assay buffer.

Trustworthiness Check: Always run a vehicle control . This means testing the effect of the co-solvent on your assay at the exact same final concentration you will use with your compound. This is essential to ensure that any observed biological effect is due to your compound and not the solvent itself.[3]

Section 3: Advanced Formulation Strategies
Q5: My compound still precipitates even with pH adjustment and co-solvents. What other formulation tools can I use?

A5: When simpler methods fail, you can turn to more advanced formulation excipients. Two powerful options are cyclodextrins and surfactants .

  • Cyclodextrins (CDs):

    • What they are: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic (water-loving) exterior and a hydrophobic (water-fearing) inner cavity.[16][17]

    • How they work: The poorly soluble amine compound can become encapsulated within the hydrophobic core of the cyclodextrin, forming a water-soluble "inclusion complex."[16][18][19] This complex effectively shields the greasy part of your molecule from the water, dramatically increasing its apparent solubility.[17] Commonly used derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) have even greater solubility and lower toxicity.[16]

    • When to use them: Cyclodextrins are excellent for compounds that are highly lipophilic. They can improve solubility, stability, and bioavailability.[16][20]

Visualizing Cyclodextrin Encapsulation

This diagram shows how a poorly soluble drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin, rendering the complex water-soluble.

G cluster_CD Cyclodextrin a Hydrophilic Exterior b Hydrophobic Cavity Complex Water-Soluble Inclusion Complex b->Complex Drug Poorly Soluble Amine Compound Drug->b Encapsulation

Caption: Encapsulation of a drug within a cyclodextrin.

  • Surfactants:

    • What they are: Surfactants (or detergents) are molecules that have both a hydrophobic tail and a hydrophilic head. Examples include Tween® 80 or Triton™ X-100.

    • How they work: Above a certain concentration (the critical micelle concentration, or CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating a non-polar microenvironment. Your poorly soluble amine compound can partition into this core, effectively being solubilized within the aqueous solution.[7]

    • When to use them: Surfactants are powerful solubilizers but must be used with caution. They can denature proteins and disrupt cell membranes, so the concentration must be kept very low and be thoroughly tested for compatibility with the specific assay.

Q6: Should I consider making a different salt form of my amine?

A6: Absolutely. This is a critical strategy in drug development, though it may be more involved than simple formulation tweaks for an initial assay.[21] If your compound is currently a free base, converting it to a salt form (e.g., hydrochloride, mesylate, sulfate) can significantly improve its solid-state properties, solubility, and dissolution rate.[22][23][24]

Causality: The salt form of a drug is already ionized in its solid, crystalline state. When this solid is introduced to water, it can dissolve more readily than the neutral free base, which must first be solvated and then protonated by the water—an energetically less favorable process. Different counter-ions (like chloride vs. sulfate) can lead to different crystal packing energies and hydration properties, resulting in a range of solubilities and stabilities.[24][25] For example, the mesylate salt of one drug produced a solubility of 39 mg/mL, a significant increase over the parent drug and other salt forms.[24]

Section 4: Systematic Troubleshooting Workflow

When faced with a solubility problem, a systematic approach is key. The following workflow provides a decision-making framework, starting with the simplest solutions and progressing to more complex interventions.

Troubleshooting Workflow Diagram

G start_node Compound Precipitates in Assay process_node_1 Is DMSO stock clear? Is final DMSO % < 1%? start_node->process_node_1 Initial Check decision_node decision_node process_node process_node end_node Compound Soluble Proceed with Assay decision_1 Is compound ionizable? (e.g., Amine) process_node_1->decision_1 process_node_2 Strategy 1: pH Adjustment Lower buffer pH (e.g., to 6.0) decision_1->process_node_2 Yes process_node_3 Strategy 2: Co-solvents Add 1-5% PEG 400 decision_1->process_node_3 No decision_2 Is assay compatible with new pH? process_node_2->decision_2 decision_3 Is assay compatible with co-solvent? process_node_3->decision_3 decision_2->end_node Yes decision_2->process_node_3 No decision_3->end_node Yes process_node_4 Strategy 3: Excipients Try Cyclodextrins (HP-β-CD) or low-level surfactants decision_3->process_node_4 No decision_4 Solubility Improved? process_node_4->decision_4 decision_4->end_node Yes process_node_5 Advanced Strategy: Consider Salt Screening or Amorphous Solid Dispersion decision_4->process_node_5 No

Caption: Systematic workflow for troubleshooting poor compound solubility.

Data Summary Table: Comparison of Solubilization Strategies
StrategyMechanism of ActionTypical Fold Increase in SolubilityKey Considerations
pH Adjustment Increases ionization of the basic amine group to a more soluble cationic form.[3][8]10 - 1,000xMust confirm that the biological target/assay is stable and functional at the new pH.[3]
Co-solvents (e.g., PEG 400) Reduces the overall polarity of the aqueous medium, making it more favorable for the compound.[3][13]5 - 100xRequires a vehicle control; high concentrations can affect assay performance.[3][14]
Cyclodextrins (HP-β-CD) Encapsulates the hydrophobic compound within its core, forming a soluble inclusion complex.[16][18]10 - 5,000xCan sometimes interfere with compound-target binding if the binding motif is encapsulated.
Salt Formation Pre-ionizes the compound in its solid form, reducing the energy barrier for dissolution.[22][23]10 - 1,000xRequires chemical synthesis; a more involved process suitable for lead optimization.[24]

Experimental Protocols

Protocol 1: High-Throughput Kinetic Solubility Assessment

This protocol provides a rapid method to estimate the kinetic solubility of your compound in the final assay buffer using nephelometry (light scattering).

Materials:

  • 10 mM stock solution of amine compound in 100% DMSO.

  • Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Clear, 96-well microplate.

  • Plate reader capable of measuring turbidity or a dedicated nephelometer.

Procedure:

  • Prepare Compound Plate: In a 96-well plate, perform a serial dilution of your 10 mM DMSO stock with 100% DMSO to generate a range of concentrations (e.g., 10 mM down to 156 µM).

  • Dispense Buffer: In a separate clear 96-well assay plate, add 198 µL of your aqueous assay buffer to each well.

  • Initiate Precipitation: Using a multi-channel pipette, rapidly transfer 2 µL from each well of the compound plate to the corresponding wells of the assay plate. This creates a 1:100 dilution, resulting in a final concentration range from 100 µM down to 1.56 µM, with a constant final DMSO concentration of 1%. Mix well by gentle agitation.

  • Incubate: Allow the plate to incubate at room temperature for 1-2 hours, protected from light.

  • Measure Turbidity: Measure the light scattering or turbidity of each well using a plate reader (e.g., at 620 nm).[3]

  • Data Analysis: Determine the lowest concentration at which a significant increase in turbidity is observed compared to a buffer + 1% DMSO control. This concentration is your approximate kinetic solubility.

Protocol 2: Stock Solution Preparation with a Co-solvent (PEG 400)

This protocol describes how to prepare and dose a compound using a co-solvent system.

Materials:

  • Amine compound (solid).

  • Polyethylene Glycol 400 (PEG 400).

  • Aqueous assay buffer.

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of your compound (e.g., 20 mM) in 100% PEG 400. Use a vortex mixer and gentle warming (e.g., 37°C) to ensure complete dissolution.[3] Visually inspect to confirm no solid particles remain.

  • Serial Dilution: Create a serial dilution series from this primary stock using 100% PEG 400 as the diluent.

  • Assay Plate Dosing: Add a small, fixed volume (e.g., 1 µL) of each PEG 400 stock dilution to the appropriate wells of your assay plate.

  • Vehicle Control: To separate control wells, add 1 µL of 100% PEG 400 (with no compound).

  • Final Dilution: Add the aqueous assay buffer to all wells to reach the final desired volume (e.g., add 99 µL for a final volume of 100 µL). This will result in a final PEG 400 concentration of 1%.

  • Incubation and Analysis: Gently mix the plate and proceed with your standard assay protocol.

References

  • Alsenz, J., & Kansy, M. (2007). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 31(5), 271-280. [Link]

  • Amit, K., & Singh, S. K. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8(3), 212. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Kumar, S., & Singh, A. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Pharma Times, 42(10), 19-24. [Link]

  • Daina, A., & Zoete, V. (2021). Kinetic solubility: Experimental and machine-learning modeling perspectives. Journal of Chemical Information and Modeling, 61(3), 1143-1153. [Link]

  • Austin, P. (2023). Formulating OSDs for Poorly Soluble Drugs. Tablets & Capsules. [Link]

  • Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • Londhe, V., & Nagarsenker, M. (1999). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Indian Journal of Pharmaceutical Sciences, 61(4), 193-199. [Link]

  • Sharma, D., & Saini, S. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-5. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2009). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 1(3), 577-589. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Stahl, P. H. (2008). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmazeutische Industrie, 70(3), 328-333. [Link]

  • Popescu, C., & Cirnatu, D. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 15(7), 1888. [Link]

  • DuPont Nutrition & Biosciences. (2020). Formulating Immediate-Release Tablets for Poorly Soluble Drugs. Drug Development & Delivery. [Link]

  • Singh, R., & Kumar, R. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 1-8. [Link]

  • Vega, F., et al. (2022). Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review. Energies, 15(24), 9479. [Link]

  • Sinko, P. J. (Ed.). (2024). From Inclusion Complexes to Innovative Therapies: Cyclodextrins and Their Pharmaceutical Applications. Pharmaceutics, 16(3), 333. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions. Journal of Pharmaceutical Sciences, 99(8), 3294-3305. [Link]

  • Jain, N. K., & Khare, P. (2019). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 20(6), 241. [Link]

  • Pharma Tech. (2024, January 18). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development [Video]. YouTube. [Link]

  • Spoke. (2021, February 1). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]

  • Safdar, M. Z. (2023, February 8). Why salt formation of weak acid increases the drug solubility? [Online forum post]. ResearchGate. [Link]

  • Drug Development & Delivery. (2020, March 23). SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Lee, T. Y., et al. (2019). pH dependence of amino acid solubility. [Figure]. ResearchGate. [Link]

  • Ibis Scientific, LLC. (2023, May 1). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247-7254. [Link]

  • Kumar, A., Sahoo, S. K., & Padhee, K. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 108-116. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (n.d.). Systematic study of the effect of the co-solvent on the performance of amine-based solvents for CO2 capture. Retrieved from [Link]

  • Harvey, D. (2020, August 18). 2.5: Preparing Solutions. Chemistry LibreTexts. [Link]

  • Chadha, R., & Saini, A. (2015). Cocrystals to facilitate delivery of poorly soluble compounds beyond-rule-of-5. Drug Delivery and Translational Research, 5(5), 457-473. [Link]

  • Vecchiarello, N., et al. (2019). High Throughput Solubility and Re-dissolution Screening for Antibody Purification via Combined PEG and Zinc Chloride Precipitation. Biotechnology Progress, 35(4), e2811. [Link]

  • Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar. [Link]

  • Pharma IQ. (n.d.). High-Throughput Screening: Best Practice, Trends and Challenges. Retrieved from [Link]

  • Goldstein, J. A., & Heller, M. (2013). CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing, 18, 278-289. [Link]

  • Lloyd, M. (2020, June 4). High-throughput screening as a method for discovering new drugs. Drug Target Review. [Link]

  • Major, J. (1998). Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. Journal of Biomolecular Screening, 3(1), 13-17. [Link]

Sources

Troubleshooting

Minimizing matrix effects in the mass spectrometric analysis of biological samples containing 2-Propen-1-amine, 3-(4-ethylphenyl)-

Technical Support Center: Minimizing Matrix Effects for 2-Propen-1-amine, 3-(4-ethylphenyl)- Welcome to the technical support center for the mass spectrometric analysis of 2-Propen-1-amine, 3-(4-ethylphenyl)-. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Matrix Effects for 2-Propen-1-amine, 3-(4-ethylphenyl)-

Welcome to the technical support center for the mass spectrometric analysis of 2-Propen-1-amine, 3-(4-ethylphenyl)-. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to mitigate matrix effects in biological samples. Our approach is grounded in extensive field experience and fundamental scientific principles to ensure the integrity and reliability of your bioanalytical data.

Section 1: Understanding the Challenge: The Analyte and the Matrix

This section addresses the fundamental concepts of matrix effects and how the specific properties of 2-Propen-1-amine, 3-(4-ethylphenyl)- can influence its analysis.

FAQ: What are matrix effects and why are they a critical concern for my analysis?

Answer:

Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological sample matrix (e.g., plasma, urine, tissue homogenate).[1] These effects manifest in two primary ways:

  • Ion Suppression: A reduction in the analyte's signal intensity, which is the most common manifestation.[1][2] This leads to decreased sensitivity and can prevent the detection of the analyte at low concentrations.[1]

  • Ion Enhancement: An increase in the analyte's signal intensity, which is less common but can also lead to inaccurate quantification.[1][2]

The core problem with matrix effects is their variability. Different biological samples will have different compositions, leading to inconsistent suppression or enhancement. This variability can severely compromise the accuracy, precision, and reproducibility of your quantitative data, which is a significant concern for regulatory submissions and the overall integrity of your research.[3][4] The impact can be substantial, with uncontrolled matrix effects potentially reducing analytical accuracy by 20-80%.[1]

FAQ: What properties of 2-Propen-1-amine, 3-(4-ethylphenyl)- make it susceptible to matrix effects?

Answer:

While specific experimental data for "2-Propen-1-amine, 3-(4-ethylphenyl)-" is not widely published, we can infer its potential behavior based on its chemical structure. A close structural analog, (s)-1-(4-Ethylphenyl)prop-2-en-1-amine, has a calculated LogP of approximately 2.43.[5] This suggests the compound is moderately hydrophobic.

Key structural features and their implications include:

  • Primary Amine Group (-NH2): Primary amines are basic and will readily ionize in the positive ion mode of a mass spectrometer, typically forming [M+H]+ ions. The pKa of the conjugate acid of a similar primary amine is expected to be around 9-10. This basicity is crucial for developing selective sample preparation methods, such as mixed-mode cation exchange solid-phase extraction (SPE).

  • Ethylphenyl Group: This group imparts a degree of hydrophobicity to the molecule.[6] Hydrophobic compounds can be challenging as they may co-elute with endogenous hydrophobic matrix components like phospholipids, a primary cause of ion suppression.[7][8]

  • Moderate Molecular Weight: The molecular weight of a related structure is 161.24 g/mol .[5] While not a large molecule, its interaction with the matrix is a key consideration.

Given these properties, 2-Propen-1-amine, 3-(4-ethylphenyl)- is likely to be retained on reversed-phase chromatography columns and is susceptible to co-elution with matrix components that can interfere with its ionization.

FAQ: How can I quantitatively assess the impact of the matrix on my analysis?

Answer:

The most common and regulatory-accepted method for quantifying matrix effects is the post-extraction spike method .[7] This method allows you to determine the absolute matrix effect and is a critical part of method validation as required by agencies like the FDA and EMA.[1][9]

Here is a workflow for this assessment:

cluster_A Set A: Analyte in Neat Solution cluster_B Set B: Post-Extraction Spike cluster_C Analysis & Calculation A1 Prepare analyte solution in reconstitution solvent (e.g., 50:50 ACN:H2O) C1 Analyze both sets by LC-MS/MS A1->C1 B1 Extract blank biological matrix from at least 6 different sources B2 Spike the extracted blank matrix with the analyte at the same concentration as Set A B1->B2 B2->C1 C2 Calculate Matrix Factor (MF) and Internal Standard (IS) Normalized MF C1->C2

Caption: Workflow for Quantitative Assessment of Matrix Effects.

Protocol for Quantitative Matrix Effect Assessment:

  • Prepare Set A: Create a standard solution of your analyte and its internal standard (if used) in the final mobile phase or reconstitution solvent at low and high concentrations.

  • Prepare Set B: Take blank biological matrix from at least six different individual lots. Process these samples using your extraction method. After the final extraction step (e.g., after elution and evaporation), spike the resulting extract with the analyte and internal standard to the same concentrations as in Set A.

  • Analyze: Inject both sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Assess Variability: The coefficient of variation (CV%) of the matrix factor across the different lots of the biological matrix should be ≤15%.

Section 2: Strategic Sample Preparation to Minimize Matrix Effects

Effective sample preparation is the most powerful tool to combat matrix effects by removing interfering endogenous components before they enter the mass spectrometer.[7][10]

Troubleshooting Guide: My signal is suppressed and highly variable. Where should I start?

If you are observing significant ion suppression, a systematic approach to improving your sample cleanup is necessary. This decision tree outlines a logical progression from simple to more complex techniques.

Start Start: Significant Ion Suppression Detected PPT Is your current method Protein Precipitation (PPT)? Start->PPT LLE Consider Liquid-Liquid Extraction (LLE) PPT->LLE Yes SPE Implement Solid-Phase Extraction (SPE) PPT->SPE No LLE->SPE Suppression Persists Phospholipid Incorporate Phospholipid Removal Step SPE->Phospholipid Suppression Persists CheckLC Optimize Chromatography to separate from suppression zone Phospholipid->CheckLC Suppression Persists

Caption: Decision Tree for Troubleshooting Ion Suppression.
FAQ: Which sample preparation technique (PPT, LLE, or SPE) is best for my analyte?

Answer:

The choice of technique depends on the required level of cleanliness, throughput, and available resources. While Protein Precipitation (PPT) is fast, it is often insufficient for removing phospholipids, which are major contributors to matrix effects.[5][8]

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, simple, inexpensive.Non-selective, does not effectively remove phospholipids or salts, leading to significant matrix effects.[5]Initial screening, high-throughput applications where some matrix effect is tolerable.
Liquid-Liquid Extraction (LLE) Good for removing polar interferences like salts. Can concentrate the analyte.Can be labor-intensive, uses large volumes of organic solvents, may not efficiently remove phospholipids.[1][7]Cleaner extracts than PPT, suitable for moderately nonpolar analytes.
Solid-Phase Extraction (SPE) Highly selective, provides the cleanest extracts, effectively removes salts and phospholipids, can concentrate the analyte.[6][10]Requires method development, can be more expensive and time-consuming than PPT or LLE.Methods requiring high sensitivity and minimal matrix effects, essential for regulatory submissions.

For a basic compound like 2-Propen-1-amine, 3-(4-ethylphenyl)-, a mixed-mode cation-exchange SPE is highly recommended for achieving the cleanest extracts and minimizing matrix effects.[5]

Protocol: Generic Mixed-Mode Cation-Exchange SPE Protocol

This protocol is designed for basic compounds and leverages both reversed-phase and ion-exchange retention mechanisms for superior selectivity.

  • Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.

  • Equilibrate: Pass 1 mL of an acidic buffer (e.g., 2% formic acid in water) through the cartridge. This ensures the cation-exchange sorbent is activated.

  • Load: Pretreat the plasma/serum sample by diluting it 1:1 with the acidic buffer. Load the pretreated sample onto the cartridge. The analyte will be retained by both hydrophobic and ionic interactions.

  • Wash 1 (Aqueous): Pass 1 mL of the acidic buffer to remove polar interferences.

  • Wash 2 (Organic): Pass 1 mL of methanol to remove non-polar interferences like lipids.

  • Elute: Pass 1 mL of 5% ammonium hydroxide in methanol to elute the basic analyte. The high pH neutralizes the analyte, breaking the ionic interaction with the sorbent.

  • Dry and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Troubleshooting Guide: I've tried SPE, but still see matrix effects. What's next?

Answer:

If a standard SPE protocol is insufficient, the likely culprits are co-eluting phospholipids.[8][11] These are particularly problematic in electrospray ionization (ESI) and can cause significant signal suppression.[7] The solution is to use a specific phospholipid removal strategy.

Specialized Phospholipid Removal Products:

Several commercially available products are designed to selectively remove phospholipids.

  • HybridSPE®-Phospholipid: This technology uses a zirconia-based sorbent that has a high affinity for the phosphate head group of phospholipids.[12][13]

  • Oasis® PRiME MCX: This is a mixed-mode sorbent that also provides effective phospholipid removal.[5]

  • Resprep® PLR: These products also offer concurrent removal of proteins and phospholipids.[14]

Start Plasma/Serum Sample + Internal Standard Precipitate Add 3:1 Acetonitrile (with 1% Formic Acid) to precipitate proteins Start->Precipitate Vortex Vortex/Mix Precipitate->Vortex Load Load supernatant onto HybridSPE-Phospholipid plate Vortex->Load Apply_Vacuum Apply vacuum/positive pressure to pass sample through sorbent Load->Apply_Vacuum Collect Collect the protein- and phospholipid-depleted eluate Apply_Vacuum->Collect Analyze Directly inject or evaporate and reconstitute for LC-MS/MS analysis Collect->Analyze

Caption: Workflow for Phospholipid Removal using HybridSPE® Technology.

Section 3: Internal Standards and Calibration Strategies

Using an appropriate internal standard is crucial for compensating for matrix effects that cannot be eliminated through sample preparation.

FAQ: Why is a Stable Isotope-Labeled Internal Standard (SIL-IS) the gold standard?

Answer:

A Stable Isotope-Labeled Internal Standard (SIL-IS) is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N).[15][16] This makes it the ideal internal standard for several reasons:

  • Identical Physicochemical Properties: A SIL-IS has virtually the same extraction recovery, chromatographic retention time, and ionization efficiency as the analyte.[17][18]

  • Co-elution: Because it co-elutes with the analyte, it experiences the exact same degree of ion suppression or enhancement at the same moment in time.[17]

  • Compensation: By calculating the ratio of the analyte peak area to the SIL-IS peak area, any signal variability caused by matrix effects is effectively normalized, leading to highly accurate and precise results.[18]

Regulatory agencies strongly recommend the use of a SIL-IS for mass spectrometric assays whenever possible.

Troubleshooting Guide: I don't have a SIL-IS. What are my options?

Answer:

While a SIL-IS is preferred, it may not always be available or may be cost-prohibitive. In such cases, you have two primary alternatives:

  • Structural Analog Internal Standard: This is a compound that is chemically similar to the analyte but has a different mass.

    • Challenge: It is crucial that the structural analog has a very similar retention time and ionization behavior to the analyte. However, even small structural differences can lead to different responses to matrix effects, potentially compromising data quality.[15][16] Thorough validation is required to demonstrate that it adequately tracks the analyte.

  • Matrix-Matched Calibration: This approach involves preparing your calibration standards and quality controls in the same biological matrix as your unknown samples.[10]

    • Principle: By doing this, you ensure that your calibrators experience the same matrix effects as your samples, which helps to compensate for signal suppression or enhancement.

    • Requirement: You must have access to a reliable source of blank biological matrix that is free of the analyte. For validation, it is recommended to use a pool of blank matrix from at least five different sources.

Protocol: Preparing and Validating Matrix-Matched Calibration Curves
  • Obtain Blank Matrix: Pool blank plasma/serum from at least 6-8 individual donors.

  • Prepare Stock Solution: Create a high-concentration stock solution of your analyte in an organic solvent.

  • Spike Standards: Prepare a series of at least 6-8 non-zero calibration standards by spiking the pooled blank matrix with appropriate volumes of the stock solution to cover the expected concentration range.

  • Process Samples: Extract the calibration standards, quality control (QC) samples, and unknown samples in the same analytical batch using your validated sample preparation method.

  • Construct Curve: Generate a calibration curve by plotting the analyte response versus the nominal concentration. A linear regression with a weighting factor (commonly 1/x or 1/x²) is typically used.

  • Acceptance Criteria: For a validation run, at least 75% of the calibrators must be within ±15% of their nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[9]

Section 4: Chromatographic and Mass Spectrometric Optimization

Fine-tuning your LC-MS method can further separate your analyte from interfering matrix components.

FAQ: Can I reduce matrix effects by changing my LC method?

Answer:

Yes. Optimizing your chromatographic separation is a key strategy. The goal is to shift the retention time of your analyte away from regions where matrix components, particularly phospholipids, elute and cause ion suppression.

  • Increase Chromatographic Resolution: Using columns with smaller particle sizes (e.g., sub-2 µm) can increase peak efficiency and provide better separation from interferences.

  • Modify Gradient: Adjusting the organic solvent gradient can change the elution profile of both your analyte and the matrix components. A shallower gradient can improve separation.

  • Change Column Chemistry: If you are using a standard C18 column, consider alternative chemistries like a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivity and may better resolve the analyte from interferences.

A useful diagnostic tool is the post-column infusion experiment . This involves continuously infusing a solution of your analyte into the mass spectrometer after the analytical column while injecting an extracted blank matrix sample. Any dips in the analyte's signal trace indicate regions of ion suppression, which you should try to avoid chromatographically.

Section 5: Regulatory Expectations

Regulatory bodies have clear guidelines on the assessment and management of matrix effects for bioanalytical method validation.

FAQ: What do regulatory bodies like the FDA and EMA require regarding matrix effect evaluation?

Answer:

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which has adopted the ICH M10 guideline, require a thorough investigation of matrix effects during method validation.[1]

Key requirements include:

  • Quantitative Assessment: The matrix effect must be quantitatively assessed, typically using the post-extraction spike method described in Section 1.

  • Multiple Matrix Lots: The assessment must be performed in at least six different lots of the biological matrix to evaluate the inter-subject variability of the matrix effect.

  • Precision and Accuracy: The precision (CV%) of the IS-normalized matrix factor should be within 15%. This ensures that while matrix effects may be present, they are consistent across different sources and are adequately corrected by the internal standard.

  • Selectivity: The method must be shown to be selective, with no significant interfering peaks at the retention time of the analyte or the internal standard in blank matrix samples.[9]

Failure to adequately assess and control for matrix effects is a common reason for the rejection of bioanalytical data by regulatory agencies.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of the biological activity of substituted 3-phenyl-2-propen-1-amines

Comparative Analysis of the Biological Activity of Substituted 3-Phenyl-2-propen-1-amines: Antifungal Efficacy vs. Neuromodulatory Potential Executive Summary & Structural Divergence Substituted 3-phenyl-2-propen-1-amine...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of the Biological Activity of Substituted 3-Phenyl-2-propen-1-amines: Antifungal Efficacy vs. Neuromodulatory Potential

Executive Summary & Structural Divergence

Substituted 3-phenyl-2-propen-1-amines (commonly referred to as cinnamylamine derivatives) represent a highly versatile pharmacophore in medicinal chemistry. By manipulating the steric bulk and electronic properties of the amine substitutions, drug development professionals can drastically shift the biological activity of these molecules. This guide provides an objective, data-driven comparison of their two primary pharmacological domains: broad-spectrum antifungal activity via squalene epoxidase (SQLE/Erg1) inhibition[[1] and neuroprotection/neuromodulation via Monoamine Oxidase B (MAO-B) inhibition[5].

The Causality of Target Specificity

The mechanism of action for this class of compounds is fundamentally dictated by the steric environment of the terminal amine:

  • Bulky, Lipophilic Substitutions (The Allylamine Antifungals): Derivatives featuring large, hydrophobic moieties—such as the naphthylmethyl group in Naftifine or the tert-butyl group in Terbinafine—are structurally tuned to target fungal squalene epoxidase (Erg1) [4]. These bulky groups bind to the lipophilic pocket of the enzyme, acting as noncompetitive inhibitors. This blockade prevents the conversion of squalene to 2,3-oxidosqualene, leading to a dual-threat mechanism: the depletion of essential ergosterol and the toxic intracellular accumulation of squalene [4].

  • Minimal, Alkyl Substitutions (The MAO-B Inhibitors): Conversely, minimal substitutions allow the molecule to access the narrow catalytic cleft of MAO-B. For example, the primary amine E-cinnamylamine is oxidized by MAO-B to cinnamaldehyde, which then acts as a reversible competitive inhibitor [5]. However, adding a minimal N-methyl group (N-methyl-E-cinnamylamine) shifts the interaction to a mechanism-based (suicide) irreversible inhibition. The molecule undergoes catalytic turnover, generating a reactive intermediate that covalently binds to the enzyme, permanently inactivating it [5].

Comparative Pharmacodynamics

The table below summarizes the divergent biological activities of key substituted 3-phenyl-2-propen-1-amines.

CompoundSubstitution TypePrimary TargetMechanism of ActionKey Kinetic ParameterClinical Indication
Naftifine Bulky (N-naphthylmethyl)Squalene Epoxidase (Erg1)Noncompetitive, reversible inhibitionIC₅₀ ≈ 1.1 µMTopical Antifungal
Terbinafine Bulky (N-tert-butyl)Squalene Epoxidase (Erg1)Noncompetitive, reversible inhibitionIC₅₀ ≈ 0.03 µMSystemic/Topical Antifungal
E-cinnamylamine None (Primary Amine)Monoamine Oxidase BReversible competitive (via cinnamaldehyde)K_i ≈ 0.017 mMResearch / Neuromodulation
N-methyl-E-cinnamylamine Small (N-methyl)Monoamine Oxidase BMechanism-based irreversible (suicide) inhibitionPartition ratio ≈ 1640Research / Neuromodulation

Mechanistic Pathways Visualization

The following diagram illustrates the divergent pharmacological trajectories of the 3-phenyl-2-propen-1-amine scaffold based on steric bulk.

G Core 3-phenyl-2-propen-1-amine Scaffold Sub1 Bulky/Lipophilic Substitutions (e.g., Naftifine, Terbinafine) Core->Sub1 Sub2 Small/Alkyl Substitutions (e.g., N-methyl-cinnamylamine) Core->Sub2 Target1 Squalene Epoxidase (Erg1) Sub1->Target1 Target2 Monoamine Oxidase B (MAO-B) Sub2->Target2 Mech1 Noncompetitive Inhibition (Squalene Accumulation) Target1->Mech1 Mech2 Mechanism-Based Irreversible (Suicide) Inhibition Target2->Mech2 Outcome1 Antifungal Activity (Ergosterol Depletion) Mech1->Outcome1 Outcome2 Neuromodulatory Activity (Neuroprotection) Mech2->Outcome2

Caption: Divergent pharmacological pathways of substituted 3-phenyl-2-propen-1-amines based on steric bulk.

Experimental Protocols: Self-Validating Systems

To objectively evaluate the biological activity of novel substituted 3-phenyl-2-propen-1-amines, researchers must employ highly specific, self-validating assays.

Protocol A: Squalene Epoxidase Inhibition Assay (For Antifungal Candidates)

Purpose: To quantify the inhibitory potency (IC₅₀) of bulky derivatives against fungal Erg1[[6].

  • Microsome Preparation: Isolate microsomes from Trichophyton rubrum or Saccharomyces cerevisiae via differential centrifugation (12,000 × g, followed by 100,000 × g ultracentrifugation).

    • Expertise & Causality: Squalene epoxidase is an endoplasmic reticulum-associated membrane protein. Isolating the microsomal fraction concentrates the active enzyme and preserves its native lipid environment [4].

  • Assay Mixture Assembly: Combine 0.5 mg of microsomal protein with 100 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.1 mM FAD, and 3 mM NADPH.

    • Expertise & Causality: Erg1 is a flavoprotein monooxygenase. FAD and NADPH are mandatory cofactors required to supply the reducing equivalents for the epoxidation reaction [4].

  • Substrate Introduction: Add 30 µM squalene dispersed in 0.005% Tween 80.

    • Expertise & Causality: Squalene is highly lipophilic and insoluble in aqueous buffers. Tween 80 acts as a non-ionic surfactant to solubilize the substrate into micelles, ensuring uniform enzyme-substrate interaction without denaturing the sensitive microsomes.

  • Inhibitor Incubation: Introduce the test compound (e.g., Naftifine) dissolved in DMSO (final DMSO concentration <1%). Incubate at 30°C for 30 minutes.

  • Quenching and Quantification: Quench the reaction with methanolic KOH. Extract the remaining squalene with hexane and analyze via HPLC using an octadecylsilane column. Detect squalene consumption via UV absorbance at 195 nm.

    • Expertise & Causality: Squalene lacks conjugated double bonds and therefore lacks strong chromophores. Low-wavelength UV detection (195 nm) is strictly required for accurate quantification without relying on expensive radiolabeled substrates [6].

Protocol B: MAO-B Kinetic and Reversibility Assay (For Neuromodulatory Candidates)

Purpose: To determine whether a small-substituted derivative acts as a reversible competitive inhibitor or a mechanism-based (suicide) inactivator [5].

  • Enzyme Preparation: Utilize purified recombinant human MAO-B or MAO-B isolated from bovine liver mitochondria.

  • Time-Dependent Incubation: Incubate MAO-B with varying concentrations of the test compound (e.g., N-methyl-E-cinnamylamine) for discrete time intervals (0, 15, 30, 45, and 60 minutes) at 37°C before adding a reporter substrate like kynuramine.

    • Expertise & Causality: Suicide inhibition requires catalytic turnover to generate the reactive intermediate. A time-dependent exponential decay in enzyme activity confirms mechanism-based inactivation, distinguishing it from simple reversible binding [5].

  • Dialysis Validation (The Self-Validating Step): Subject the fully inhibited enzyme-inhibitor complex to extensive dialysis against a 50 mM phosphate buffer (pH 7.4) for 24 hours at 4°C. Alternatively, perform a rapid 100-fold dilution.

    • Expertise & Causality: This step definitively categorizes the inhibitor. If enzyme activity is restored post-dialysis (as seen with E-cinnamylamine's byproduct, cinnamaldehyde), the inhibition is reversible. If activity remains suppressed (as with N-methyl-E-cinnamylamine), the inhibition is irreversible and covalent [5].

  • Kinetic Analysis: Plot the pseudo-first-order rate constants of inactivation (

    
    ) against inhibitor concentration to calculate the maximal rate of inactivation (
    
    
    
    ) and the inhibitor dissociation constant (
    
    
    ).

References

  • Sagatova, A. A. (2021). Strategies to Better Target Fungal Squalene Monooxygenase. Journal of Fungi, 7(1), 49. Available at:[Link]

  • Williams, C. H., Lawson, J., & Backwell, F. R. (1992). Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1119(2), 111-117. Available at:[Link]

  • Grieveson, L. A., Ono, T., Sakakibara, J., Derrick, J. P., & Dickinson, J. M. (1997). A simplified squalene epoxidase assay based on an HPLC separation and time-dependent UV/visible determination of squalene. Analytical Biochemistry, 252(1), 19-23. Available at:[Link]

Comparative

A Comparative In Vitro Efficacy Analysis of 2-Propen-1-amine, 3-(4-ethylphenyl)- Against a Panel of Human Cancer Cell Lines

A Senior Application Scientist's Guide to Evaluating a Novel Allylamine Derivative This guide provides a comprehensive framework for the in vitro validation of the novel synthetic compound, 2-Propen-1-amine, 3-(4-ethylph...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating a Novel Allylamine Derivative

This guide provides a comprehensive framework for the in vitro validation of the novel synthetic compound, 2-Propen-1-amine, 3-(4-ethylphenyl)-, as a potential anticancer agent. We will explore the rationale behind the experimental design, present a detailed protocol for assessing cytotoxicity, and compare its hypothetical efficacy against established chemotherapeutic agents across a diverse panel of cancer cell lines. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of new oncology drug candidates.

Introduction: The Rationale for Investigating Allylamine Scaffolds in Oncology

The allylamine structural motif is present in a number of biologically active compounds. While well-known for its role in antifungal medications that target squalene epoxidase[1][2], emerging research has suggested that derivatives of this scaffold may possess antiproliferative and cytotoxic activities against cancer cells.[3] The core structure, a prop-2-en-1-amine backbone, offers a versatile scaffold for chemical modification to enhance potency and selectivity against cancer-specific targets.

The compound of interest, 2-Propen-1-amine, 3-(4-ethylphenyl)-, is a novel synthetic derivative designed to explore the impact of the 4-ethylphenyl substitution on cytotoxic activity. This guide outlines a systematic in vitro approach to characterize its anticancer potential, providing a direct comparison with established drugs to benchmark its performance and identify potential avenues for further development. The initial evaluation of any new anticancer agent relies on robust and reproducible in vitro cell-based assays to determine its cytotoxic potential.[4][5]

Experimental Design & Rationale

The primary objective of this study is to determine the concentration-dependent cytotoxic effect of 2-Propen-1-amine, 3-(4-ethylphenyl)- on a panel of human cancer cell lines. The selection of cell lines, cytotoxicity assay, and comparative drugs are critical choices that dictate the quality and relevance of the resulting data.

Cell Line Panel Selection

A diverse panel of cancer cell lines representing different tumor origins is crucial for identifying the spectrum of activity and potential tissue-specific selectivity of a novel compound. For this validation, we have selected the following cell lines:

  • MCF-7: A human breast adenocarcinoma cell line, representing hormone-dependent breast cancer.

  • MDA-MB-231: A human breast adenocarcinoma cell line, representing triple-negative breast cancer.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical adenocarcinoma cell line.[6]

  • HepG2: A human hepatocellular carcinoma cell line.

This panel allows for an initial assessment of the compound's efficacy against cancers with varying genetic backgrounds and proliferation rates.

Choice of Cytotoxicity Assay: The Sulforhodamine B (SRB) Assay

Several colorimetric assays are available for determining in vitro cytotoxicity, including the MTT and SRB assays.[7][8] While the MTT assay measures mitochondrial reductase activity as an indicator of cell viability, the SRB assay is based on the quantification of total cellular protein content.[6] We have selected the SRB assay for this study due to its several advantages:

  • Linearity and Sensitivity: The SRB assay provides a linear response with respect to cell number and is highly sensitive.[7]

  • Stability: The endpoint is a stable colorimetric measurement that is not prone to interference from reducing agents, unlike the MTT assay.

  • Cost-Effectiveness and Simplicity: It is a relatively simple and inexpensive method suitable for high-throughput screening.

Selection of Comparative Agents

To contextualize the efficacy of 2-Propen-1-amine, 3-(4-ethylphenyl)-, its performance will be compared against two standard-of-care chemotherapeutic agents with distinct mechanisms of action:

  • Doxorubicin: A topoisomerase II inhibitor and intercalating agent widely used in the treatment of a broad range of cancers.

  • Paclitaxel: A microtubule-stabilizing agent that interferes with mitosis, effective against various solid tumors.

This comparison will allow for a benchmark of the novel compound's potency against clinically relevant drugs.

Detailed Experimental Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

The following protocol outlines the step-by-step procedure for evaluating the in vitro cytotoxicity of 2-Propen-1-amine, 3-(4-ethylphenyl)-.

Materials:

  • Selected cancer cell lines (MCF-7, MDA-MB-231, A549, HeLa, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well flat-bottom microplates

  • 2-Propen-1-amine, 3-(4-ethylphenyl)- (dissolved in DMSO to create a stock solution)

  • Doxorubicin and Paclitaxel (as positive controls)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader (510 nm)

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of 2-Propen-1-amine, 3-(4-ethylphenyl)-, Doxorubicin, and Paclitaxel in complete medium from the stock solutions.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compounds) and a no-treatment control.

    • Incubate the plates for another 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without aspirating the medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Wash the plates five times with slow-running tap water and allow them to air dry completely.

    • Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing and Solubilization:

    • Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Allow the plates to air dry completely.

    • Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

  • Data Acquisition:

    • Shake the plates for 5-10 minutes on a shaker.

    • Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [((OD_treated - OD_blank) / (OD_control - OD_blank)) * 100]

    • Plot the percentage of growth inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.

Comparative Efficacy Data

The following table summarizes the hypothetical IC₅₀ values obtained for 2-Propen-1-amine, 3-(4-ethylphenyl)- and the comparator drugs across the tested cancer cell lines.

Cell Line2-Propen-1-amine, 3-(4-ethylphenyl)- IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Paclitaxel IC₅₀ (µM)
MCF-7 8.50.50.01
MDA-MB-231 5.20.80.05
A549 12.11.20.1
HeLa 7.80.60.02
HepG2 15.42.50.5

Interpretation of Results:

Based on this hypothetical data, 2-Propen-1-amine, 3-(4-ethylphenyl)- demonstrates moderate cytotoxic activity against the tested cancer cell lines. While its potency is lower than that of the standard chemotherapeutic agents Doxorubicin and Paclitaxel, it exhibits some degree of differential sensitivity, with the triple-negative breast cancer cell line MDA-MB-231 showing the highest sensitivity. This suggests that certain cancer subtypes may be more susceptible to this class of compounds.

Proposed Mechanism of Action and Signaling Pathways

While the precise mechanism of action for 2-Propen-1-amine, 3-(4-ethylphenyl)- requires further investigation, its structural similarity to other biologically active allylamines provides a basis for a plausible hypothesis. As allylamine antifungals are known to inhibit squalene epoxidase, an enzyme in the sterol biosynthesis pathway[2][9], it is conceivable that this novel derivative could interfere with a related metabolic pathway in cancer cells.

Alternatively, the α,β-unsaturated ketone moiety, a feature in some anticancer compounds[10], could potentially act as a Michael acceptor, leading to covalent modification of key cellular proteins involved in cell proliferation or apoptosis. Many anticancer agents exert their effects by modulating critical signaling pathways that control cell cycle progression and cell death.[3]

dot

experimental_workflow cluster_prep Preparation cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture (MCF-7, MDA-MB-231, A549, HeLa, HepG2) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Compound Preparation (Test Compound & Controls) treatment Compound Treatment (48-72h Incubation) compound_prep->treatment seeding->treatment fixation Cell Fixation (TCA) treatment->fixation staining Staining (SRB Dye) fixation->staining solubilization Dye Solubilization (Tris-base) staining->solubilization readout OD Measurement (510 nm) solubilization->readout calculation IC50 Calculation readout->calculation comparison Comparative Analysis calculation->comparison proposed_moa cluster_pathway Potential Cellular Targets cluster_outcome Cellular Outcomes compound 2-Propen-1-amine, 3-(4-ethylphenyl)- squalene_epoxidase Squalene Epoxidase (Lipid Metabolism) compound->squalene_epoxidase Inhibition? michael_addition Michael Addition Target (e.g., Cysteine Residues) compound->michael_addition Covalent Modification? proliferation_inhibition Inhibition of Proliferation squalene_epoxidase->proliferation_inhibition apoptosis Induction of Apoptosis michael_addition->apoptosis cell_cycle_arrest Cell Cycle Arrest michael_addition->cell_cycle_arrest apoptosis->proliferation_inhibition cell_cycle_arrest->proliferation_inhibition

Caption: Proposed hypothetical mechanisms of action for the test compound.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vitro evaluation of 2-Propen-1-amine, 3-(4-ethylphenyl)-. The hypothetical data presented suggest that this compound possesses moderate cytotoxic activity against a panel of human cancer cell lines. While not as potent as established chemotherapeutics like Doxorubicin and Paclitaxel in this model, its novel structure warrants further investigation.

Future studies should focus on:

  • Mechanism of Action Elucidation: Investigating the specific molecular target(s) of the compound through techniques such as enzymatic assays, western blotting for key signaling proteins, and cell cycle analysis.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of 2-Propen-1-amine, 3-(4-ethylphenyl)- to identify modifications that enhance potency and selectivity.

  • In Vivo Efficacy Studies: If a lead compound with improved potency is identified, its efficacy should be evaluated in preclinical animal models of cancer.

By following a systematic and comparative approach as outlined in this guide, researchers can effectively triage and advance promising new chemical entities in the oncology drug discovery pipeline.

References

  • Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. PubMed.
  • From Natural Sources to Synthetic Derivatives: The Allyl Motif as a Powerful Tool for Fragment-Based Design in Cancer Treatment. PMC.
  • SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated... ResearchGate.
  • CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository.
  • In vitro cytotoxicity against different cancer cell lines by SRB assay. ResearchGate.
  • Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based. International Journal of Molecular and Clinical Oncology.
  • New in vitro system to predict chemotherapeutic efficacy of drug combinations in fresh tumor samples. PMC.
  • SYNTHESIS CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 2- (4-FL. ResearchGate.
  • Allylamine: Density & Medication. StudySmarter. Available at: [Link]

  • Anticancer activity of 4-[1-oxo-(substituted aryl)-2-propenyl]-3- phenylsydnones. Manipal Academy of Higher Education. Available at: [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. ResearchGate.
  • Allylamines for Use in Animals. MSD Veterinary Manual. Available at: [Link]

  • Design and Biological Evaluation of Monoterpene-Conjugated (S)-2-Ethoxy-3-(4-(4-hydroxyphenethoxy)phenyl)propanoic Acids as New Dual PPARα/γ Agonists. MDPI. Available at: [Link]

  • 3-[4'-bromo-(1,1'-biphenyl)-4-yl]-N, N-dimethyl-3-(2-thienyl)-2-propen-1-amine: synthesis, cytotoxicity, and leishmanicidal, trypanocidal and antimycobacterial activities. PubMed. Available at: [Link]

  • Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application. PMC.
  • Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. PubMed. Available at: [Link]

  • Action Mechanisms of Antifungal Drugs. Polyenes, azoles and allylamines... ResearchGate. Available at: [Link]

  • Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. Available at: [Link]

  • The Design, Synthesis and Biological Evaluation of Compounds with Medicinal Value. MDPI. Available at: [Link]

  • Structures of antifungal allylamines. ResearchGate. Available at: [Link]

  • 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PMC. Available at: [Link]

  • N-(2-aminophenyl)-prop-2-enamide derivatives, and uses thereof in the treatment of cancer. Google Patents.
  • Anticancer Properties of Lamellarins. MDPI. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Spectroscopic Analysis: A Comparative Study of 2-Propen-1-amine, 3-(4-ethylphenyl)-

In the landscape of contemporary drug discovery and material science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparison between experimentally acqu...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and material science, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparison between experimentally acquired spectroscopic data and theoretically predicted values for the compound 2-Propen-1-amine, 3-(4-ethylphenyl)-. As a Senior Application Scientist, my objective is to not only present the data but to also delve into the causality behind the experimental and computational choices, offering a self-validating framework for researchers.

It is important to note that while this guide provides a comprehensive framework for such a comparison, readily available, published experimental spectra for the specific molecule 2-Propen-1-amine, 3-(4-ethylphenyl)- are not prevalent in public databases. Therefore, this guide will also serve as a methodological blueprint, utilizing established principles and data from analogous structures to illustrate the comparative process.

Experimental Data Acquisition: The Ground Truth

The acquisition of high-quality experimental data is the bedrock of any spectroscopic analysis. The choice of techniques and their parameters are dictated by the structural features of the molecule . For 2-Propen-1-amine, 3-(4-ethylphenyl)-, we are interested in confirming the presence of the primary amine, the substituted aromatic ring, the ethyl group, and the propenyl moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying functional groups. For a primary amine, we expect to see characteristic N-H stretching vibrations.[1] The aromatic ring and the alkene group will also produce distinct signals.

Expected FT-IR Data for 2-Propen-1-amine, 3-(4-ethylphenyl)-

Wavenumber (cm⁻¹)IntensityAssignment
3400-3500Medium, Two BandsAsymmetric and symmetric N-H stretching (primary amine)
3020-3080Medium=C-H stretching (aromatic and alkene)
2850-2960Medium-StrongC-H stretching (alkyl)
1620-1680Weak-MediumC=C stretching (alkene)
1500-1600Medium-StrongC=C stretching (aromatic ring)
1550-1650MediumN-H bending (primary amine)
800-850StrongC-H out-of-plane bending (para-substituted aromatic)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

The proton NMR spectrum will reveal the number of different types of protons and their neighboring environments. The hydrogens on carbons directly bonded to the amine will be deshielded.[1]

Expected ¹H NMR Data for 2-Propen-1-amine, 3-(4-ethylphenyl)- (in CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3Multiplet4HAromatic protons
~5.8-6.0Multiplet1H-CH=
~5.0-5.2Multiplet2H=CH₂
~3.3-3.5Multiplet2H-CH₂-N
~2.6Quartet2HAr-CH₂-CH₃
~1.2Triplet3HAr-CH₂-CH₃
~1.1-1.5Broad Singlet2H-NH₂

The carbon NMR spectrum indicates the number of unique carbon environments. Carbons attached to the electronegative nitrogen atom will be shifted downfield.[1]

Expected ¹³C NMR Data for 2-Propen-1-amine, 3-(4-ethylphenyl)- (in CDCl₃)

Chemical Shift (δ, ppm)Assignment
~143Aromatic C (quaternary, attached to ethyl)
~137Aromatic C (quaternary, attached to propenyl)
~136-CH=
~128Aromatic CH
~116=CH₂
~45-CH₂-N
~38Ar-CH₂-CH₃
~28Ar-CH₂-CH₃
~15Ar-CH₂-CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For a compound containing an odd number of nitrogen atoms, the molecular ion peak (M+) will have an odd mass-to-charge ratio (the Nitrogen Rule).[1]

Expected Mass Spectrometry Data for 2-Propen-1-amine, 3-(4-ethylphenyl)-

m/zInterpretation
161Molecular Ion (M⁺)
146[M - CH₃]⁺
132[M - C₂H₅]⁺
120[M - C₃H₅]⁺ (loss of allyl group)

Theoretical Predictions: The Computational Approach

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting spectroscopic properties with a high degree of accuracy.[2] These methods model the electronic structure of a molecule to calculate NMR chemical shifts, vibrational frequencies (IR), and other properties.[2]

Computational Workflow

The general workflow for predicting spectroscopic data involves several key steps:

Caption: A generalized workflow for the computational prediction of IR and NMR spectra.

Predicted Spectroscopic Data

The following tables represent typical theoretically predicted data for a molecule with the structure of 2-Propen-1-amine, 3-(4-ethylphenyl)-, calculated at a common level of theory (e.g., B3LYP/6-31G(d,p)).

Predicted FT-IR Data

Wavenumber (cm⁻¹) (Scaled)Assignment
~3450, ~3550N-H stretching
~3050-3100=C-H stretching
~2900-3000C-H stretching
~1640C=C stretching (alkene)
~1520, ~1610C=C stretching (aromatic)
~1600N-H bending
~830C-H out-of-plane bending

Note: Calculated vibrational frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d,p)).

Predicted ¹H and ¹³C NMR Chemical Shifts

Calculated NMR shieldings are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS), which is also calculated at the same level of theory.

AtomPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
Aromatic CH7.0-7.2127-129
-CH=5.7-5.9~137
=CH₂5.0-5.2~115
-CH₂-N3.2-3.4~46
Ar-CH₂-2.5-2.7~39
-CH₃1.1-1.3~16
-NH₂(Variable, depends on calculation)-
Aromatic C-Et-~144
Aromatic C-Allyl-~138

Comparative Analysis: Bridging Experiment and Theory

The true power of this dual approach lies in the direct comparison of the experimental and theoretical data. This allows for a more confident assignment of signals and a deeper understanding of the molecule's properties.

Comparative Analysis Logic cluster_exp Experimental Data cluster_theo Theoretical Data cluster_analysis Analysis cluster_conclusion Conclusion exp_ir FT-IR Spectrum comparison Direct Comparison exp_ir->comparison exp_nmr ¹H & ¹³C NMR Spectra exp_nmr->comparison exp_ms Mass Spectrum structure_verified Structure Verified exp_ms->structure_verified Confirms MW theo_ir Calculated IR Frequencies theo_ir->comparison theo_nmr Calculated NMR Shifts theo_nmr->comparison correlation Good Correlation comparison->correlation Match discrepancy Discrepancy Analysis comparison->discrepancy Mismatch correlation->structure_verified discrepancy->structure_verified Rationalized (e.g., solvent effects)

Caption: Logical flow for the comparison of experimental and theoretical spectroscopic data.

Discussion of Correlations and Discrepancies
  • FT-IR: We anticipate a strong correlation between the major experimental peaks and the scaled theoretical frequencies. Minor differences can arise from intermolecular interactions in the solid or liquid phase during the experiment, which are not always fully captured by gas-phase theoretical calculations.

  • NMR: DFT calculations are generally excellent at predicting ¹³C NMR chemical shifts and providing good estimates for ¹H NMR.[2] Small deviations (0.1-0.3 ppm for ¹H, 1-5 ppm for ¹³C) are common and can be attributed to solvent effects, temperature, and conformational averaging in the experimental sample. The theoretical prediction for the labile -NH₂ protons can be less accurate due to its exchange with solvent and its involvement in hydrogen bonding.

  • Mass Spectrometry: While MS data is not directly predicted by DFT in this context, the theoretical molecular weight from the optimized structure provides a direct and exact comparison point for the experimental molecular ion peak.

Detailed Methodologies

Experimental Protocols
  • FT-IR Spectroscopy: A small amount of the purified compound is analyzed using a Bruker Invenio-R spectrometer or similar instrument equipped with an attenuated total reflection (ATR) accessory.[3] The spectrum is typically recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • NMR Spectroscopy: The compound (~10-20 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing 0.03% TMS as an internal standard.[4][5] ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.

  • Mass Spectrometry: Mass spectra are typically obtained using an electron ionization (EI) source on a gas chromatography-mass spectrometry (GC-MS) system or through direct infusion on a high-resolution mass spectrometer (HRMS).

Computational Protocol
  • Structure Building: The 3D structure of 2-Propen-1-amine, 3-(4-ethylphenyl)- is built using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization: A geometry optimization is performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G(d,p)) to find the lowest energy conformation.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry at the same level of theory to predict the IR spectrum and to confirm that the structure is a true minimum (no imaginary frequencies).

  • NMR Calculation: NMR shielding tensors are calculated for the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

  • Data Analysis: The output files are analyzed to extract the vibrational frequencies and NMR shielding constants. Frequencies are scaled, and shielding constants are converted to chemical shifts by subtracting them from the calculated shielding of TMS.

Conclusion

The synergistic use of experimental spectroscopy and theoretical calculations provides a robust and self-validating methodology for the structural elucidation of organic molecules. While experimental data provides the real-world measurement, theoretical predictions offer a detailed, atom-level interpretation of that data. The strong correlation expected between the experimental and theoretical values for 2-Propen-1-amine, 3-(4-ethylphenyl)- would provide a high degree of confidence in the assigned structure, demonstrating the power of this integrated approach in modern chemical research. The future of this field may see the increased use of machine learning models to further refine and accelerate the prediction of spectroscopic data.[6][7]

References

  • Goodman, J. M. (2025, November 6). Infrared and NMR fusion boosts automated structure verification. Chemistry World. [Link]

  • Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. (2025, September 9). ACS Publications. [Link]

  • Gastegger, M., et al. (2025, November 6). Machine learning spectroscopy to advance computation and analysis. National Institutes of Health. [Link]

  • Che, B., et al. (2024, May 9). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. arXiv. [Link]

  • Chapter 2: Recent Advances in Computational NMR Spectrum Prediction. (2020, December 10). Royal Society of Chemistry. [Link]

  • 2-Propen-1-amine. (n.d.). NIST WebBook. [Link]

  • 2-(4-Ethylphenyl)-3-(4-fluorophenyl)propan-1-amine. (n.d.). PubChem. [Link]

  • Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). National Institutes of Health. [Link]

  • Electronic supplementary information (ESI). (n.d.). The Royal Society of Chemistry. [Link]

  • 2-Propen-1-amine IR Spectrum. (n.d.). NIST WebBook. [Link]

  • FTIR Results and Analysis. (n.d.). Scribd. [Link]

  • 13-C NMR Chemical Shift Table. (n.d.). Scribd. [Link]

  • Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. [Link]

  • 13C-NMR. (n.d.). University of Calgary. [Link]

  • 2-Propen-1-one, 3-(4-methoxyphenyl)-1-phenyl-. (n.d.). NIST WebBook. [Link]

  • 2-Propen-1-amine, hydrochloride IR Spectrum. (n.d.). NIST WebBook. [Link]

  • A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

  • Tables For Organic Structure Analysis. (n.d.). University of California, Los Angeles. [Link]

  • 2-Propen-1-amine, N-ethyl-. (n.d.). NIST WebBook. [Link]

  • 13C Chemical Shift Table. (n.d.). University of Wisconsin-Madison. [Link]

  • Al-Khalaf, A. A., et al. (2022, August 31). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science. [Link]

  • 1H NMR spectra of propan-2-amine. (n.d.). Doc Brown's Chemistry. [Link]

  • 3-[4-(propan-2-yl)phenyl]propan-1-amine. (n.d.). PubChemLite. [Link]

  • Husain, A., et al. (2008). 2-[3-(4-Chloro/ethyl phenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles: Synthesis and biological evaluation. ResearchGate. [Link]

  • Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. (2024, September 11). MDPI. [Link]

  • Babiyana, A. C., et al. (2025, November 14). Synthesis, theoretical, spectroscopic profiles, topological and structure based biological activities of.... ResearchGate. [Link]

  • Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. (n.d.). National Institutes of Health. [Link]

  • 2-(4-Ethylphenyl)-3-methoxypropan-1-amine. (n.d.). PubChem. [Link]

  • A Rapid General Synthesis and the Spectroscopic Data of.... (2025, January 2). MDPI. [Link]

  • Quantum-chemical, NMR and X-ray diffraction studies on (+/-)-1-[3,4-(methylenedioxy)phenyl]-2-methylaminopropane. (2025, August 10). ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Efficiency of Routes to 3-Aryl-2-Propen-1-Amines

Introduction: The Significance of 3-Aryl-2-Propen-1-Amines 3-Aryl-2-propen-1-amines, commonly known as cinnamylamines, are a pivotal class of organic compounds. Their structural motif is a cornerstone in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 3-Aryl-2-Propen-1-Amines

3-Aryl-2-propen-1-amines, commonly known as cinnamylamines, are a pivotal class of organic compounds. Their structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous bioactive molecules with a wide spectrum of pharmacological activities, including antifungal, anticancer, and neuroprotective properties.[1] The strategic importance of these compounds in drug discovery and development necessitates efficient, scalable, and sustainable synthetic routes. This guide provides an in-depth comparative analysis of the most prevalent synthetic strategies to access this valuable scaffold, offering experimental data and field-proven insights to aid researchers in selecting the optimal route for their specific needs.

I. Reductive Amination of Cinnamaldehydes: The Workhorse Approach

Reductive amination stands as one of the most direct and widely employed methods for the synthesis of 3-aryl-2-propen-1-amines. The reaction proceeds through the initial formation of an imine or enamine from cinnamaldehyde and a primary or secondary amine, respectively, which is then reduced in situ to the desired allylic amine. The choice of reducing agent and catalyst is critical to the efficiency and selectivity of this transformation.

Mechanistic Considerations

The reaction is typically a one-pot process where the formation of the C=N bond of the imine is the rate-determining step.[2] The subsequent reduction of the imine is generally rapid. A key challenge is to control the chemoselectivity of the reduction, as the conjugated aldehyde is also susceptible to reduction to the corresponding alcohol. This is often addressed by using milder reducing agents that selectively reduce the imine over the carbonyl group.

Diagram: General Workflow for Reductive Amination

cluster_0 Reductive Amination Workflow Start Cinnamaldehyde + Amine Imine_Formation Imine/Enamine Formation Start->Imine_Formation Condensation Reduction In situ Reduction Imine_Formation->Reduction Addition of Reducing Agent Product 3-Aryl-2-propen-1-amine Reduction->Product

Caption: A simplified workflow of the one-pot reductive amination process.

Comparative Analysis of Reductive Amination Protocols
ProtocolReducing AgentCatalyst/AdditiveSolventTimeYield (%)Key AdvantagesLimitations
Protocol A Sodium Borohydride (NaBH₄)DOWEX® 50WX8 (Cation Exchange Resin)THF20 min90-91%[2]Rapid reaction, high yield, heterogeneous catalyst is easily removed.May require specific resin, potential for aldehyde reduction if not controlled.
Protocol B Sodium Borohydride (NaBH₄)Activated CharcoalTHF60-100 min85-90%[3]Inexpensive and readily available catalyst, good yields.Longer reaction times, potential for side reactions.
Protocol C Sodium Cyanoborohydride (NaBH₃CN)-Methanol--Selective for imine reduction over the aldehyde.[4]Toxicity of cyanide reagents and waste.
Experimental Protocol: Reductive Amination using NaBH₄/DOWEX® 50WX8
  • To a solution of cinnamaldehyde (1 mmol) and aniline (1 mmol) in THF (3 mL) at room temperature, add DOWEX® 50WX8 resin (0.5 g).

  • Stir the mixture for a few minutes to facilitate imine formation.

  • Add sodium borohydride (1 mmol) portion-wise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20 minutes.[2]

  • Upon completion, filter the resin and wash with THF.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the product by column chromatography if necessary.

II. Palladium-Catalyzed Heck Reaction: A Powerful C-C Bond Forming Strategy

The Heck reaction offers a robust method for the synthesis of 3-aryl-2-propen-1-amines through the palladium-catalyzed coupling of an aryl halide with an allylic amine.[1] This reaction is particularly valuable for creating a diverse range of substituted cinnamylamines.

Mechanistic Insights

The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene (allylic amine) into the aryl-palladium bond. A subsequent β-hydride elimination regenerates the Pd(0) catalyst and releases the desired product.[5] The stereoselectivity of the reaction typically favors the formation of the trans (E)-isomer.[6]

Diagram: Catalytic Cycle of the Heck Reaction

G Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Pd0->ArPdX Ar-X OxAdd Oxidative Addition (Ar-X) Coord Alkene Coordination ArPdX->Coord Allylic Amine Insertion Migratory Insertion Coord->Insertion BetaElim β-Hydride Elimination Insertion->BetaElim Product Product (3-Aryl-2-propen-1-amine) BetaElim->Product RedElim Reductive Elimination (HX + Base) BetaElim->RedElim RedElim->Pd0

Caption: Simplified catalytic cycle for the Heck reaction.

Experimental Protocol: Heck Reaction for Cinnamylamine Synthesis

A typical procedure involves the reaction of an aryl bromide with N-Boc-allylamine in the presence of a palladium catalyst and a base. The Boc protecting group is often used to avoid side reactions and is subsequently removed.

  • To a reaction vessel, add the aryl bromide (1.3 eq), N-Boc-allylamine (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), a phosphine ligand (e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃) in a suitable solvent like DMF.

  • Heat the reaction mixture at a specified temperature (e.g., 110°C) for several hours (e.g., 18 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting Boc-protected cinnamylamine can be deprotected using standard conditions (e.g., TFA in DCM) to yield the final product.

Note: Yields for the Heck reaction can vary widely depending on the specific substrates and conditions but are often in the range of 55-85%.

III. Synthesis from Cinnamic Acid Derivatives: A Two-Step Approach

This route involves the conversion of a readily available cinnamic acid into a more reactive intermediate, such as an acid chloride or an ester, followed by amidation and subsequent reduction to the target amine.

Causality Behind Experimental Choices

The initial activation of the carboxylic acid is necessary because it is not electrophilic enough to react directly with amines. Conversion to an acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile. The subsequent reduction of the amide to the amine requires a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), capable of reducing the carbonyl group of the amide.[1][7]

Experimental Protocol: From Cinnamic Acid to Cinnamylamine

Step 1: Amide Formation

  • Suspend cinnamic acid in a suitable solvent (e.g., DCM) and add thionyl chloride.

  • Reflux the mixture until the acid is completely converted to the acyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the crude acyl chloride in an appropriate solvent and add the desired amine at a low temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work up the reaction by washing with aqueous acid and base to remove unreacted starting materials and byproducts.

  • Purify the resulting cinnamamide by recrystallization or column chromatography.

Step 2: Amide Reduction

  • In a separate flask under an inert atmosphere, prepare a suspension of LiAlH₄ in a dry ethereal solvent (e.g., THF).

  • Slowly add a solution of the cinnamamide in the same solvent to the LiAlH₄ suspension at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the amide is fully consumed.

  • Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash with an ethereal solvent.

  • Dry the combined organic filtrates and concentrate to obtain the cinnamylamine.

Note: This two-step process can provide good overall yields, often exceeding 70%, but requires the use of hazardous reagents like thionyl chloride and LiAlH₄.

IV. Biocatalytic Synthesis: The Green Chemistry Alternative

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, including 3-aryl-2-propen-1-amines. Enzymes such as transaminases offer high selectivity and operate under mild reaction conditions.[8][9]

The Power of Transaminases

Transaminases catalyze the transfer of an amino group from an amino donor (e.g., alanine or isopropylamine) to a carbonyl acceptor (cinnamaldehyde).[10] This process can be highly enantioselective, providing access to chiral cinnamylamines, which are of great interest in pharmaceutical development. The reaction equilibrium can be shifted towards the product by using a large excess of the amino donor or by removing the carbonyl byproduct.

Diagram: Biocatalytic Transamination

cluster_0 Transaminase Catalysis Cinnamaldehyde Cinnamaldehyde Transaminase Transaminase (PLP cofactor) Cinnamaldehyde->Transaminase Amino_Donor Amino Donor (e.g., Alanine) Amino_Donor->Transaminase Cinnamylamine Cinnamylamine Transaminase->Cinnamylamine Byproduct Carbonyl Byproduct (e.g., Pyruvate) Transaminase->Byproduct

Sources

Comparative

A Comparative Guide to the In Vivo Validation of 2-Propen-1-amine, 3-(4-ethylphenyl)- as a Potential Therapeutic Agent

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of the novel chemical entity 2-Propen-1-amine, 3-(4-et...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of the therapeutic potential of the novel chemical entity 2-Propen-1-amine, 3-(4-ethylphenyl)-, hereafter referred to as "Compound A." Given the novelty of this compound, this document establishes a structured approach to its preclinical evaluation, comparing its hypothetical performance against established standards of care in a relevant disease model. The methodologies outlined herein are designed to ensure scientific rigor and adherence to regulatory expectations for preclinical drug development.[1][2][3]

Introduction: The Rationale for In Vivo Investigation

The transition from in vitro discovery to in vivo validation is a critical step in the drug development pipeline.[4] While cell-based assays provide initial insights into a compound's biological activity, they cannot replicate the complex interplay of physiological systems within a living organism.[5] In vivo studies in animal models are therefore indispensable for evaluating the therapeutic efficacy, pharmacokinetic profile, and safety of a novel compound before it can be considered for human clinical trials.[6][7]

Compound A, a substituted allylamine, is hypothesized to possess anti-inflammatory properties based on preliminary in vitro screening (data not shown). This guide will focus on its validation in a well-established murine model of rheumatoid arthritis, a chronic inflammatory disease with a significant unmet medical need. The performance of Compound A will be compared against methotrexate, a standard-of-care disease-modifying antirheumatic drug (DMARD).

Comparative Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The CIA model is a widely accepted animal model for rheumatoid arthritis, as it shares many pathological features with the human disease, including synovitis, pannus formation, and cartilage and bone erosion.

G cluster_0 Phase 1: Model Induction & Dosing cluster_1 Phase 2: Monitoring & Assessment cluster_2 Phase 3: Terminal Endpoint Analysis Induction Collagen-Induced Arthritis (CIA) Induction in DBA/1J mice Grouping Randomization into Treatment Groups (n=10 per group) Induction->Grouping Dosing Daily Administration: - Vehicle Control - Compound A (10, 30, 100 mg/kg) - Methotrexate (2 mg/kg) Grouping->Dosing Monitoring Clinical Scoring of Arthritis (3 times weekly) Dosing->Monitoring Paw_Swelling Paw Swelling Measurement (Weekly) Monitoring->Paw_Swelling Body_Weight Body Weight Monitoring (Weekly) Paw_Swelling->Body_Weight Termination Euthanasia at Day 42 Body_Weight->Termination Histopathology Histopathological Analysis of Joints Termination->Histopathology Biomarkers Serum Cytokine & Biomarker Analysis Termination->Biomarkers

Caption: Workflow for Efficacy Assessment in the CIA Mouse Model.

The following table summarizes the expected outcomes of the comparative efficacy study.

Treatment GroupMean Arthritis Score (Day 42)Paw Swelling Reduction (%)Key Serum Cytokine Changes
Vehicle Control4.5 ± 0.80%High IL-6, TNF-α
Compound A (10 mg/kg)3.2 ± 0.625%Moderate reduction in IL-6, TNF-α
Compound A (30 mg/kg)2.1 ± 0.450%Significant reduction in IL-6, TNF-α
Compound A (100 mg/kg)1.5 ± 0.370%Strong reduction in IL-6, TNF-α
Methotrexate (2 mg/kg)1.8 ± 0.560%Significant reduction in IL-6, TNF-α
Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is crucial for determining its dosing regimen and therapeutic window.[7][8]

  • Animal Model: Healthy male Sprague-Dawley rats (n=3 per time point).

  • Administration: Single intravenous (IV) bolus (5 mg/kg) and oral gavage (20 mg/kg) of Compound A.

  • Sample Collection: Blood samples collected at 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-administration.

  • Analysis: Plasma concentrations of Compound A determined by LC-MS/MS.

  • Data Analysis: Calculation of key PK parameters using non-compartmental analysis.

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.5
AUC (0-inf) (ng*h/mL)35006200
t1/2 (h)4.24.5
Bioavailability (%)-44.3

To link the pharmacokinetic profile to the biological response, a pharmacodynamic (PD) study will be conducted. This involves measuring the levels of key inflammatory biomarkers (e.g., IL-6, TNF-α) in the CIA mouse model at various time points after Compound A administration.

Safety and Toxicology Evaluation

Preclinical safety assessment is a regulatory requirement to identify potential adverse effects.[9][10]

  • Animal Model: Male and female Sprague-Dawley rats (n=5 per sex per group).

  • Administration: Single oral gavage of Compound A at doses of 100, 300, and 1000 mg/kg.

  • Observation Period: 14 days.

  • Endpoints: Clinical signs of toxicity, body weight changes, and gross necropsy at termination.

Dose (mg/kg)Clinical SignsBody Weight ChangesGross Necropsy Findings
100None observedNormalNo abnormalities
300Mild lethargy on Day 1, resolved by Day 2No significant changesNo abnormalities
1000Moderate lethargy, piloerection on Day 1-2Transient 5% body weight loss, recovered by Day 5No abnormalities

Based on these hypothetical results, the No Observed Adverse Effect Level (NOAEL) would be 100 mg/kg.

Proposed Mechanism of Action

Based on its structural similarity to other anti-inflammatory agents, Compound A is hypothesized to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

G TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces Compound_A Compound A Compound_A->IKK Inhibits

Caption: Proposed Mechanism of Action of Compound A via Inhibition of the NF-κB Pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive in vivo validation strategy for Compound A. The hypothetical data presented suggest that Compound A has the potential to be an effective anti-inflammatory agent with a favorable pharmacokinetic and safety profile. Further studies, including chronic toxicology and investigation in other inflammatory disease models, are warranted to fully elucidate its therapeutic potential.

References

  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. Retrieved from [Link]

  • Oxford Drug Design. (2025, January 15). Oxford Drug Design achieves further in vivo validation of novel approach against multiple tumours. Retrieved from [Link]

  • Selvita. (n.d.). Toxicology. Retrieved from [Link]

  • Aminabee, S., et al. (2023). ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. International Journal of Research in Pharmaceutical and Chemical Sciences, 13(2), 198-209.
  • Hartung, T. (2023). The (misleading) role of animal models in drug development. Frontiers in Pharmacology.
  • U.S. Food and Drug Administration. (n.d.).
  • Drug Target Review. (2024, September 20). Initial in vivo validation of novel cancer therapeutics using AI. Retrieved from [Link]

  • Al-Harbi, S., & Al-Harbi, M. (2024). A review of animal models utilized in preclinical studies of approved gene therapy products: trends and insights. Gene Therapy.
  • AMSbiopharma. (2025, August 11). Preclinical research strategies for drug development. Retrieved from [Link]

  • Alucozai, M., et al. (2025, April 2). Beyond Animals: Revolutionizing Drug Discovery with Human-Relevant Models. Wyss Institute.
  • Yan, J., et al. (2016). Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. Bioorganic & Medicinal Chemistry, 24(24), 6393-6401.
  • Greek, R. (2013). Animal Models in Drug Development. IntechOpen.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.
  • Biotechfarm. (n.d.). Animal Pharmacokinetic Studies for Safe Treatments. Retrieved from [Link]

  • Liveon Biolabs. (2024, August 13). Pre-Clinical Trials: USFDA Regulations to be Followed. Retrieved from [Link]

  • Vivotecnia. (n.d.). General Toxicology Studies. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vivo Target Validation. Retrieved from [Link]

  • Labinsights. (2023, May 8). The Importance of Toxicology Studies in Preclinical Research. Retrieved from [Link]

  • National Research Council. (2006). Toxicity Testing for Assessment of Environmental Agents: Interim Report.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies. FDA.
  • Rustemi, Z., Gjorgoski, I., & Janevik-Ivanovska, E. (2021). THE ROLE OF ANIMAL MODELS IN PHARMACOKINETIC.
  • Banerjee, A., et al. (2024). Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs.
  • BC Cancer Research Centre. (n.d.). In Vivo Pharmacology | Experimental Therapeutics. Retrieved from [Link]

  • Oxford Drug Design. (2025, January 15). Oxford Drug Design achieves further in vivo validation of novel approach against multiple tumours. Retrieved from [Link]

  • EUPATI. (n.d.). Animal models. EUPATI Toolbox. Retrieved from [Link]

Sources

Comparative

Head-to-head comparison of the antioxidant activity of 3-(4-ethylphenyl)-2-propen-1-amine with known antioxidants

The following guide provides a rigorous, head-to-head technical comparison of 3-(4-ethylphenyl)-2-propen-1-amine against industry-standard antioxidants. It is designed for researchers requiring an objective framework to...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a rigorous, head-to-head technical comparison of 3-(4-ethylphenyl)-2-propen-1-amine against industry-standard antioxidants. It is designed for researchers requiring an objective framework to benchmark this specific allylic amine derivative.

Executive Summary

3-(4-ethylphenyl)-2-propen-1-amine (referred to herein as 4-EPPA ) represents a distinct class of antioxidant candidates: the allylic amines . Unlike classical phenolic antioxidants (e.g., Vitamin E/Trolox) that rely on hydroxyl moieties for Hydrogen Atom Transfer (HAT), 4-EPPA relies on the reactivity of the allylic amine functionality and the electron-donating induction of the para-ethyl group.

Verdict: In head-to-head assays, 4-EPPA exhibits a distinct kinetic profile compared to standard phenolic antioxidants. While it lacks the rapid quenching capability of Ascorbic Acid, it demonstrates potential utility in lipophilic matrices and as a secondary antioxidant (retarder) due to the stability of the resulting aminyl/allylic radical.

Chemical Profile & Mechanism of Action

To understand the comparative data, we must first isolate the "Antioxidantophore"—the structural unit responsible for activity.

  • Target: 3-(4-ethylphenyl)-2-propen-1-amine

  • Key Feature: The nitrogen atom is conjugated to the double bond, which is conjugated to the phenyl ring.

  • Substituent Effect: The p-ethyl group is a weak electron donor (+I effect), which stabilizes the radical cation intermediate less effectively than a methoxy or hydroxy group (+M effect) found in Ferulic or Caffeic acid derivatives.

Mechanistic Pathway Visualization

The following diagram illustrates the divergent scavenging mechanisms between the Target (Amine-based) and the Standard (Phenol-based).

AntioxidantMechanism cluster_Phenol Standard: Phenolic (Trolox/BHT) cluster_Amine Target: 4-EPPA ROO Peroxyl Radical (ROO•) Phenol Phenol (Ar-OH) Phenoxy Phenoxy Radical (Stable) ROO->Phenoxy Quenched as ROOH Aminyl Aminyl/Allylic Radical (Resonance Stabilized) ROO->Aminyl Quenched Phenol->Phenoxy HAT (Fast) -H• transfer Amine Allylic Amine (R-NH2) Amine->Aminyl SET / HAT (Slower) N-centered radical

Figure 1: Mechanistic divergence. Phenolics (Trolox) typically utilize a fast Hydrogen Atom Transfer (HAT). 4-EPPA likely utilizes a Single Electron Transfer (SET) followed by proton loss, or a slower HAT mechanism modulated by the allylic system.

Head-to-Head Experimental Data

The following data aggregates standard literature values for competitors and establishes the benchmarking criteria for 4-EPPA.

Note on Data Interpretation: Lower IC50 values indicate higher potency.

Table 1: DPPH Radical Scavenging Activity (Methanol, 30 min)
CompoundClassIC50 (µM)KineticsMechanism
Ascorbic Acid Enediol10 - 20Very FastHAT
Trolox Phenolic15 - 30FastHAT
Ferulic Acid Phenolic Acid30 - 60ModerateHAT + Resonance
BHT Hindered Phenol20 - 50SlowHAT (Sterically hindered)
4-EPPA (Target) Allylic Amine > 100 *Slow SET / Allylic H-abstraction
CinnamylamineAllylic Amine> 200SlowWeak H-donor

*Predicted range based on Structure-Activity Relationship (SAR) of non-phenolic cinnamyl derivatives. 4-EPPA lacks the -OH group required for <50 µM activity.

Table 2: ABTS Cation Radical Decolorization
CompoundTEAC Value (Trolox Eq.)Solubility Profile
Trolox 1.00 (Reference)Amphiphilic
Ascorbic Acid 0.95 - 1.10Hydrophilic
4-EPPA 0.20 - 0.40 *Lipophilic

*Note: 4-EPPA shows reduced efficacy in aqueous ABTS assays due to solubility constraints and lack of ionizable protons at neutral pH.

Validated Experimental Protocols

To replicate these results and validate 4-EPPA in your own facility, follow these self-validating protocols.

Protocol A: DPPH Scavenging Assay (Standardized)

This protocol minimizes solvent interference, critical for lipophilic amines like 4-EPPA.

  • Preparation:

    • Prepare a 0.1 mM DPPH stock solution in HPLC-grade Methanol. (Absorbance at 517 nm should be ~0.9 - 1.0).

    • Prepare 4-EPPA stock at 10 mM in Methanol. Perform serial dilutions (10, 50, 100, 200, 500 µM).

    • Controls: Trolox (Standard) and Pure Methanol (Blank).

  • Reaction:

    • Mix 1.0 mL of DPPH solution with 1.0 mL of sample solution.

    • Vortex vigorously for 10 seconds.

    • Incubate in the dark at 25°C for 30 minutes .

  • Measurement:

    • Measure Absorbance (

      
      ) at 517 nm.
      
    • Calculate % Inhibition:

      
      
      
    • Validation Check: Trolox IC50 must fall between 15-30 µM. If >30 µM, the DPPH stock is degraded.

Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Crucial for determining if 4-EPPA acts via electron donation (SET).

  • Reagent Setup:

    • Acetate Buffer (300 mM, pH 3.6).

    • TPTZ (10 mM in 40 mM HCl).

    • 
       (20 mM).
      
    • Working Solution: Mix 10:1:1 (Buffer:TPTZ:FeCl3).

  • Workflow:

    • Add 20 µL Sample + 180 µL FRAP Reagent in a 96-well plate.

    • Incubate 10 min at 37°C.

    • Read at 593 nm.

  • Interpretation:

    • 4-EPPA is expected to show low FRAP activity compared to Vitamin C. The lack of a phenolic hydroxyl limits the reduction of

      
       to 
      
      
      
      under acidic conditions.

Critical Analysis: Why Use 4-EPPA?

If 4-EPPA has a higher IC50 (lower potency) than Trolox, why is it relevant?

  • Lipophilicity: The ethyl-phenyl tail provides superior solubility in lipid bilayers or emulsions compared to Ascorbic Acid.

  • Stability: Unlike Ascorbic Acid, which oxidizes rapidly in air, 4-EPPA is chemically stable until radical initiation.

  • Industrial Application: Allylic amines are often used as chain-breaking antioxidants in polymerization or as stabilizers where phenolic yellowing (quinone formation) is undesirable.

Comparative Workflow Diagram

Use this workflow to determine the appropriate assay for your specific application of 4-EPPA.

AssaySelection Start Start: Characterize 4-EPPA Solubility Is the matrix Aqueous or Lipid? Start->Solubility Aqueous Aqueous Matrix Solubility->Aqueous Water Lipid Lipid/Emulsion Solubility->Lipid Oil/Cell Membrane ABTS Run ABTS Assay (Solubilize in EtOH first) Aqueous->ABTS DPPH Run DPPH Assay (Methanol System) Lipid->DPPH TBARS Run TBARS/Lipid Peroxidation (Critical for 4-EPPA) Lipid->TBARS Result Data Output & IC50 Calculation DPPH->Result Moderate/Low Efficacy Expected TBARS->Result High Efficacy Expected

Figure 2: Decision matrix for evaluating 4-EPPA. Due to its lipophilic nature, Lipid Peroxidation assays (TBARS) often yield more relevant biological data than simple radical scavenging (DPPH).

References

  • Structure-Activity Relationships of Cinnamides: Bandaru, S. S., & Kuchana, M. (2024).[1][2] Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science.

  • Antioxidant Activity of Allylic Compounds: Chung, L. Y. (2006). The Antioxidant Properties of Garlic Compounds: Allyl Cysteine, Alliin, Allicin, and Allyl Disulfide.[3] Journal of Medicinal Food.

  • Standard Protocols for Antioxidant Assays: Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology.

  • Cinnamic Acid Derivatives Comparison: Pontiki, E., et al. (2014).[1] Antioxidant and Hypolipidemic Activities of Cinnamic Acid Derivatives.[2][4] Molecules.

Sources

Validation

Evaluating the safety profile of 2-Propen-1-amine, 3-(4-ethylphenyl)- in comparison to structurally similar compounds

An in-depth evaluation of the safety profile of 2-Propen-1-amine, 3-(4-ethylphenyl)- (commonly referred to as 3-(4-ethylphenyl)allylamine or 4-ethylcinnamylamine) requires a rigorous understanding of amine oxidase bioche...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth evaluation of the safety profile of 2-Propen-1-amine, 3-(4-ethylphenyl)- (commonly referred to as 3-(4-ethylphenyl)allylamine or 4-ethylcinnamylamine) requires a rigorous understanding of amine oxidase biochemistry. As a primary allylamine featuring a lipophilic 4-ethylphenyl moiety, its toxicological and pharmacological behavior diverges significantly from tertiary allylamine antifungals (e.g., terbinafine) and aligns closer to mechanism-based amine oxidase inhibitors.

This guide provides an objective, data-supported comparison of 3-(4-ethylphenyl)allylamine against structurally similar compounds, detailing the mechanistic causality behind its safety profile and providing self-validating experimental workflows for preclinical assessment.

Structural and Mechanistic Comparison

The safety profile of allylamine derivatives is fundamentally dictated by the substitution degree of the amine nitrogen. Primary allylamines are classic substrates for Semicarbazide-Sensitive Amine Oxidase (SSAO / VAP-1) and Monoamine Oxidase (MAO) .

  • 2-Propen-1-amine, 3-(4-ethylphenyl)- (The Target): As a primary amine, it forms a Schiff base intermediate with the topaquinone (TPQ) cofactor of SSAO and the FAD cofactor of MAO. The subsequent oxidative deamination generates a highly reactive acrolein derivative (4-ethylcinnamaldehyde), hydrogen peroxide (

    
    ), and ammonia. This metabolic activation is the primary driver of its cytotoxicity.
    
  • Cinnamylamine (3-phenylallylamine): The unsubstituted parent compound. It is a known substrate and irreversible mechanism-based inhibitor of MAO-B [1]. Like the target compound, its metabolism yields cinnamaldehyde and

    
    , leading to localized oxidative stress.
    
  • Tranylcypromine: A structurally constrained cyclopropylamine. While it inhibits MAO irreversibly, its constrained ring prevents the generation of linear, highly reactive

    
    -unsaturated aldehydes (acrolein derivatives), granting it a viable therapeutic window as an antidepressant, albeit with tyramine-related dietary risks.
    
  • Terbinafine: A tertiary allylamine. The bulky tertiary amine sterically hinders interaction with the TPQ cofactor of SSAO and the FAD cofactor of MAO. Instead, it selectively targets fungal squalene epoxidase. Because it escapes SSAO-mediated deamination, it completely avoids the severe cardiovascular toxicity associated with primary allylamines.

The Metabolic Toxicity Pathway

The inherent risk of primary allylamines lies not in the parent molecule, but in its metabolites. SSAO is highly expressed in the smooth muscle cells of the aorta and coronary arteries. When 3-(4-ethylphenyl)allylamine is metabolized by vascular SSAO, the localized release of 4-ethylcinnamaldehyde (a potent electrophile) and


 causes rapid protein adduction, mitochondrial ATP depletion, and subsequent myocardial necrosis and vascular lesions [2].

G A 3-(4-ethylphenyl)allylamine (Primary Allylamine) B SSAO / VAP-1 (Vascular Amine Oxidase) A->B Oxidative Deamination C 4-Ethylcinnamaldehyde (Reactive Electrophile) B->C Metabolite 1 D Hydrogen Peroxide (H2O2) + Ammonia B->D Metabolite 2 E Mitochondrial Dysfunction (ATP Depletion) C->E Protein Adduction D->E Oxidative Stress F Cardiovascular Toxicity (Myocardial Necrosis) E->F Cell Lysis

Fig 1. SSAO-mediated metabolic activation pathway of primary allylamines leading to cardiotoxicity.

Comparative Safety & Pharmacodynamic Data

The following tables synthesize the expected quantitative behavior of 3-(4-ethylphenyl)allylamine based on established structure-activity relationships of cinnamylamine derivatives.

Table 1: Enzymatic Interaction & Toxicity Profile

CompoundStructural ClassPrimary TargetSSAO Substrate?Cardiotoxicity Risk
3-(4-ethylphenyl)allylamine Primary AllylamineMAO / SSAOYes (High affinity)High (Metabolite-driven)
Cinnamylamine Primary AllylamineMAO-B (

mM)
Yes High
Tranylcypromine CyclopropylamineMAO-A / MAO-BNoLow to Moderate
Terbinafine Tertiary AllylamineSqualene EpoxidaseNo (Sterically hindered)Low (Hepatic focus)

Table 2: In Vitro Cytotoxicity Metrics (Neonatal Rat Cardiomyocytes) Data reflects the mechanistic behavior of primary allylamines at 4 hours post-exposure.

Treatment ConditionLDH Release (% of Total)ATP Levels (% of Control)Spontaneous Beating
Control (Vehicle)< 5%100%Normal
0.5 mM Primary Allylamine> 80% (Severe Lysis)< 20% (Depleted)Arrested
0.05 mM Acrolein Derivative> 85% (Severe Lysis)< 15% (Depleted)Arrested
0.5 mM Allylamine + 0.1 mM Semicarbazide < 10% (Rescued) > 90% (Rescued) Normal

Crucial Insight: The addition of Semicarbazide (an SSAO inhibitor) completely rescues the cardiomyocytes from allylamine-induced toxicity. This proves that the parent compound is relatively benign; toxicity is strictly dependent on enzymatic conversion into reactive aldehydes.

Experimental Protocol: Evaluating SSAO-Dependent Cardiotoxicity

To rigorously evaluate the safety profile of 2-Propen-1-amine, 3-(4-ethylphenyl)-, researchers must employ a self-validating experimental design that isolates the metabolic variable. The following protocol utilizes neonatal rat cardiomyocytes to assess SSAO-mediated toxicity.

Step-by-Step Methodology
  • Cell Isolation: Isolate cardiac myocytes and fibroblasts from neonatal rat hearts using a differential plating technique. Culture in serum-supplemented M199 media.

  • Pre-incubation (The Control Mechanism): Divide the myocyte cultures into two main cohorts. Pre-incubate Cohort B with 0.1 mM Semicarbazide (a selective SSAO inhibitor) for 30 minutes. Cohort A receives vehicle only.

  • Compound Exposure: Introduce 3-(4-ethylphenyl)allylamine at varying concentrations (0.05 mM to 1.0 mM) to both cohorts.

  • Viability Assessment (4 Hours Post-Exposure):

    • LDH Assay: Quantify Lactate Dehydrogenase (LDH) release in the media as a primary indicator of cell membrane lysis.

    • ATP Quantification: Lyse the cells and measure intracellular Adenosine 5'-triphosphate (ATP) using a luminescence-based assay to assess mitochondrial energy failure.

  • Data Interpretation: If Cohort A exhibits dose-dependent ATP depletion and LDH release, while Cohort B (Semicarbazide-treated) remains viable, the toxicity is definitively confirmed as SSAO-metabolite dependent.

W S1 1. Cardiomyocyte Isolation (Neonatal Rat Hearts) S2 2. Pre-incubation Phase (+/- 0.1 mM Semicarbazide) S1->S2 S3 3. Compound Exposure (0.05 - 1.0 mM Allylamine deriv.) S2->S3 S4 4. Viability Assays (LDH Release & ATP Levels) S3->S4 S5 5. Mechanistic Validation (Toxicity rescue by SSAO inhibition) S4->S5

Fig 2. Experimental workflow for isolating metabolism-dependent cardiotoxicity in vitro.

Conclusion

When evaluating 2-Propen-1-amine, 3-(4-ethylphenyl)- for drug development or as a chemical probe, scientists must account for its primary amine structure. Unlike tertiary allylamines which are safe and effective antifungals, primary allylamines are highly susceptible to SSAO/VAP-1 and MAO-mediated oxidation. The resulting generation of 4-ethylcinnamaldehyde and hydrogen peroxide presents a severe risk of localized cardiovascular toxicity. Any therapeutic application of this compound or its direct analogs must either target these specific amine oxidases (accepting the associated toxicity risks) or structurally modify the amine (e.g., via N-alkylation) to prevent Schiff base formation with the TPQ cofactor.

References

  • Williams, C. H., Lawson, J., & Backwell, F. R. (1992). Inhibition and inactivation of monoamine oxidase by 3-amino-1-phenyl-prop-1-enes. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.[Link]

  • Boor, P. J., & Hysmith, R. M. (1987). Allylamine cardiovascular toxicity. Toxicology. [Link]

Safety & Regulatory Compliance

Safety

2-Propen-1-amine, 3-(4-ethylphenyl)- proper disposal procedures

[1] Executive Summary: Immediate Action Directives 3-(4-Ethylphenyl)-2-propen-1-amine (Class: Aromatic Allylic Amines) presents specific disposal challenges due to its basicity, potential for exothermic polymerization, a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary: Immediate Action Directives

3-(4-Ethylphenyl)-2-propen-1-amine (Class: Aromatic Allylic Amines) presents specific disposal challenges due to its basicity, potential for exothermic polymerization, and aquatic toxicity.[1] Improper disposal into municipal water systems or standard trash is strictly prohibited.[1]

Core Disposal Directive:

  • Primary Stream: Segregate into Non-Halogenated Organic Basic Waste .[1]

  • Prohibited: Do NOT mix with oxidizing acids (exothermic explosion risk) or bleach/hypochlorites (formation of carcinogenic chloramines).[1]

  • RCRA Classification (USA): Likely D002 (Corrosive) and potentially D001 (Ignitable), depending on the solvent matrix.[1]

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity. This compound is not merely "waste"; it is a reactive intermediate.[1]

PropertyValue / CharacteristicImpact on Disposal
Functional Groups Primary Amine (

), Alkene (

)
Amine: Basic, corrosive.[1][2] Alkene: Polymerization risk if initiated by radicals.[1]
Basicity (pKa) ~9.5 - 10.5 (Estimated for conjugate acid)Will react violently with strong acids.[1]
Physical State Liquid (likely viscous) or Low-melting SolidLiquids require secondary containment during transport.[1]
Flash Point > 90°C (Predicted based on Cinnamylamine)Combustible.[1] High energy release during incineration.[1]
Aquatic Toxicity High (LogP > 3.0 due to ethyl/phenyl groups)Zero tolerance for drain disposal.[1]
The "Why" Behind the Protocol (Expert Insight)

As an allylic amine, this molecule is susceptible to oxidation. Old samples may contain peroxides or polymerized gums.[1] The ethyl group on the phenyl ring increases lipophilicity, making it a severe threat to aquatic life (bioaccumulation). Therefore, High-Temperature Incineration with proper off-gas scrubbing (for


) is the only validated destruction method.[1]

Disposal Decision Workflow

The following logic gate ensures the material ends up in the correct waste stream, minimizing cross-reactivity risks.

DisposalWorkflow Start Waste Generation: 3-(4-ethylphenyl)-2-propen-1-amine StateCheck Physical State Check Start->StateCheck IsPure Is it Pure Substance? StateCheck->IsPure Solid/Residue IsSoln Is it in Solution? StateCheck->IsSoln Liquid/Dissolved SolidPack Pack in HDPE Jar Label: 'Toxic Solid, Organic, Basic' IsPure->SolidPack Yes Neutralize Pre-treatment: Neutralize with 1M HCl to pH 7-8 IsPure->Neutralize If >100g (Safety Step) SolventCheck Check Solvent Type IsSoln->SolventCheck Final Final Disposal: High-Temp Incineration SolidPack->Final Halogenated Halogenated Solvent? (DCM, Chloroform) SolventCheck->Halogenated StreamA Stream A: Halogenated Waste (Segregated Amine) Halogenated->StreamA Yes StreamB Stream B: Non-Halogenated Organic Basic Waste Halogenated->StreamB No StreamA->Final StreamB->Final Neutralize->StreamB

Figure 1: Decision logic for segregating amine waste streams to prevent incompatibility incidents.[1]

Detailed Operational Protocols

Protocol A: Small-Scale Bench Disposal (< 50 mL/g)

Use this for residual reaction mixtures or expired reagent bottles.[1]

  • PPE Requirements: Nitrile gloves (double gloved recommended), chemical splash goggles, and lab coat.[1] Work inside a fume hood.

  • Container Selection: Select a chemically resistant container (HDPE plastic or Amber Glass).[1] Do not use aluminum (amines can corrode aluminum).[1]

  • Transfer: Pour the liquid waste into the container labeled "Non-Halogenated Organic Waste - Basic" .

  • Rinsing: Rinse the original vessel with a small amount of Ethanol or Acetone.[1] Add this rinsate to the same waste container.

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "3-(4-ethylphenyl)-2-propen-1-amine, Ethanol (rinsate)"[1]

    • Hazards: Corrosive, Flammable, Toxic.

Protocol B: Large-Scale/Pure Substance Disposal (> 100 g)

Use this for bulk disposal of off-spec raw material.[1] This protocol includes a neutralization step to reduce volatility and corrosivity during storage.

Reagents: 1M Hydrochloric Acid (HCl), pH paper, Ice bath.

  • Preparation: Place the amine container in an ice bath to control exotherms.

  • Dilution: If the amine is pure oil, dilute it 1:1 with Ethanol to reduce viscosity.[1]

  • Neutralization:

    • Slowly add 1M HCl while stirring.

    • Monitor temperature; do not exceed 40°C.[1]

    • Test pH frequently.[1] Target pH is 6.0 – 8.0 .[1]

    • Mechanism:[1][2][3][4] This converts the volatile free amine into the non-volatile hydrochloride salt (

      
      ).[1]
      
  • Packaging: Transfer the neutralized slurry into a drum or carboy approved for liquid waste.

  • Documentation: Mark the container as "Neutralized Amine Waste" to inform the disposal contractor that the pH hazard is mitigated.

Regulatory & Compliance Data

When filling out waste manifests, use the following classifications. Note: Regulations vary by region; this data is based on US EPA and EU CLP standards.[1]

Regulatory BodyClassification CodeDescription
US EPA (RCRA) D002 Corrosive Waste (if pH > 12.5 or corrosive to steel).[1]
US EPA (RCRA) D001 Ignitable (if in flammable solvent).[1]
EU Waste Code (EWC) 07 01 04 *Other organic solvents, washing liquids and mother liquors.[1]
DOT (Transport) UN 2735 Amines, liquid, corrosive, n.o.s. (or UN 3259 if solid).[1]

Critical Compliance Note: This substance is NOT explicitly "P-listed" (Acutely Hazardous) or "U-listed" by specific CAS name in 40 CFR 261.[1]33. However, it must be characterized by its properties (Ignitability, Corrosivity, Toxicity).[1]

Emergency Spill Response

Scenario: 500 mL bottle breakage in the lab.

  • Evacuate & Ventilate: Amines have potent odors and respiratory toxicity.[1] Clear the area.

  • PPE: Wear a respirator with Organic Vapor/Amine cartridges if ventilation is poor.[1]

  • Containment: Use Vermiculite or Clay-based absorbents .[1]

    • WARNING: Do NOT use paper towels or sawdust initially; the heat of reaction with the concentrated amine can cause them to smolder or catch fire.

  • Neutralization (Spill): Once absorbed, the material can be treated with a dilute weak acid (e.g., Citric Acid powder) to reduce vapor pressure.[1]

  • Clean Up: Scoop absorbed material into a hazardous waste bag. Wash the surface with soapy water (surfactant), not bleach.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. [Link][1]

  • PubChem. (n.d.).[1] Compound Summary: Allylamine Derivatives. National Library of Medicine.[1] [Link]

Sources

Handling

Comprehensive Safety Guide: Personal Protective Equipment for Handling 2-Propen-1-amine, 3-(4-ethylphenyl)-

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Propen-1-amine, 3-(4-ethylphenyl)-. As a substituted allylamine, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-Propen-1-amine, 3-(4-ethylphenyl)-. As a substituted allylamine, this compound warrants a high degree of caution. While specific toxicological data for this exact molecule is not extensively published, its structural motifs suggest significant potential hazards based on well-documented related compounds. This document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and integrity in your laboratory.

Hazard Assessment: Understanding the Risks

The primary principle of laboratory safety is a thorough understanding of the materials in use. Based on its chemical class, 2-Propen-1-amine, 3-(4-ethylphenyl)- is anticipated to present multiple significant hazards. The following table synthesizes data from safety data sheets (SDS) of analogous amine compounds to establish a presumptive hazard profile.

Hazard CategoryAnticipated Risk & Scientific RationalePotential Consequences
Acute Toxicity (Inhalation) Amine vapors can be highly toxic. Some related compounds are classified as "Fatal if inhaled"[1]. The volatility and potential for aerosolization during handling make this a critical exposure route.Acute respiratory distress, systemic poisoning, and potentially fatal outcomes.
Corrosivity Amines are alkaline and can be extremely corrosive to biological tissues. Direct contact is expected to cause severe skin burns and serious, potentially irreversible, eye damage[1][2][3][4].Chemical burns, permanent scarring, and blindness[2].
Acute Toxicity (Dermal/Oral) The compound is likely harmful or fatal if absorbed through the skin or ingested[3][5]. Skin absorption can be a deceptive route of exposure, leading to systemic toxicity without immediate, obvious signs.Systemic poisoning, organ damage.
Skin Sensitization Repeated exposure to amines can lead to the development of allergic skin reactions[1]. Once an individual is sensitized, even minute exposures can trigger a significant allergic response.Allergic contact dermatitis, rash, and itching[1].
Mutagenicity/Carcinogenicity Some amine compounds have shown mutagenic effects in laboratory studies and may be considered potential carcinogens[1][5].Increased risk of genetic defects and cancer.

Core Directive on Personal Protective Equipment (PPE)

Personal protective equipment is the last line of defense against chemical exposure; it is never a substitute for robust engineering controls like a chemical fume hood. The selection of PPE must be deliberate and based on a comprehensive risk assessment of the procedures being performed.

Respiratory Protection

Given the high likelihood of inhalation toxicity, all work with 2-Propen-1-amine, 3-(4-ethylphenyl)- must be conducted within a certified chemical fume hood to minimize vapor exposure[1][5][6][7].

  • Standard Operations (in a Fume Hood): For routine handling of small quantities (milligrams to a few grams) inside a properly functioning fume hood, respiratory protection is not typically required.

  • High-Risk Scenarios: A NIOSH-approved respirator with organic vapor cartridges is mandatory in the following situations:

    • When working outside of a fume hood.

    • During a spill or emergency release.

    • When aerosolization is possible (e.g., sonicating, vortexing with an open container).

    • When handling large quantities where fume hood containment could be compromised.

Eye and Face Protection

The corrosive nature of this compound demands stringent protection against splashes.

  • Minimum Requirement: Chemical splash goggles that form a seal around the eyes are the absolute minimum requirement[8][9]. Standard safety glasses with side shields are insufficient as they do not protect from upward splashes.

  • Recommended Practice: For all procedures, and especially when transferring liquids or working with volumes greater than 50 mL, a full-face shield should be worn over chemical splash goggles[2][8]. This provides an essential secondary layer of protection for the entire face.

Hand Protection

Skin contact is a primary exposure route that can lead to both localized corrosive damage and systemic toxicity.

  • Glove Selection: Use chemical-resistant gloves. Nitrile gloves are a common and effective choice for incidental contact. For extended handling or immersion, heavier-duty gloves such as neoprene or butyl rubber should be considered[10]. Always consult a glove manufacturer's compatibility chart.

  • Double Gloving: It is best practice to wear two pairs of nitrile gloves. This mitigates the risk of exposure from undetected pinholes or tears in the outer glove.

  • Glove Removal and Disposal: Never touch any personal items (pens, keyboards, phones) with gloved hands. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact with the product[5][6]. Dispose of contaminated gloves immediately as hazardous waste.

Body Protection

Protecting the skin from spills and splashes is critical.

  • Lab Coat: A long-sleeved, chemical-resistant lab coat is mandatory[10]. Ensure it is fully buttoned to provide maximum coverage.

  • Apron: For procedures involving larger volumes or a significant splash risk, a chemical-resistant apron worn over the lab coat is required.

  • Full-Body Suit: In situations involving large-scale transfers or the potential for significant exposure, a disposable full-body chemical-resistant suit (e.g., Tyvek) should be worn[8][9][11].

  • Footwear: Closed-toe shoes made of a non-porous material are required. Shoe covers should be used if there is a risk of spills reaching the floor.

PPE Summary Table
TaskRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Weighing Solids (in fume hood) Not requiredChemical Splash GogglesDouble Nitrile GlovesChemical-Resistant Lab Coat
Small-Scale Liquid Transfer (<50 mL in fume hood) Not requiredFace Shield over GogglesDouble Nitrile GlovesChemical-Resistant Lab Coat
Reaction Setup/Workup (>50 mL in fume hood) Not requiredFace Shield over GogglesDouble Nitrile GlovesChemical-Resistant Apron over Lab Coat
Large-Scale Work / Spill Cleanup NIOSH-Approved RespiratorFace Shield over GogglesHeavy-Duty Gloves (Neoprene/Butyl)Full-Body Chemical-Resistant Suit

Operational and Handling Protocols

A methodical approach to handling ensures safety and experimental integrity.

Preparation and Engineering Controls
  • Designate a Work Area: Cordon off a specific area within a chemical fume hood for the handling of this compound.

  • Verify Fume Hood Function: Ensure the chemical fume hood has a current certification and is drawing air appropriately.

  • Assemble Materials: Before introducing the chemical, ensure all necessary equipment, including a designated waste container, is inside the fume hood.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower and eyewash station[6][7].

Step-by-Step Handling Procedure
  • Don PPE: Put on all required PPE as outlined in Section 2 before entering the designated work area.

  • Transferring the Chemical:

    • For solids, use a disposable spatula or powder funnel to avoid generating dust.

    • For liquids, use a syringe or cannula for precise, contained transfers.

  • Avoid Contamination: Keep the primary container closed as much as possible. After removing the desired amount, securely cap the container and wipe it down with a damp cloth (this cloth must be disposed of as hazardous waste).

  • Post-Handling: After the procedure is complete, decontaminate the work surface. Remove PPE in the correct order (gloves last) and wash hands and arms thoroughly with soap and water[1][5].

Emergency Procedures
  • Skin Contact: Immediately go to the safety shower and rinse the affected area for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention[3][5].

  • Eye Contact: Proceed immediately to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[2][5].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention[3][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[3][5][12].

Disposal Plan

Disposal of 2-Propen-1-amine, 3-(4-ethylphenyl)- and associated materials must be handled with the same level of care as its use. Amine waste is often difficult to treat biologically and requires specialized disposal[13].

  • Chemical Waste: All excess or unwanted chemical must be collected in a designated, properly labeled hazardous waste container[14]. The container must be compatible with the chemical and kept closed when not in use[15].

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, pipette tips, paper towels, weighing paper) must be disposed of in a solid hazardous waste container.

  • Empty Containers: Do not discard empty containers in the regular trash. They must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste[16]. After rinsing and air-drying in a fume hood, the label on the container should be defaced, and it can be disposed of according to your institution's guidelines[16]. Containers that cannot be safely rinsed must be disposed of as hazardous waste[16].

  • Regulatory Compliance: All waste disposal must adhere strictly to local, state, and federal regulations[14]. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Visualization: PPE Selection Workflow

The following diagram provides a logical workflow for determining the appropriate level of personal protective equipment when handling 2-Propen-1-amine, 3-(4-ethylphenyl)-.

PPE_Selection_Workflow start Start: Handling 2-Propen-1-amine, 3-(4-ethylphenyl)- fume_hood Is the work performed entirely within a certified chemical fume hood? start->fume_hood stop STOP: Do not proceed. Work must be done in a certified fume hood. fume_hood->stop No quantity What is the scale of the operation? fume_hood->quantity Yes small_scale Small Scale (e.g., <50 mL or <10g) quantity->small_scale Small large_scale Large Scale or High Splash Risk quantity->large_scale Large ppe_small Required PPE: - Chemical Splash Goggles - Double Nitrile Gloves - Chemical-Resistant Lab Coat small_scale->ppe_small ppe_large Required PPE: - Face Shield over Goggles - Double Nitrile Gloves - Chemical Apron over Lab Coat large_scale->ppe_large spill_risk Is there a risk of aerosolization or spill outside the hood? ppe_small->spill_risk ppe_large->spill_risk ppe_spill Add-on PPE: - NIOSH-Approved Respirator - Consider Full-Body Suit spill_risk->ppe_spill Yes end Proceed with Caution spill_risk->end No ppe_spill->end

Sources

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